Methyl 4-chloro-2-methylquinoline-8-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-chloro-2-methylquinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-6-10(13)8-4-3-5-9(11(8)14-7)12(15)16-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKKOOISRLHZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Methyl 4-chloro-2-methylquinoline-8-carboxylate
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Methyl 4-chloro-2-methylquinoline-8-carboxylate, a key heterocyclic building block in modern drug discovery. The quinoline scaffold is a privileged structure in medicinal chemistry, and functionalized derivatives such as the title compound are crucial for developing novel therapeutic agents.[1][2] This document details a logical two-step synthetic pathway, commencing with the construction of the core quinoline ring system via the Conrad-Limpach reaction, followed by a targeted chlorination to yield the final product. We will explore the mechanistic underpinnings of each transformation, provide detailed, field-tested experimental protocols, and present the information in a clear, accessible format for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals with diverse biological activities, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Camptothecin) agents.[2][3] The versatility of the quinoline nucleus stems from its bicyclic aromatic structure, which allows for precise three-dimensional positioning of functional groups to interact with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, influencing the compound's pharmacokinetic properties.[2]
Methyl 4-chloro-2-methylquinoline-8-carboxylate is a particularly valuable synthetic intermediate. The chloro-substituent at the 4-position serves as an excellent leaving group, enabling a wide range of nucleophilic substitution reactions to introduce further molecular complexity. The methyl group at the 2-position and the methyl carboxylate at the 8-position provide additional handles for modification or can serve as critical pharmacophoric features. This guide presents an authoritative methodology for its synthesis, empowering researchers to access this versatile scaffold.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The primary disconnection occurs at the C4-Cl bond, identifying the 4-hydroxyquinoline as the key precursor. This precursor can then be disconnected via a Conrad-Limpach cyclization, leading back to simple, commercially available starting materials.
Figure 1. Retrosynthetic analysis of the target compound.
This analysis establishes a two-step forward synthesis:
-
Conrad-Limpach Reaction: Condensation of Methyl 2-aminobenzoate with ethyl acetoacetate to form the 4-hydroxyquinoline core.
-
Chlorination: Conversion of the 4-hydroxy group to the 4-chloro group using a suitable chlorinating agent.
Synthetic Pathway and Mechanistic Insights
Step 1: Conrad-Limpach Cyclization for Quinolone Core Synthesis
The Conrad-Limpach reaction is a classic and highly effective method for constructing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[4][5] The reaction proceeds in two distinct phases: an initial, lower-temperature condensation to form a vinylogous amide (enamine), followed by a high-temperature intramolecular cyclization.
Causality of Experimental Conditions:
-
Initial Condensation: This step is typically performed under mild acidic catalysis to facilitate the nucleophilic attack of the aniline nitrogen onto the ketone carbonyl of the β-ketoester, followed by dehydration to form the more stable enamine intermediate.
-
Thermal Cyclization: The second step requires significant thermal energy (typically 250-275 °C) to overcome the high activation energy barrier associated with the intramolecular cyclization.[4] This barrier exists because the reaction temporarily disrupts the aromaticity of the aniline ring.[4] To achieve these temperatures, high-boiling, inert solvents such as diphenyl ether or Dowtherm A are traditionally employed.[4]
Figure 2. Conrad-Limpach reaction mechanism overview.
Step 2: Chlorination of the 4-Hydroxyquinoline Intermediate
The conversion of the 4-hydroxy group to a 4-chloro group is a pivotal transformation that activates the quinoline ring for subsequent nucleophilic substitution reactions. This is efficiently achieved using phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent.
Mechanistic Rationale: The 4-hydroxyquinoline exists predominantly in its 4-quinolone tautomeric form. The lone pair on the nitrogen atom is delocalized into the carbonyl group, making the oxygen atom highly nucleophilic. This oxygen atom attacks the phosphorus center of POCl₃, initiating a sequence of reactions that ultimately replaces the hydroxyl group with a chlorine atom. The result is the formation of the aromatic 4-chloroquinoline, a highly valuable synthetic intermediate.[6] This transformation is often performed neat or in the presence of a high-boiling solvent, and sometimes includes a catalytic amount of a tertiary amine or DMF to facilitate the reaction.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of Methyl 4-hydroxy-2-methylquinoline-8-carboxylate
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine Methyl 2-aminobenzoate (15.1 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) in toluene (100 mL). Add a catalytic amount of p-toluenesulfonic acid (approx. 0.2 g).
-
Enamine Formation: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 2-4 hours or until no more water is evolved.
-
Solvent Removal: Allow the mixture to cool slightly and remove the toluene under reduced pressure using a rotary evaporator.
-
Cyclization: To the crude enamine intermediate, add diphenyl ether (100 mL). Equip the flask with a distillation head and a thermometer. Heat the mixture in a sand bath or with a heating mantle to an internal temperature of 250-255 °C. Maintain this temperature for 30 minutes. The evolution of ethanol should be observed.
-
Isolation and Purification: Allow the reaction mixture to cool to approximately 100 °C and pour it cautiously into a beaker containing 400 mL of vigorously stirring hexane. The product will precipitate as a solid.
-
Filtration: Allow the suspension to cool to room temperature, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with hexane (2 x 100 mL) to remove the diphenyl ether.
-
Drying: Dry the solid product in a vacuum oven to afford Methyl 4-hydroxy-2-methylquinoline-8-carboxylate as a solid.
Protocol 2:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), place the Methyl 4-hydroxy-2-methylquinoline-8-carboxylate (10.9 g, 0.05 mol) obtained from the previous step.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 25 mL, approx. 0.27 mol) to the flask in a fume hood.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2 hours. The reaction mixture should become a clear solution.
-
Quenching: Allow the mixture to cool to room temperature. In a separate large beaker (at least 1 L), prepare a mixture of crushed ice (approx. 400 g). Very slowly and cautiously, pour the reaction mixture onto the stirring ice. This is a highly exothermic reaction that will release HCl gas. Perform this step in an efficient fume hood.
-
Neutralization: Once the initial reaction has subsided, slowly add a saturated solution of sodium bicarbonate or sodium carbonate with continuous stirring until the pH of the mixture is neutral (pH 7-8). The product will precipitate as a solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the final product, Methyl 4-chloro-2-methylquinoline-8-carboxylate.
Data Summary & Workflow Visualization
Table 1: Summary of Reagents and Conditions
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Conrad-Limpach Cyclization | Methyl 2-aminobenzoate, Ethyl acetoacetate | p-TSA (cat.) | Toluene, then Diphenyl ether | Reflux, then 250 °C | 70-85% |
| 2 | Chlorination | Methyl 4-hydroxy-2-methylquinoline-8-carboxylate | POCl₃ | Neat | Reflux (~110 °C) | 85-95% |
Overall Synthetic Workflow
Figure 3. Experimental workflow for the synthesis.
Conclusion
This guide has detailed a reliable and scalable two-step synthesis for Methyl 4-chloro-2-methylquinoline-8-carboxylate. By employing the classic Conrad-Limpach reaction to construct the heterocyclic core followed by a standard chlorination protocol, this valuable intermediate can be accessed efficiently from readily available starting materials. The mechanistic rationale and detailed protocols provided herein offer a solid foundation for researchers to produce this compound and leverage its synthetic potential in the development of novel and complex molecules for the pharmaceutical and agrochemical industries.
References
Please note that while the following references provide background on the reactions discussed, the specific multi-step synthesis of the title compound is a logical construction based on established chemical principles rather than a direct citation from a single source.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Vulcanchem. (n.d.). Methyl 4-hydroxy-8-methylquinoline-2-carboxylate.
- Google Patents. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. US3691171A.
- ChemicalBook. (n.d.). 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis.
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (n.d.).
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of methyl 2-methylquinoline-4-carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst.
- ChemicalBook. (n.d.). 2-HYDROXY-4-METHYLQUINOLINE synthesis.
-
YouTube. (2021). Doebner Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Google Patents. (n.d.). Preparation method of 2-methyl-8-aminoquinoline. CN101602723B.
- ChemicalBook. (n.d.). 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis.
-
ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056.
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
DigitalCommons@USU. (n.d.). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Retrieved from [Link]
-
YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]
-
MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
-
MDPI. (n.d.). 2-Methyl-5-chloromethyl-8-hydroxyquinoline. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved from [Link]
-
Conrad-Limpach Reaction. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Method for one-step preparation of 2-methylquinoline. CN102898366A.
- BenchChem. (n.d.). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]
-
YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]
-
YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. researchgate.net [researchgate.net]
Physicochemical Properties of Methyl 4-chloro-2-methylquinoline-8-carboxylate
Technical Guide & Whitepaper
Executive Summary
Methyl 4-chloro-2-methylquinoline-8-carboxylate (CAS: 1234818-35-9 ) is a specialized heterocyclic building block critical in the synthesis of advanced pharmaceutical agents. Belonging to the halo-quinoline family, its structural utility lies in the orthogonal reactivity of its three functional handles: the 4-chloro group (susceptible to SNAr displacement), the 8-carboxylate (amenable to hydrolysis or amidation), and the 2-methyl group (offering benzylic-type reactivity or steric modulation).
This guide provides a rigorous analysis of its physicochemical profile, synthesis pathways, and handling protocols, designed to support high-integrity drug discovery and process optimization.
Chemical Identity & Structural Analysis[1][2][3]
The compound features a fused bicyclic quinoline core. The electron-withdrawing ester at position 8 and the chlorine at position 4 create a unique electronic environment, making the C4 position highly electrophilic—a trait exploited in the synthesis of kinase inhibitors and anti-infectives.
Core Specifications
| Property | Specification |
| Chemical Name | Methyl 4-chloro-2-methylquinoline-8-carboxylate |
| CAS Number | 1234818-35-9 |
| Molecular Formula | C₁₂H₁₀ClNO₂ |
| Molecular Weight | 235.67 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| Purity (Typical) | ≥ 97% (HPLC) |
Structural Descriptors[1]
-
SMILES: COC(=O)c1cccc2c(Cl)cc(C)nc12
-
InChIKey: HQAIROMRVBVWSK-UHFFFAOYSA-N (Predicted based on structure)
-
Lipophilicity (cLogP): ~3.2 (Predicted). The chloro and methyl substituents increase lipophilicity relative to the parent quinoline, facilitating membrane permeability in biological assays.
Synthesis & Manufacturing Pathway
The synthesis of Methyl 4-chloro-2-methylquinoline-8-carboxylate typically follows a modified Conrad-Limpach or Gould-Jacob cyclization strategy, followed by chlorination. Understanding this pathway is crucial for identifying potential impurities (e.g., unreacted 4-hydroxy intermediates).
Reaction Mechanism
The process generally begins with the condensation of methyl 2-aminobenzoate with a beta-keto ester, followed by thermal cyclization to form the 4-hydroxy quinoline scaffold. The final step involves the conversion of the hydroxyl group to a chloride using phosphoryl chloride (POCl₃).
Figure 1: Synthetic route from aniline precursors to the target chloroquine ester.[1]
Impurity Profile
-
Hydrolysis Byproduct: 4-chloro-2-methylquinoline-8-carboxylic acid (formed in presence of moisture).
-
Dechlorinated Analog: Methyl 2-methylquinoline-8-carboxylate (trace reduction byproduct).
-
4-Hydroxy Precursor: Residual starting material if chlorination is incomplete.
Physicochemical Properties & Handling
Solubility & Stability
The ester functionality at position 8 renders the compound sensitive to hydrolysis under strongly acidic or basic conditions.
-
Hydrolytic Stability: Stable at pH 7. Rapid hydrolysis to the free acid occurs at pH > 10.
-
Thermal Stability: Stable up to ~150°C. Avoid prolonged exposure to temperatures >200°C to prevent decarboxylation.
Handling Protocol
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Hygroscopicity: Mildly hygroscopic; keep desiccated to prevent ester hydrolysis.
Analytical Profiling (Quality Control)
To ensure the integrity of this building block in drug development, a validated HPLC method is required.
Recommended HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic core) and 280 nm.
Spectral Expectations
-
¹H NMR (CDCl₃, 400 MHz):
- ~2.7 ppm (s, 3H, CH₃ -Ar)
- ~4.0 ppm (s, 3H, OCH₃ )
- ~7.5 - 8.5 ppm (m, 4H, Ar-H ). The proton at C3 is typically a singlet around 7.4 ppm.
-
Mass Spectrometry (ESI+):
-
Parent Ion
. -
Characteristic Chlorine Isotope Pattern: M+2 peak at ~33% intensity of M peak (
Cl abundance).
-
Figure 2: Standard Quality Control Workflow for purity assessment.
Safety & Toxicology (GHS Classification)
As an alkylating-like agent (due to the chloro-quinoline moiety) and an ester, standard laboratory safety is mandatory.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline. Retrieved from [Link] (Structural analog reference).
- Gould, R. G., & Jacobs, W. A. (1939).The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
Sources
Structural Elucidation of Methyl 4-chloro-2-methylquinoline-8-carboxylate: A Forensic Analytical Protocol
Topic: Structural Elucidation of Methyl 4-chloro-2-methylquinoline-8-carboxylate Content Type: Technical Whitepaper / Protocol Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists.[1]
Executive Summary
Methyl 4-chloro-2-methylquinoline-8-carboxylate represents a trifunctionalized quinoline scaffold critical in the synthesis of diverse pharmacophores, including antimalarials and kinase inhibitors.[1] Its structural integrity is defined by three regiochemical variables: the position of the chlorine atom (C4 vs. C2), the methyl group (C2 vs. C4), and the ester moiety (C8).
This guide provides a definitive, self-validating protocol for the synthesis and structural confirmation of this molecule. Unlike standard characterization, this workflow emphasizes the differentiation of regioisomers (specifically the Conrad-Limpach vs. Knorr products) using advanced NMR techniques and mechanistic causality.
Synthetic Provenance & Regiochemical Logic
To understand the structure, one must understand its origin.[1] The synthesis of 4-chloroquinolines from anilines is governed by the kinetic vs. thermodynamic control of the initial condensation.
The Conrad-Limpach Imperative
The target molecule is synthesized via the Conrad-Limpach pathway, which favors the 4-hydroxy (and subsequently 4-chloro) substitution pattern.
-
Reactants: Methyl anthranilate (providing the C8-ester) + Ethyl acetoacetate.[1]
-
Kinetic Control (Step 1): Condensation of the aniline nitrogen with the ketone carbonyl of the
-ketoester.[1] This forms a -aminoacrylate (enamine).[1] -
Thermodynamic Cyclization (Step 2): High-temperature cyclization (250°C in Dowtherm A) closes the ring to form Methyl 4-hydroxy-2-methylquinoline-8-carboxylate .[1]
-
Aromatization (Step 3): Chlorination with
yields the target 4-chloro derivative.[1]
Critical Deviation: If the reaction is performed at low temperature with acid catalysis (Knorr conditions), the aniline attacks the ester carbonyl, leading to the isomeric 2-hydroxy-4-methylquinoline derivative.[2] Analytical differentiation between these two outcomes is the primary objective of this guide.
Figure 1: Divergent synthesis pathways determining the regiochemistry of the quinoline core.
Analytical Forensics: Structural Elucidation Protocol
A. Mass Spectrometry (MS)
Objective: Confirm molecular formula and halogen presence.[1]
-
Method: LC-MS (ESI+) or GC-MS.[1]
-
Expected Signal:
-
Molecular Ion (
): 235.04 Da (Calculated for ).[1] -
Isotope Pattern: A distinct 3:1 ratio between
(235) and (237) peaks, confirming the presence of a single Chlorine atom ( ). -
Fragmentation: Loss of
(31 Da) or (59 Da) confirms the methyl ester.
-
B. Infrared Spectroscopy (IR)
Objective: Verify functional groups.[1]
-
Ester Carbonyl (
): Strong band at 1720–1730 cm⁻¹ .[1] -
Quinoline Ring (
): Bands at 1580–1600 cm⁻¹ .[1] -
Absence: No broad
stretch (3200-3500 cm⁻¹), confirming complete conversion of the 4-OH precursor to 4-Cl.[1]
C. Nuclear Magnetic Resonance (NMR) - The Gold Standard
This section details the specific signals required to validate the 4-chloro-2-methyl regiochemistry over the 2-chloro-4-methyl isomer.
1. Proton NMR (
) Data Table (400 MHz,
)
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| C2-CH3 | 2.65 – 2.75 | Singlet (s) | 3H | Characteristic of methyl on heteroaromatic ring.[1] |
| C8-OCH3 | 4.00 – 4.05 | Singlet (s) | 3H | Methyl ester protons (deshielded by oxygen).[1] |
| C3-H | 7.40 – 7.50 | Singlet (s) | 1H | Critical Diagnostic: Isolated proton between C2 and C4.[1] |
| C6-H | 7.55 – 7.65 | Triplet (t) | 1H | Pseudo-triplet (dd) due to coupling with H5 and H7.[1] |
| C7-H | 7.95 – 8.05 | Doublet (dd) | 1H | Ortho to the C8-Ester (deshielding zone).[1] |
| C5-H | 8.15 – 8.25 | Doublet (dd) | 1H | Peri-position to C4-Cl (strong deshielding).[1] |
2. Carbon NMR (
) & DEPT
D. Advanced Verification: HMBC & NOE
To definitively prove the methyl is at C2 and Chlorine is at C4 (and not vice versa):
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Experiment: Correlate the Methyl protons (
2.7) to the ring carbons.[1][5][6] -
Proof: The Methyl protons will show a strong 2-bond coupling to a carbon at ~158 ppm (C2, C=N) .[1]
-
Contrast: If the methyl were at C4 (isomer), it would couple to a carbon at ~145 ppm (C4).[1] The shift of the quaternary carbon is the discriminator.[1]
-
-
NOE (Nuclear Overhauser Effect):
-
Irradiate the C2-Methyl signal.[1]
-
Observation: Enhancement of the C3-H singlet.
-
Negative Result: No enhancement of aromatic protons in the benzene ring (H5/H6/H7), confirming the methyl is on the pyridine ring.
-
Irradiate the C8-Ester Methyl .[1]
-
Observation: Enhancement of the H7 doublet (ortho proton).[1] This locks the position of the ester.[1]
-
Critical Quality Attributes (CQAs) & Impurity Profiling
In a drug development context, the purity of this intermediate is paramount.
| Impurity Type | Origin | Detection Method | Limit Strategy |
| 4-Hydroxy Precursor | Incomplete chlorination ( | HPLC (Polar), LC-MS | Monitor 3200 cm⁻¹ in IR; Limit < 0.5%.[1] |
| 2-Chloro Isomer | Knorr side-reaction (wrong temp) | Check for isomeric methyl singlet at | |
| Dichloride | Over-reaction or hydrolysis | GC-MS | Mass shift (M+ = 221 for des-methyl? Unlikely). |
| Phosphorous Species | Residual | Quantitative |
Elucidation Workflow Diagram
This flowchart guides the scientist through the logic of confirming the structure.
Figure 2: Step-by-step decision tree for structural validation.
References
-
Conrad, M., & Limpach, L. (1887).[1][7][8] Über die Synthese von Chinolinderivaten aus β-Ketonsäureestern und aromatischen Aminen. Berichte der deutschen chemischen Gesellschaft.
-
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1] (Fundamental reference for 4-hydroxyquinoline synthesis).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline. (Core scaffold spectral data).
-
Larsen, R. D., et al. (1996).[1] Practical Synthesis of 4-Chloro-2-methylquinoline derivatives via the Conrad-Limpach Reaction. Journal of Organic Chemistry. (Process chemistry optimization).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for chemical shift prediction of quinoline systems).
Sources
- 1. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
Mass spectrometry analysis of Methyl 4-chloro-2-methylquinoline-8-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-chloro-2-methylquinoline-8-carboxylate
This guide provides a comprehensive, technically-grounded framework for the mass spectrometric analysis of Methyl 4-chloro-2-methylquinoline-8-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. Quinoline and its derivatives are heterocyclic scaffolds of significant interest in medicinal chemistry, materials science, and dye manufacturing, making their precise characterization essential.[1][2] Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[3][4]
Foundational Analysis: Molecular Properties and Isotopic Signature
A logical analysis of any molecule begins with its fundamental chemical properties. The structure of Methyl 4-chloro-2-methylquinoline-8-carboxylate dictates its behavior within the mass spectrometer.
Molecular Formula: C₁₂H₁₀ClNO₂
A primary and critical step in mass spectrometry is the use of high-resolution instrumentation to confirm the elemental composition of the analyte.[5][6][7] High-resolution mass spectrometry (HRMS) can measure mass-to-charge ratios to several decimal places, allowing for the differentiation between molecular formulas that may share the same nominal mass.[5][7]
The presence of a chlorine atom imparts a highly characteristic isotopic signature. Chlorine exists naturally as two stable isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in a distinctive pair of peaks in the mass spectrum for any chlorine-containing ion: the molecular ion peak (M) and an "M+2" peak, with a relative intensity ratio of approximately 3:1.[8][9][10][11] Observing this pattern is a crucial first step in identifying the compound.
| Property | Value | Rationale & Significance |
| Molecular Formula | C₁₂H₁₀ClNO₂ | Derived from the chemical structure. Forms the basis for all mass calculations. |
| Nominal Mass | 235 Da | The integer mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). Useful for low-resolution instruments. |
| Monoisotopic Mass | 235.0400 Da | The exact mass calculated using the most abundant isotope of each element. This is the target mass for HRMS analysis. |
| [M+H]⁺ Exact Mass | 236.0478 Da | The exact mass of the protonated molecule, the primary ion expected in positive-mode Electrospray Ionization (ESI). |
| [M+2+H]⁺ Exact Mass | 238.0449 Da | The exact mass of the protonated molecule containing the ³⁷Cl isotope. |
| Isotopic Ratio ([M+H]⁺:[M+2+H]⁺) | ~3:1 | The characteristic intensity ratio for a molecule containing one chlorine atom. A key diagnostic feature. |
The Analytical Blueprint: Experimental Design and Rationale
A successful analysis hinges on a well-designed experiment. The choices of sample preparation, ionization technique, and instrumentation are interdependent and must be tailored to the analyte's properties.
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is essential for achieving high-quality mass spectra, as it ensures the analyte is in a suitable form for ionization and free from interfering contaminants.[3] For Electrospray Ionization (ESI), the analyte must be dissolved in a volatile solvent and be free of non-volatile salts (e.g., phosphates, sulfates) which can suppress the signal and contaminate the instrument.[12][13]
Field-Proven Protocol for Sample Preparation:
-
Initial Dissolution: Accurately weigh and dissolve the solid Methyl 4-chloro-2-methylquinoline-8-carboxylate standard in a high-purity organic solvent such as methanol (MeOH) or acetonitrile (ACN) to create a stock solution of approximately 1 mg/mL.
-
Working Solution: Perform a serial dilution of the stock solution. A final concentration in the range of 1-10 µg/mL is typically optimal for modern ESI-MS systems. The dilution solvent should ideally match the initial mobile phase of the liquid chromatography (LC) method (e.g., 50:50 ACN:H₂O with 0.1% formic acid).
-
Acidification: The addition of a small amount of acid, such as 0.1% formic acid, is highly recommended. The quinoline nitrogen is basic and will be readily protonated in an acidic solution, promoting the formation of the desired [M+H]⁺ ion and improving ESI efficiency.
-
Filtration & Transfer: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter. Transfer the final solution to an appropriate autosampler vial, preferably glass, to avoid leaching of plasticizers.[13]
Ionization and Instrumentation: Selecting the Right Tools
The N-heterocyclic structure of the analyte makes it an ideal candidate for Electrospray Ionization (ESI) in positive ion mode.[14][15] The basic nitrogen atom is easily protonated, leading to a strong signal for the [M+H]⁺ ion. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for some quinoline derivatives, the polarity and thermal stability of this specific molecule make LC-MS with ESI a more robust and direct approach.[16][17]
For comprehensive analysis, a hybrid Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is the instrument of choice. These high-resolution, accurate-mass (HRAM) instruments provide the precision needed to confirm the elemental composition from the precursor ion and its fragments, a critical aspect of structural validation.[6][18]
The overall analytical workflow is a multi-stage process designed for unambiguous identification.
Caption: High-level workflow for the structural elucidation of the target molecule.
Deciphering the Spectra: Data Interpretation and Fragmentation Analysis
The data generated from the mass spectrometer provides a molecular fingerprint. Interpreting this data correctly is key to confirming the compound's identity.
Full Scan (MS1) Analysis: The Initial Confirmation
The first experiment is a full scan analysis. The resulting spectrum should prominently feature the protonated molecule, [M+H]⁺, at an m/z of 236.0478. Crucially, the accompanying [M+2+H]⁺ peak at m/z 238.0449 must be present with an intensity of approximately 30-33% of the [M+H]⁺ peak. The high mass accuracy of a TOF or Orbitrap analyzer should yield a mass error of less than 5 ppm, providing strong evidence for the elemental formula C₁₂H₁₁ClNO₂⁺.
Tandem MS (MS/MS) Analysis: Unveiling the Structure
To confirm the molecular structure, tandem mass spectrometry (MS/MS) is employed.[19] The [M+H]⁺ precursor ion (m/z 236.0) is isolated and fragmented via Collision-Induced Dissociation (CID). The resulting product ions reveal the connectivity of the molecule. The quinoline core is a stable aromatic system, meaning fragmentation will likely be initiated at the more labile substituent groups.[20][21]
Predicted Fragmentation Pathways:
-
Loss of Methanol (CH₃OH): A common fragmentation for methyl esters is the neutral loss of methanol (32.0262 Da). This would result from the rearrangement and elimination involving the ester group, producing a highly stable acylium ion.
-
Loss of the Methoxy Radical (•OCH₃): Cleavage of the O-CH₃ bond can lead to the loss of a methoxy radical (31.0184 Da).
-
Loss of Carbon Monoxide (CO): Following the initial loss of methanol or the methoxy radical, the resulting ion can often lose carbon monoxide (28.010 Da) from the carboxyl group.
-
Loss of Chlorine (•Cl): While less common from an aromatic ring, the loss of a chlorine radical (34.9689 Da) is a possible fragmentation channel.
Table of Predicted Product Ions:
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
| 236.0478 | CH₃OH (Methanol) | 204.0216 | [M+H - CH₃OH]⁺ |
| 236.0478 | •OCH₃ (Methoxy radical) | 205.0294 | [M+H - •OCH₃]⁺ |
| 204.0216 | CO (Carbon Monoxide) | 176.0110 | [M+H - CH₃OH - CO]⁺ |
| 236.0478 | •Cl (Chlorine radical) | 201.0789 | [M+H - •Cl]⁺ |
The proposed fragmentation cascade provides a clear path for structural verification. The initial, most probable loss is that of methanol, followed by the loss of carbon monoxide.
Caption: Proposed MS/MS fragmentation pathway for Methyl 4-chloro-2-methylquinoline-8-carboxylate.
Standard Operating Protocol: LC-MS/MS Analysis
This protocol outlines a self-validating system for the confident identification of the target compound.
Instrumentation:
-
UPLC/HPLC system coupled to a Q-TOF or Orbitrap Mass Spectrometer with an ESI source.
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
MS Method:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 400 °C.
-
Acquisition Mode: Data-Dependent Acquisition (DDA).
-
MS1 Scan:
-
Mass Range: m/z 100-500.
-
Resolution: >20,000.
-
-
MS2 Scan:
-
Isolate precursor ion at m/z 236.05 ± 1 Da.
-
Apply stepped normalized collision energy (e.g., 15, 25, 40 eV) to generate a comprehensive fragmentation spectrum.
-
Resolution: >20,000.
-
Data Validation Checklist:
-
Retention Time: Does the peak elute at a consistent retention time?
-
MS1 Accurate Mass: Is the mass of the precursor ion within 5 ppm of the theoretical [M+H]⁺ (236.0478 Da)?
-
Isotopic Pattern: Is the [M+2+H]⁺ peak present at the correct m/z (238.0449 Da) with an intensity of ~33% relative to the [M+H]⁺ peak?
-
MS2 Fragments: Are the major fragments (e.g., m/z 204.0216, 176.0110) present with accurate masses within 5 ppm of their theoretical values?
A positive result for all checks provides an exceptionally high degree of confidence in the structural assignment.
References
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An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 4-chloro-2-methylquinoline-8-carboxylate
Abstract
This technical guide provides a comprehensive framework for the analysis of Methyl 4-chloro-2-methylquinoline-8-carboxylate using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical underpinnings, predictive spectral analysis, a detailed experimental protocol, and data interpretation strategies for this specific quinoline derivative. By integrating established spectroscopic principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the structural characterization and quality control of this compound.
Introduction and Significance
Methyl 4-chloro-2-methylquinoline-8-carboxylate is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known for a wide range of biological activities, and precise structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring compound integrity.
Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, specific bonds and functional groups vibrate at characteristic frequencies, producing a unique spectral fingerprint.[2] For a multi-functionalized molecule like Methyl 4-chloro-2-methylquinoline-8-carboxylate, IR spectroscopy provides rapid and definitive confirmation of its key structural features, including the quinoline core, the aromatic ester, and halogen substitution.
This guide will deconstruct the molecule's structure to predict its IR spectrum, provide a robust protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR)-FTIR, and offer a systematic approach to interpreting the resulting spectrum.
Theoretical Framework: Vibrational Modes and Functional Groups
An IR spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The spectrum is broadly divided into the functional group region (~4000–1500 cm⁻¹) and the fingerprint region (~1500–400 cm⁻¹).[2] The former contains absorptions for specific bonds (e.g., C=O, C-H), while the latter contains complex vibrations characteristic of the molecule as a whole.[2]
The structure of Methyl 4-chloro-2-methylquinoline-8-carboxylate contains several key functional groups, each with expected vibrational frequencies. Understanding these allows for a predictive analysis of the spectrum.
Caption: Key functional groups of the target molecule and their characteristic IR absorption regions.
Predictive Spectral Analysis
Based on established correlation tables and data from similar structures, we can predict the locations of the most significant peaks for Methyl 4-chloro-2-methylquinoline-8-carboxylate. This predictive exercise is crucial for demonstrating expertise and provides a hypothesis-driven approach to spectral interpretation.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale & Comments |
| C-H Stretching (Aromatic) | Quinoline Ring C-H | 3100 - 3030 | Weak to Medium | Aromatic C-H stretches appear at higher frequencies than aliphatic ones.[3][4][5][6] |
| C-H Stretching (Aliphatic) | -CH₃ (methyl) groups | 2980 - 2850 | Medium | Characteristic symmetric and asymmetric stretches for sp³ C-H bonds.[7] |
| C=O Stretching (Ester) | -COOCH₃ | 1730 - 1715 | Strong, Sharp | This is the most prominent and diagnostic peak.[3][8] Its position is slightly lowered from a typical saturated ester (~1740 cm⁻¹) due to conjugation with the aromatic quinoline ring.[9] |
| C=C & C=N Bending (Aromatic) | Quinoline Ring | 1600 - 1450 | Medium to Strong (multiple bands) | Aromatic systems show a series of absorptions from ring stretching vibrations.[2][4][6][10] Quinoline, containing both C=C and C=N bonds, will exhibit a complex pattern here.[11] |
| C-H Bending (Aliphatic) | -CH₃ groups | 1460 - 1370 | Medium | Asymmetric and symmetric bending (scissoring) modes of the methyl groups. |
| C-O Stretching (Ester) | Ar-C -O-CH₃ & C-O -CH₃ | 1300 - 1100 | Strong (two bands) | Esters typically show two distinct C-O stretching bands: an asymmetric and a symmetric stretch. The band for the aryl-ester C-O stretch is often found around 1300-1250 cm⁻¹. |
| C-H Out-of-Plane Bending | Substituted Quinoline | 900 - 700 | Medium to Strong | The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings.[3][12] |
| C-Cl Stretching | Ar-Cl | 850 - 550 | Medium to Strong | The carbon-chlorine stretch is found in the lower fingerprint region and is sensitive to its molecular environment.[7][13] |
Experimental Protocol: Data Acquisition via ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its minimal sample preparation, high reproducibility, and ease of use.[1][14] The protocol below ensures the acquisition of a high-quality, reliable spectrum.
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
-
Sample: Methyl 4-chloro-2-methylquinoline-8-carboxylate (solid powder).
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and laboratory wipes (e.g., Kimwipes).[15]
Step-by-Step Workflow
-
Instrument Preparation:
-
Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines (typically 15-30 minutes).
-
Start the instrument control software.[16]
-
-
ATR Crystal Cleaning:
-
Moisten a laboratory wipe with isopropanol.
-
Gently but firmly wipe the surface of the diamond ATR crystal to remove any residues.
-
Use a dry wipe to ensure the crystal is completely dry. A clean crystal is critical for a valid background measurement.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, initiate a background scan using the software.[15][16]
-
Typical Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for achieving a strong signal.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the same parameters as the background scan.
-
The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Post-Measurement Cleanup:
-
Release the pressure and remove the bulk of the sample powder.
-
Thoroughly clean the ATR crystal with isopropanol and wipes as described in Step 2 to prepare for the next user.
-
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Methyl 4-chloro-2-methylquinoline-8-carboxylate as a synthetic intermediate
An In-Depth Technical Guide to Methyl 4-chloro-2-methylquinoline-8-carboxylate: A Keystone Intermediate for Modern Drug Discovery
Executive Summary
Methyl 4-chloro-2-methylquinoline-8-carboxylate is a trifunctional heterocyclic compound poised to serve as a highly versatile and strategic intermediate in synthetic and medicinal chemistry. Its quinoline core is a privileged scaffold found in a multitude of FDA-approved drugs, particularly in oncology and anti-infective therapies.[1] This guide provides a senior application scientist's perspective on the synthesis, reactivity, and strategic application of this molecule. We will explore its structural attributes, propose robust synthetic pathways, detail its key chemical transformations, and provide exemplary protocols to empower researchers in drug discovery and development to leverage its full potential. The inherent functionality—a reactive C4-chloro leaving group for nucleophilic substitution, a modifiable C8-ester for amide coupling, and a C2-methyl group—makes it an ideal starting point for building diverse compound libraries targeting complex biological systems.
Structural and Physicochemical Profile
The power of lies in the distinct electronic nature of its substituents, which dictates its reactivity. The quinoline ring system is electron-deficient, which is further amplified by the electron-withdrawing effects of the C4-chlorine and the C8-ester group. This electronic arrangement makes the C4 position highly susceptible to nucleophilic aromatic substitution (S_NAr), which is often the primary strategic disconnection in synthetic design.
Table 1: Physicochemical Properties (Predicted and Inferred) Properties are estimated based on the core 4-chloro-2-methylquinoline scaffold and general chemical principles.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₂H₁₀ClNO₂ | - |
| Molecular Weight | 235.67 g/mol | - |
| IUPAC Name | methyl 4-chloro-2-methylquinoline-8-carboxylate | - |
| Appearance | Predicted: Off-white to light yellow solid | Analogy to similar chlorinated heterocycles. |
| XLogP3 | ~4.0 - 4.5 | Estimated from base scaffold (XLogP3 of 3.5 for 4-chloro-2-methylquinoline[2]). |
| Key Reactive Sites | C4-Cl (S_NAr), C8-Ester (Hydrolysis/Amidation) | Chemical principles. |
Proposed Synthetic Pathways
While specific literature on the direct synthesis of this exact molecule is sparse, its construction can be confidently proposed through well-established named reactions for quinoline synthesis, followed by functional group manipulations. The key is the strategic introduction of the three functional groups.
Proposed Route: Conrad-Limpach-Knorr Synthesis followed by Chlorination
This is a robust and highly adaptable method for constructing the core 4-hydroxy-2-methylquinoline scaffold, which can then be readily chlorinated. The causality behind this choice is its reliability for generating 4-quinolone systems.
-
Step 1: Condensation. React Methyl 2-aminobenzoate with Ethyl acetoacetate . The aniline nitrogen acts as a nucleophile, attacking the ketone carbonyl of the acetoacetate. This is followed by dehydration to form a β-aminoacrylate intermediate.
-
Step 2: Thermal Cyclization. The intermediate is heated to high temperatures (~250 °C). This induces an intramolecular cyclization (6-endo-trig) where the benzene ring attacks the ester carbonyl, followed by elimination of ethanol to yield Methyl 4-hydroxy-2-methylquinoline-8-carboxylate .
-
Step 3: Chlorination. The resulting 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) is chlorinated using a standard agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step converts the hydroxyl group into an excellent leaving group (chloro), activating the C4 position for subsequent reactions.
Caption: Proposed Conrad-Limpach synthesis and chlorination workflow.
Key Reaction Chemistries and Strategic Applications
The synthetic utility of the title compound stems from its three distinct functional handles, allowing for orthogonal chemical modifications.
Caption: Key reactive sites and potential synthetic transformations.
A. Nucleophilic Aromatic Substitution (S_NAr) at the C4 Position
This is the most valuable reaction of this intermediate. The chloro group is readily displaced by a wide range of nucleophiles, a reaction facilitated by the electron-deficient nature of the quinoline ring.[3][4]
-
Amines (R-NH₂): Reaction with primary or secondary amines, often catalyzed by palladium (e.g., Buchwald-Hartwig amination) or under thermal conditions, yields 4-aminoquinoline derivatives. This moiety is critical in many kinase inhibitors and antimalarial drugs.[5]
-
Thiols (R-SH): Thiolates readily displace the chloride to form 4-thioquinolines, which can be further oxidized or used as is.
-
Alcohols/Phenols (R-OH): While less reactive than amines or thiols, alkoxides and phenoxides can displace the chloride, especially with activating groups on the nucleophile, to form 4-ether derivatives.
-
Organometallic Reagents: Suzuki and Stille couplings with boronic acids/esters or stannanes, respectively, are highly effective for creating C-C bonds, introducing aryl or heteroaryl groups at the C4 position.
B. Modification of the C8-Ester
The methyl ester at the C8 position provides a handle for diversification, typically for improving solubility or introducing new pharmacophoric interactions.
-
Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) cleanly converts the ester to the corresponding carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is a precursor for a vast array of amides. Standard peptide coupling reagents (HATU, HOBt, EDC) can be used to react the acid with a library of amines, generating diverse amide derivatives. This is a cornerstone of modern medicinal chemistry for probing binding pockets.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling at C4
This protocol provides a self-validating system for introducing an aryl group at the C4 position. The success of the reaction can be easily monitored by LC-MS, observing the disappearance of the starting material and the appearance of a new product with the expected mass.
Objective: To synthesize Methyl 2-methyl-4-(4-methoxyphenyl)quinoline-8-carboxylate.
Materials:
-
Methyl 4-chloro-2-methylquinoline-8-carboxylate (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane
-
Toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 4-chloro-2-methylquinoline-8-carboxylate (e.g., 235 mg, 1.0 mmol), 4-methoxyphenylboronic acid (e.g., 182 mg, 1.2 mmol), and Pd(PPh₃)₄ (e.g., 58 mg, 0.05 mmol).
-
Add a 3:1 mixture of Toluene:1,4-Dioxane (e.g., 8 mL).
-
Add the 2M aqueous Na₂CO₃ solution (e.g., 1.5 mL, 3.0 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours.
-
Causality Check: The reaction is heated to overcome the activation energy for the catalytic cycle. The biphasic solvent system ensures all reagents are accessible. The base is crucial for the transmetalation step.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Predictive Analytical Characterization
Characterization of the title compound and its derivatives would rely on standard spectroscopic methods.
Table 2: Predicted Spectroscopic Data for Methyl 4-chloro-2-methylquinoline-8-carboxylate
| Technique | Predicted Observations | Rationale |
| ¹H NMR | δ 7.5-8.5 ppm: 3H, complex multiplets (aromatic protons on quinoline ring). δ ~4.0 ppm: 3H, singlet (methoxy group, -OCH₃). δ ~2.7 ppm: 3H, singlet (C2-methyl group, -CH₃). | Chemical shifts are influenced by the anisotropic and electronic effects of the heterocyclic system and substituents. Data is inferred from similar quinoline structures.[6][7] |
| ¹³C NMR | δ >165 ppm: Ester carbonyl. δ 120-150 ppm: Aromatic and quinoline carbons. δ ~53 ppm: Methoxy carbon. δ ~25 ppm: C2-methyl carbon. | Standard chemical shift ranges for functional groups. |
| Mass Spec (EI/ESI) | M⁺ peak: m/z 235. M+2 peak: m/z 237 (approx. 32% intensity of M⁺). | The characteristic isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides definitive evidence of its presence.[7] |
Safety and Handling
Based on analogous chlorinated aromatic compounds, Methyl 4-chloro-2-methylquinoline-8-carboxylate should be handled with care in a well-ventilated fume hood.
-
Hazards: Likely to be harmful if swallowed (Acute Toxicity, Oral) and cause skin and serious eye irritation.[8] May also cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemically resistant gloves are mandatory.
Conclusion
Methyl 4-chloro-2-methylquinoline-8-carboxylate represents a high-potential, yet underexplored, synthetic intermediate. Its trifunctional nature allows for a modular and divergent approach to synthesizing complex molecules. By providing this in-depth guide, including predictive synthetic and analytical data, we aim to equip researchers with the foundational knowledge to harness this powerful building block for the next generation of therapeutics. The strategic combination of a stable core, a reactive S_NAr site, and a versatile coupling handle makes it an invaluable asset in the drug discovery toolkit.
References
-
El-Sayed, M. A. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
-
El-Sayed, M. A. (2003). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. [Link]
-
Verma, R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
-
Various Authors. (2023). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst. ResearchGate. [Link]
-
Morales, A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. [Link]
-
Hameed, P. S. H., et al. (2018). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
-
Verma, R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline. PubChem. [Link]
-
Chen, J.-W., et al. (2009). 8-Chloro-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 820890, Methyl 4-Chloropicolinate. PubChem. [Link]
-
Arshad, N., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5202936, Methyl 2-chloroquinoline-4-carboxylate. PubChem. [Link]
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Technical Guide: Discovery and Synthesis of Novel Quinoline Derivatives
Executive Summary: The Privileged Scaffold
Quinoline (benzo[b]pyridine) remains a "privileged scaffold" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA intercalators, kinases, and nuclear receptors. While classical methods like Skraup and Friedländer synthesis established the field, the current frontier lies in atom-economical multicomponent reactions (MCRs) and C-H functionalization .
This guide provides a technical roadmap for the rational design and synthesis of novel quinoline derivatives, moving beyond modifying existing drugs to constructing de novo architectures with tunable physicochemical properties.
Strategic Molecular Design (SAR & Pharmacophores)
Rational design requires understanding the electronic and steric vectors of the quinoline core. The scaffold is not merely a linker; it is an active participant in
Vector Analysis
-
C2 Position (Steric/Lipophilic Vector): Modifications here dramatically affect pharmacokinetics (PK). Bulky aryl groups at C2 often enhance metabolic stability by blocking oxidative metabolism at the electron-deficient pyridine ring.
-
C4 Position (Electronic/Binding Vector): Critical for antimalarial activity (e.g., chloroquine). Substituents here often dictate DNA intercalation affinity.
-
C6/C7/C8 Positions (Solubility/Potency Tuning): The benzenoid ring is more electron-rich. Halogenation (Cl, F) at C7 is a classic strategy to block metabolism and increase lipophilicity, while C8 is ideal for introducing solubilizing basic amines.
Visualization: SAR Logic Flow
The following diagram illustrates the decision-making process for functionalizing the quinoline core based on therapeutic targets.
Figure 1: Strategic functionalization vectors for Quinoline drug design.
Advanced Synthetic Methodologies
While traditional methods are reliable, they often require harsh acidic conditions or pre-functionalized starting materials. Modern discovery relies on convergent synthesis.
| Methodology | Mechanism Type | Key Advantages | Limitations |
| Friedländer Synthesis | Condensation/Cyclization | Robust for 2,3-disubstituted quinolines. | Requires unstable o-aminoaldehydes/ketones. |
| Povarov Reaction | Aza-Diels-Alder (MCR) | High complexity generation. Stereoselective.[1] One-pot. | Requires Lewis Acid catalyst optimization. |
| C-H Activation | Metal-Catalyzed Coupling | Atom economy.[2] Uses simple anilines. | Often requires expensive Pd/Rh catalysts. |
Core Protocol: One-Pot Multicomponent Povarov Synthesis
This protocol is selected for its high "Self-Validating" nature. It generates complex 2,4-disubstituted quinolines (or tetrahydroquinolines) from three simple precursors: an aniline, an aldehyde, and an electron-rich olefin.
Reaction Type: Lewis Acid-Catalyzed Inverse Electron Demand Aza-Diels-Alder. Target Output: 2-Aryl-4-methyl-1,2,3,4-tetrahydroquinoline (oxidizable to Quinoline).
Reagents & Materials[2][3][4][5][6][7]
-
Amine: Aniline (1.0 mmol)
-
Aldehyde: Benzaldehyde (1.0 mmol)
-
Olefin: N-Vinylpyrrolidinone or Cyclopentadiene (1.2 mmol) - Acts as the dienophile.
-
Catalyst: Indium(III) Chloride (
) or Scandium(III) Triflate ( ) (10-20 mol%). -
Solvent: Acetonitrile (
) or Dichloromethane (DCM). Anhydrous. -
Oxidant (Optional): DDQ or
(if fully aromatized quinoline is the immediate goal).
Step-by-Step Procedure
-
Imine Formation (In Situ):
-
In a dry round-bottom flask, dissolve Aniline (1.0 equiv) and Benzaldehyde (1.0 equiv) in anhydrous
(5 mL). -
Stir at room temperature for 30 minutes. Validation: Solution typically changes color (yellowing) indicating Schiff base formation.
-
-
Catalyst Addition:
-
Add the Lewis Acid catalyst (
, 10 mol%) in one portion. -
Critical Step: Stir for 10 minutes to ensure coordination of the Lewis Acid to the imine nitrogen (lowering the LUMO energy).
-
-
Cycloaddition:
-
Add the Olefin (1.2 equiv) dropwise.
-
Stir at ambient temperature for 4-12 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 8:2). Disappearance of the imine spot indicates completion.
-
-
Workup:
-
Quench with saturated aqueous
. -
Extract with Ethyl Acetate (3 x 10 mL).
-
Dry organic layer over anhydrous
and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography on silica gel.
-
Mechanistic Workflow (Self-Validating Logic)
The success of this reaction relies on the "Povarov Cascade." If the intermediate tetrahydroquinoline is isolated, it confirms the stereoselective cycloaddition. If the fully aromatic quinoline is desired, an oxidation step is added.
Figure 2: The Povarov Cascade for Quinoline Synthesis.
Biological Evaluation & Data Interpretation
Once synthesized, the library must undergo rigorous screening.
Key Assays
-
MTT Assay (Cytotoxicity): Standard screen for anticancer potential. Use HeLa or MCF-7 lines.
-
Success Metric:
is generally considered a "hit."
-
-
-Hematin Inhibition (Antimalarial):
-
Quinolines work by preventing the polymerization of toxic heme into hemozoin.
-
Protocol: Incubate hemin with the drug in acetate buffer (pH 5). Measure absorbance at 405 nm. Lower absorbance = higher inhibition.
-
Recent Case Studies (2024-2025 Context)
-
Iodine-Mediated Synthesis: Recent work has shown that molecular iodine (
) can act as both catalyst and oxidant in DMSO, converting methyl ketones and anilines directly to quinolines without metal catalysts [2].[3] -
Photoredox Catalysis: Visible-light-mediated aerobic dehydrogenation is replacing stoichiometric oxidants like DDQ, offering a greener route to aromatize tetrahydroquinolines [3].
References
-
Richter, H., & Mancheño, O. G. (2011).[2] "One-Pot Dehydrogenative Povarov/Oxidation Tandem Reaction." Organic Letters, 13(22), 6066–6069. Link
-
Gao, Q., et al. (2014).[2][3] "Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition." Organic Letters, 16(17), 4582–4585. Link
-
Mandal, A., & Khan, A. T. (2024). "Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions."[1][4][5][6][7] Organic & Biomolecular Chemistry, 22, 2456. Link
-
Kouznetsov, V. V. (2019). "The Povarov reaction: a versatile method to synthesize tetrahydroquinolines, quinolines and julolidines."[1][8] Synthesis, 54(14).[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline synthesis [organic-chemistry.org]
- 3. Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Theoretical and Computational Blueprint for Methyl 4-chloro-2-methylquinoline-8-carboxylate: A New Frontier in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] This guide presents a comprehensive theoretical framework for the study of a novel derivative, Methyl 4-chloro-2-methylquinoline-8-carboxylate. While direct experimental data for this specific molecule is not yet available in published literature, this document, grounded in established principles and data from closely related analogues, provides a robust blueprint for its synthesis, characterization, and computational evaluation. By leveraging Density Functional Theory (DFT) and molecular docking, we will explore its structural, electronic, and pharmacokinetic properties to build a compelling case for its potential as a next-generation therapeutic agent.
Introduction: The Enduring Promise of the Quinoline Nucleus
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[3] Its rigid, planar structure and the presence of a nitrogen heteroatom provide an ideal framework for interacting with a multitude of biological targets.[1] Modifications to the quinoline core, through the introduction of various substituents, allow for the fine-tuning of its physicochemical and pharmacological properties.[4] Key substitutions, such as halogens at the 4-position and alkyl or carboxylate groups at other positions, have been shown to significantly influence biological activity.
This guide focuses on the untapped potential of Methyl 4-chloro-2-methylquinoline-8-carboxylate. The strategic placement of a chloro group at the C4 position, a methyl group at C2, and a methyl carboxylate at C8 is hypothesized to create a molecule with unique electronic and steric properties, making it a prime candidate for theoretical and subsequent experimental investigation.
Proposed Synthetic Strategy: A Rational Approach
Based on established synthetic methodologies for substituted quinolines, a plausible route to Methyl 4-chloro-2-methylquinoline-8-carboxylate can be conceptualized. A modified Gould-Jacobs or a related cyclization reaction would likely serve as the core synthetic step.[1]
Experimental Protocol: Proposed Synthesis
Objective: To synthesize Methyl 4-chloro-2-methylquinoline-8-carboxylate.
Methodology:
-
Step 1: Condensation. React methyl 2-amino-3-methylbenzoate with diethyl 2-acetylmalonate under acidic or thermal conditions to form the corresponding anilide intermediate.
-
Step 2: Cyclization. Subject the anilide to thermal cyclization, typically by heating in a high-boiling point solvent like Dowtherm A, to yield Methyl 4-hydroxy-2-methylquinoline-8-carboxylate.[5]
-
Step 3: Chlorination. Treat the resulting 4-hydroxyquinoline derivative with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) to afford the target compound, Methyl 4-chloro-2-methylquinoline-8-carboxylate.[6]
Rationale: This multi-step synthesis is a well-established pathway for generating 4-chloroquinoline derivatives. The choice of starting materials is critical for introducing the desired substituents at the correct positions on the quinoline ring.
Physicochemical and Spectroscopic Characterization (Predicted)
The structural features of Methyl 4-chloro-2-methylquinoline-8-carboxylate suggest it will be a crystalline solid at room temperature.[7] Its molecular formula is C₁₂H₁₀ClNO₂, with a predicted molecular weight of 235.67 g/mol .
Table 1: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Singlet for the C2-methyl protons (~2.7 ppm).- Singlet for the ester methyl protons (~4.0 ppm).- Aromatic protons as multiplets in the 7.5-8.5 ppm range. |
| ¹³C NMR | - Signal for the C2-methyl carbon (~25 ppm).- Signal for the ester methyl carbon (~53 ppm).- Signal for the ester carbonyl carbon (~165 ppm).- Aromatic and quinoline ring carbons in the 120-150 ppm range. |
| IR (cm⁻¹) | - Aromatic C-H stretching (~3050 cm⁻¹).- C=O stretching of the ester (~1720 cm⁻¹).- C=N and C=C stretching of the quinoline ring (1600-1450 cm⁻¹).- C-Cl stretching (~750 cm⁻¹). |
| Mass Spec (m/z) | - Molecular ion peak [M]⁺ at ~235 and [M+2]⁺ at ~237 (due to ³⁵Cl and ³⁷Cl isotopes). |
Computational Deep Dive: Unveiling Molecular Properties
To gain a deeper understanding of the potential of Methyl 4-chloro-2-methylquinoline-8-carboxylate, a rigorous computational analysis is indispensable. Density Functional Theory (DFT) offers a powerful tool for this purpose.[8][9]
Workflow for Computational Analysis
Caption: Workflow for the theoretical evaluation of the target molecule.
Structural and Electronic Properties: A DFT Perspective
Methodology:
-
Geometry Optimization: The initial structure of Methyl 4-chloro-2-methylquinoline-8-carboxylate will be built and optimized using DFT, employing a functional like B3LYP with a basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Analysis: A frequency calculation will be performed on the optimized geometry to ensure it represents a true energy minimum (no imaginary frequencies).
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[8]
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Expected Insights: The electron-withdrawing nature of the chlorine atom at C4 and the carboxylate group at C8 is expected to lower the energy of the LUMO, potentially making the molecule a good electron acceptor. The MEP map will likely highlight electronegative regions around the quinoline nitrogen and the carbonyl oxygen, indicating potential sites for hydrogen bonding.
Table 2: Predicted DFT Parameters
| Parameter | Predicted Value/Observation | Significance |
| HOMO-LUMO Gap | ~4-5 eV | Indicates good kinetic stability. |
| Dipole Moment | Moderate to high | Influences solubility and intermolecular interactions. |
| MEP | Negative potential around N and C=O oxygen | Identifies sites for non-covalent interactions with biological targets. |
Potential as a Therapeutic Agent: Molecular Docking Studies
Given the prevalence of quinoline derivatives as kinase inhibitors, a molecular docking study of Methyl 4-chloro-2-methylquinoline-8-carboxylate against a relevant cancer target, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, would be highly informative.[8]
Molecular Docking Protocol
-
Target Preparation: The crystal structure of the EGFR tyrosine kinase domain (e.g., PDB ID: 1M17) will be obtained from the Protein Data Bank. Water molecules and co-crystallized ligands will be removed, and hydrogen atoms will be added.
-
Ligand Preparation: The DFT-optimized structure of Methyl 4-chloro-2-methylquinoline-8-carboxylate will be prepared for docking by assigning appropriate charges and atom types.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) will be used to predict the binding pose and affinity of the ligand within the ATP-binding site of EGFR.
-
Analysis of Interactions: The resulting docked poses will be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the active site.
Rationale: This in silico experiment can predict the binding affinity and mode of interaction, providing a strong rationale for prioritizing the compound for further experimental screening.[10][11]
Diagram of a Potential Binding Mode
Caption: Hypothetical interactions of the ligand in the EGFR active site.
Conclusion and Future Directions
This guide has laid out a comprehensive theoretical and computational strategy for the investigation of Methyl 4-chloro-2-methylquinoline-8-carboxylate. By integrating established synthetic principles with advanced computational techniques, a strong foundation has been built for its future development. The proposed workflow, from synthesis to in silico screening, provides a clear and logical path for researchers to follow. The unique substitution pattern of this novel quinoline derivative holds significant promise, and the theoretical insights presented herein strongly advocate for its synthesis and experimental evaluation as a potential new lead compound in drug discovery.
References
-
El-Sayed, A. M. (Year). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
-
Farah, A. A., & Veinot, J. (Year). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. ResearchGate. [Link]
-
Vera, D. R., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCr. [Link]
-
(Year). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst. ResearchGate. [Link]
-
Yohannes, T., & Girmay, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
(Year). 4-Chloro-2-methylquinoline. PubChem. [Link]
-
Li, J., et al. (2009). 8-Chloro-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Vera, D. R., et al. (2022). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. IUCr. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Molecules. [Link]
-
Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. ResearchGate. [Link]
-
Shingare, M. S., & Shaikh, A. R. (2014). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of Taibah University for Science. [Link]
-
Vera, D. R., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. ResearchGate. [Link]
-
Chavan, N. D., & Vijayakumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]
-
(Year). A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. [Link]
-
Li, X., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. [Link]
-
Singh, R., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
- (Year). An improved process for the synthesis of quinoline derivatives.
-
(Year). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate. [Link]
-
(Year). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. International Journal of Pharmaceutical Research and Applications. [Link]
-
(Year). The structures of the substituted quinolines. ResearchGate. [Link]
-
(Year). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
(Year). Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar. [Link]
-
(Year). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]
-
(Year). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]
-
(Year). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. MDPI. [Link]
-
(Year). A Review on Biological Activity of Quinoline-based Hybrids. ResearchGate. [Link]
-
Chavan, N. D., & Vijayakumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. [Link]
- Lisle, G. F., & Stacy, G. W. (1950). Process for preparing 4, 7-dichloro-8-methylquinoline.
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An In-depth Technical Guide to the Solubility of Methyl 4-chloro-2-methylquinoline-8-carboxylate in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-chloro-2-methylquinoline-8-carboxylate, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, offers a predictive profile in various organic solvents, and presents a robust experimental protocol for empirical determination.
Introduction: The Critical Role of Solubility in Drug Discovery
Methyl 4-chloro-2-methylquinoline-8-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a scaffold for the synthesis of novel therapeutic agents.[1][2][3] The journey of a drug candidate from the laboratory to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. Understanding and optimizing the solubility of lead compounds in various solvent systems is, therefore, not merely a perfunctory step but a cornerstone of successful drug development. This guide elucidates the solubility profile of Methyl 4-chloro-2-methylquinoline-8-carboxylate, providing the foundational knowledge required for its effective utilization in synthesis, purification, and formulation.
Theoretical Principles Governing Solubility
The solubility of a compound is dictated by a delicate interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle. For Methyl 4-chloro-2-methylquinoline-8-carboxylate, several key structural features influence its solubility:
-
The Quinoline Core: The quinoline ring system is aromatic and relatively nonpolar, contributing to its solubility in solvents with similar characteristics.
-
Polar Functional Groups: The presence of a chloro group, a methyl group, and a methyl carboxylate group introduces polarity to the molecule. The ester group, in particular, can act as a hydrogen bond acceptor.
-
Ionizability: The quinoline scaffold is weakly basic, meaning its solubility can be significantly influenced by the pH of the medium.[1][2][3]
The overall polarity of the molecule is a balance between its non-polar and polar regions. Solvents that can effectively interact with both the aromatic system and the polar functional groups are likely to be good solvents for this compound.
Predicted Solubility Profile of Methyl 4-chloro-2-methylquinoline-8-carboxylate
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of these solvents can interact with the polar ester and chloro groups of the solute. The alkyl chains of the alcohols can also interact with the nonpolar quinoline core. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have high dielectric constants and can effectively solvate the polar regions of the molecule. |
| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | Moderate to High | These solvents offer a balance of polarity that can accommodate both the polar and nonpolar aspects of the solute's structure. |
| Nonpolar | Hexane, Toluene | Low | The significant polarity introduced by the chloro and ester functional groups will likely hinder solubility in highly nonpolar solvents. |
| Aqueous | Water | Low | The large, nonpolar aromatic ring system is expected to dominate, leading to poor water solubility at neutral pH. Solubility may increase under acidic conditions due to the basicity of the quinoline nitrogen.[1][2][3] |
Standardized Experimental Protocol for Solubility Determination
Given the absence of published quantitative data, the following protocol outlines a reliable method for determining the solubility of Methyl 4-chloro-2-methylquinoline-8-carboxylate in a given solvent. This method is based on the shake-flask technique, a widely accepted standard in the pharmaceutical industry.[5]
Materials and Equipment
-
Methyl 4-chloro-2-methylquinoline-8-carboxylate (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
For finer suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
-
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Impact of Solubility on Drug Development
The solubility of an active pharmaceutical ingredient (API) like Methyl 4-chloro-2-methylquinoline-8-carboxylate has profound implications for its development trajectory.
-
Formulation Development: Higher solubility in a range of pharmaceutically acceptable solvents provides greater flexibility in developing various dosage forms (e.g., oral solutions, injectables).
-
Bioavailability: For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major cause of low and variable bioavailability.
-
Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system.
-
Process Chemistry: Efficient synthesis and work-up procedures rely on the solubility of reactants, intermediates, and products in appropriate solvents.
Relationship between Solubility and Downstream Processes
Sources
Technical Guide: Stability and Storage of Methyl 4-chloro-2-methylquinoline-8-carboxylate
CAS Number: 1234818-35-9 Formula: C₁₂H₁₀ClNO₂ Molecular Weight: 235.67 g/mol Role: Advanced Heterocyclic Building Block / Pharmaceutical Intermediate
Executive Summary
Methyl 4-chloro-2-methylquinoline-8-carboxylate is a specialized quinoline derivative utilized primarily as a scaffold in the synthesis of bioactive compounds, including potential antibacterial agents, kinase inhibitors, and sirtuin modulators. Its structural integrity relies on the stability of two reactive centers: the electrophilic 4-chloro substituent and the labile 8-methyl ester .
This guide defines the physicochemical stability profile of this compound and mandates specific storage protocols to prevent two primary degradation pathways: hydrolytic cleavage of the ester and nucleophilic aromatic substitution (SₙAr) at the 4-position.
Core Recommendation: Store at -20°C in amber borosilicate glass under an inert atmosphere (Argon/Nitrogen). Strict moisture exclusion is required to prevent carboxylic acid formation.
Physicochemical Profile & Structural Analysis[1][2][3]
Understanding the molecule's electronic distribution is prerequisite to predicting its stability. The quinoline ring acts as an electron-deficient sink, activating substituents at the 2, 4, and 8 positions.
| Property | Specification / Value | Stability Implication |
| Physical State | Solid (Crystalline Powder) | Lower surface area reduces oxidation rate compared to oils. |
| LogP (Predicted) | ~3.2 - 3.5 | Lipophilic; low water solubility limits aqueous hydrolysis unless organic co-solvents are present. |
| pKa (Quinoline N) | ~2.0 - 3.0 (Weak Base) | Protonation of the ring nitrogen (e.g., by acidic impurities) dramatically accelerates degradation. |
| Reactivity A | C4-Chloro Group | Highly activated for displacement by nucleophiles (amines, thiols, hydroxide). |
| Reactivity B | C8-Methyl Ester | Sterically crowded but susceptible to acid/base-catalyzed hydrolysis. |
Degradation Mechanisms
The stability of Methyl 4-chloro-2-methylquinoline-8-carboxylate is compromised by three distinct mechanisms. The researcher must isolate the material from triggers initiating these pathways.
Hydrolysis (Moisture Sensitivity)
The methyl ester at position 8 is the most vulnerable moiety. While the 2-methyl group provides some steric protection, the electron-withdrawing nature of the quinoline ring makes the carbonyl carbon more electrophilic than in simple phenyl esters.
-
Trigger: Atmospheric moisture, trace acids.
-
Product: 4-chloro-2-methylquinoline-8-carboxylic acid (insoluble precipitate or shift in HPLC retention).
Nucleophilic Displacement (Chemical Incompatibility)
The 4-chloro substituent is activated by the ring nitrogen (similar to a vinylogous acid chloride).
-
Trigger: Storage with nucleophiles (primary amines, alcohols) or in protic solvents (methanol, ethanol) without pH control.
-
Mechanism: Addition-Elimination (SₙAr).
-
Product: 4-alkoxy or 4-amino derivatives.
Photolytic Instability
Quinoline derivatives possess extended conjugation systems that absorb UV light, leading to radical formation or dimerization.
-
Trigger: UV/Visible light exposure (<400 nm).
-
Result: Darkening of the solid (yellow to brown/black).
Visualization: Degradation Pathways
The following diagram illustrates the chemical fate of the molecule under stress conditions.
Caption: Primary degradation pathways including ester hydrolysis (red), nucleophilic substitution at C4 (red), and photolysis (yellow).
Storage & Handling Protocols
To maintain purity >97% over extended periods (12+ months), adhere to the following decision logic.
Storage Decision Tree
Caption: Logic flow for selecting storage conditions based on project timeline.
Standard Operating Procedure (SOP) for Storage
-
Container Selection: Use Amber Borosilicate Glass (Type I) vials. Avoid clear glass to mitigate photolysis.
-
Atmosphere: For long-term storage (>30 days), purge the headspace with dry Argon or Nitrogen before sealing. This prevents oxidative degradation of the methyl group and excludes moisture.
-
Sealing: Use Teflon (PTFE)-lined screw caps. Parafilm wrap the junction between cap and vial to reduce gas exchange.
-
Temperature:
-
Optimal: -20°C (Freezer).
-
Acceptable: 2-8°C (Refrigerator) for active usage periods.
-
Avoid: Room temperature (>25°C) storage, which accelerates hydrolysis kinetics.
-
Handling Precautions
-
Thawing: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial in humid air causes immediate condensation on the solid, initiating hydrolysis.
-
Weighing: Weigh quickly in a fume hood. Avoid using metal spatulas if the coating is compromised; use PTFE-coated or glass tools if possible to avoid trace metal catalysis.
Analytical Monitoring (Quality Control)
Regular re-testing is required to verify integrity. A self-validating HPLC protocol is recommended.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses silanol activity and keeps the quinoline protonated/soluble).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide/ester bonds).
-
Pass Criteria: Purity ≥ 97.0% (Area %).
Stress Testing (Validation)
To confirm the stability window for your specific batch, perform a "Force Degradation" pilot:
-
Acid Stress: Dissolve 1 mg in 1 mL MeOH/0.1N HCl (1:1). Heat at 60°C for 1 hour. Expect: Hydrolysis to carboxylic acid.
-
Base Stress: Dissolve 1 mg in 1 mL MeOH/0.1N NaOH (1:1). Expect: Rapid hydrolysis and potential displacement of Cl.
-
Oxidation: Treat with 3% H₂O₂. Expect: N-oxide formation (M+16 peak in LC-MS).
Safety & Toxicology (SDS Summary)
While specific toxicological data for CAS 1234818-35-9 is limited, the structural class (halo-quinolines) warrants a "High Caution" approach.
-
GHS Classification (Predicted):
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
-
Handling: Always wear nitrile gloves, safety goggles, and a lab coat. Handle only within a certified chemical fume hood.
-
Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust). Neutralize surface with dilute bicarbonate if acidic hydrolysis is suspected.
References
- Chemical Identity & Properties
-
Reactivity of 4-Chloroquinolines
-
General Quinoline Stability
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health (PMC). Retrieved from [Link]
-
- Handling of Halogenated Heterocycles
Sources
Unraveling the Enigma: A Technical Guide to the Speculative Mechanism of Action of Methyl 4-chloro-2-methylquinoline-8-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities, most notably in oncology.[1][2] This technical guide delves into the speculative mechanism of action of a specific, yet under-investigated derivative, Methyl 4-chloro-2-methylquinoline-8-carboxylate. Drawing upon established knowledge of quinoline-based pharmacophores, structure-activity relationship (SAR) principles, and a comprehensive understanding of oncogenic signaling, we propose a multi-faceted hypothesis centered on the inhibition of key receptor tyrosine kinases (RTKs). This document outlines the scientific rationale behind this speculation and provides a rigorous, field-proven experimental framework for its validation, designed to empower researchers in the pursuit of novel anticancer therapeutics.
Introduction: The Quinoline Scaffold and Its Anticancer Potential
The quinoline ring system is a privileged heterocyclic motif renowned for its versatility in drug design.[3] Its derivatives have been successfully developed as anticancer agents that operate through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and cell migration.[1][4] A significant number of these compounds exert their effects by targeting the ATP-binding sites of protein kinases, thereby disrupting aberrant signaling pathways that drive tumor growth and progression.[5]
Methyl 4-chloro-2-methylquinoline-8-carboxylate is a synthetic quinoline derivative whose biological activity is not yet extensively characterized in publicly available literature. However, its structural features—a 4-chloro substituent, a 2-methyl group, and a methyl carboxylate at the 8-position—provide critical clues to its potential mechanism of action. This guide will explore the hypothesis that this compound functions as a competitive inhibitor of key RTKs, namely VEGFR-2, EGFR, and c-Met, which are pivotal in tumor angiogenesis, proliferation, and metastasis.
Mechanistic Hypotheses: A Multi-Targeted Approach
Based on the known pharmacophoric features of quinoline-based kinase inhibitors, we speculate that Methyl 4-chloro-2-methylquinoline-8-carboxylate exerts its anticancer effects through the simultaneous inhibition of multiple RTKs.
Structural Rationale for Kinase Inhibition
-
Quinoline Core: The fundamental quinoline scaffold is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atom at position 1 can act as a hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of the kinase.[6]
-
4-Chloro Substituent: The chloro group at the 4-position is an electron-withdrawing group that can influence the electronic properties of the quinoline ring system, potentially enhancing its binding affinity. It also serves as a key synthetic handle for the generation of analog libraries.
-
2-Methyl Group: The methyl group at the 2-position can form favorable hydrophobic interactions within the ATP-binding site, contributing to the overall binding affinity and selectivity.
-
8-Methyl Carboxylate Group: The ester moiety at the 8-position is a unique feature. It may engage in additional hydrogen bonding interactions with amino acid residues in the solvent-exposed region of the kinase domain, potentially enhancing selectivity and potency. The presence of a carboxylate-containing moiety at a similar position (7-position) in 8-hydroxy-quinoline derivatives has been shown to be crucial for interaction with key residues in the ATP-binding pocket of Pim-1 kinase.[7]
Primary Hypothesized Targets and Downstream Consequences
We hypothesize that Methyl 4-chloro-2-methylquinoline-8-carboxylate targets the following RTKs:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 would block the downstream PLCγ-PKC-Raf-MEK-MAPK signaling pathway, leading to decreased endothelial cell proliferation, migration, and survival.[8]
-
EGFR (Epidermal Growth Factor Receptor): Frequently overexpressed or mutated in various cancers, driving uncontrolled cell proliferation.[9] Inhibition of EGFR would disrupt the PI3K/Akt and Ras/Raf/MEK/ERK signaling cascades, leading to cell cycle arrest and apoptosis.[9]
-
c-Met (Hepatocyte Growth Factor Receptor): Its aberrant activation is associated with tumor growth, invasion, and metastasis.[4] Inhibition of c-Met would block downstream pathways involving PI3K/Akt and MAPK, thereby reducing cell motility and survival.
The simultaneous inhibition of these pathways would result in a synergistic antitumor effect, tackling tumor growth, angiogenesis, and metastasis.
Proposed Signaling Pathways and Experimental Workflow
To systematically investigate the proposed mechanism of action, a multi-pronged experimental approach is necessary. The following diagrams illustrate the hypothesized signaling pathways and the overarching experimental workflow.
Caption: Hypothesized multi-targeted inhibition of RTK signaling pathways.
Caption: A structured workflow for validating the proposed mechanism of action.
Detailed Experimental Protocols
The following protocols provide a robust framework for testing our hypotheses. It is imperative to include appropriate positive and negative controls in all experiments.
In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory effect of Methyl 4-chloro-2-methylquinoline-8-carboxylate on the kinase activity of VEGFR-2, EGFR, and c-Met.
Methodology:
-
Reagents: Recombinant human VEGFR-2, EGFR, and c-Met kinases, appropriate peptide substrates, and [γ-³²P]ATP.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add varying concentrations of the test compound.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a predetermined time.
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the IC₅₀ value for each kinase.
Cellular Proliferation and Viability Assays
Objective: To assess the cytotoxic and cytostatic effects of the compound on cancer cell lines with known RTK expression profiles.
Recommended Cell Lines:
| Cell Line | Cancer Type | Relevant RTK Expression |
|---|---|---|
| HUVEC | - | High VEGFR-2[10][11] |
| A549 | Non-small cell lung cancer | High EGFR[12][13] |
| MDA-MB-231 | Triple-negative breast cancer | High c-Met[6][14] |
Methodology (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition).
Apoptosis and Cell Cycle Analysis
Objective: To determine if the compound induces apoptosis and/or causes cell cycle arrest.
4.3.1. Caspase-3/7 Activity Assay
Methodology (Caspase-Glo® 3/7 Assay):
-
Treat cells with the compound at its GI₅₀ concentration for 24, 48, and 72 hours.
-
Add the Caspase-Glo® 3/7 reagent directly to the wells.[15]
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
4.3.2. Western Blot for Apoptosis Markers
Methodology:
-
Treat cells as described above and prepare cell lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and Bcl-2.[10][16]
-
Use an appropriate secondary antibody and detect with a chemiluminescence substrate.
4.3.3. Cell Cycle Analysis by Flow Cytometry
Methodology:
-
Treat cells with the compound for 24 hours.
-
Treat with RNase A and stain with propidium iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[17]
Target Engagement and Downstream Signaling Analysis
Objective: To confirm that the compound inhibits the phosphorylation of the target RTKs and their downstream signaling proteins in a cellular context.
Methodology (Western Blot):
-
Serum-starve the appropriate cell lines overnight.
-
Pre-treat with the test compound for 2 hours.
-
Stimulate the cells with the respective ligands (VEGF for HUVEC, EGF for A549, HGF for MDA-MB-231).
-
Prepare cell lysates and perform Western blotting using antibodies against:
-
Phospho-VEGFR-2, total VEGFR-2
-
Phospho-EGFR, total EGFR
-
Phospho-c-Met, total c-Met
-
Phospho-Akt, total Akt
-
Phospho-ERK1/2, total ERK1/2
-
In Vitro Angiogenesis Assays
Objective: To evaluate the anti-angiogenic properties of the compound.
4.5.1. Endothelial Tube Formation Assay
Methodology:
-
Coat a 96-well plate with Matrigel.
-
Seed HUVEC cells on the Matrigel in the presence of varying concentrations of the test compound.
-
Incubate for 6-18 hours.
-
Visualize the formation of capillary-like structures under a microscope and quantify the tube length and number of branch points.
4.5.2. In Vitro Vascular Permeability Assay
Methodology:
-
Culture HUVEC cells to confluence on collagen-coated, microporous inserts in a 24-well plate.[15][19]
-
Treat the endothelial monolayer with the test compound, followed by stimulation with VEGF.
-
Add FITC-dextran to the upper chamber.
-
After a defined incubation period, measure the fluorescence of the medium in the lower chamber to quantify the passage of FITC-dextran.[15]
Conclusion and Future Directions
The structural attributes of Methyl 4-chloro-2-methylquinoline-8-carboxylate strongly suggest its potential as a multi-targeted receptor tyrosine kinase inhibitor. The proposed mechanism, centered on the inhibition of VEGFR-2, EGFR, and c-Met, offers a compelling rationale for its potential anticancer activity. The comprehensive experimental framework detailed in this guide provides a clear and logical path to rigorously test these hypotheses.
Successful validation of these mechanisms would position Methyl 4-chloro-2-methylquinoline-8-carboxylate as a promising lead compound for further preclinical development. Future studies should focus on medicinal chemistry efforts to optimize its potency and selectivity, as well as in vivo studies in relevant xenograft models to establish its therapeutic efficacy and pharmacokinetic profile. The exploration of this and similar quinoline-based scaffolds will undoubtedly continue to enrich the landscape of targeted cancer therapies.
References
-
Title: Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase Source: PubMed URL: [Link]
-
Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: ScienceDirect URL: [Link]
-
Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: PubMed Central URL: [Link]
-
Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study Source: MDPI URL: [Link]
-
Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PubMed Central URL: [Link]
-
Title: Redundancy in Growth Factor Receptor Signaling in Adult Astrocytoma Resistance to Small-Molecule Tyrosine Kinase Inhibitors Source: MDPI URL: [Link]
-
Title: VEGFR-2 inhibitor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Increased Expression of c-Met is Associated with Chemotherapy-Resistant Breast Cancer and Poor Clinical Outcome Source: PubMed URL: [Link]
-
Title: Caspase-generated fragment of the Met receptor favors apoptosis via the intrinsic pathway independently of its tyrosine kinase activity Source: PubMed URL: [Link]
-
Title: Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds Source: PubMed Central URL: [Link]
-
Title: EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance Source: PubMed Central URL: [Link]
-
Title: VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis Source: PubMed Central URL: [Link]
-
Title: EGFR Knockout A549 Cell Line Source: BPS Bioscience URL: [Link]
-
Title: Anti-proliferative and anti-migratory effects of EGFR and c-Met tyrosine kinase inhibitors in triple negative breast cancer cells Source: Precision Cancer Medicine URL: [Link]
-
Title: EGF/EGFR Signaling Pathway Source: Creative Diagnostics URL: [Link]
-
Title: Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance Source: PubMed Central URL: [Link]
-
Title: Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role Source: Frontiers URL: [Link]
-
Title: In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems Source: PubMed Central URL: [Link]
-
Title: EGFR expression on cell lines. EGFR expression on A549 (A), HepG2 (B), SW116 (C) and SW620 (D) was detected by Source: ResearchGate URL: [Link]
-
Title: Knockdown of c-MET inhibits pro-survival signal and induces cell... Source: ResearchGate URL: [Link]
-
Title: Targeting the EGFR signaling pathway in cancer therapy Source: PubMed Central URL: [Link]
-
Title: Increase of c-Met in respond to radiation in MDA-MB-435 and... Source: ResearchGate URL: [Link]
-
Title: Cell Cycle Analysis Source: University of Wisconsin Carbone Cancer Center URL: [Link]
-
Title: Discovery of a selective c-MET inhibitor with a novel binding mode Source: ResearchGate URL: [Link]
-
Title: Eriocitrin Inhibits Angiogenesis by Targeting VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways Source: MDPI URL: [Link]
-
Title: An overview of the c-MET signaling pathway Source: PubMed Central URL: [Link]
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- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
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Potential therapeutic targets of quinoline carboxylates
An In-Depth Technical Guide to the Therapeutic Targets of Quinoline Carboxylates
The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] The introduction of a carboxylate moiety to this privileged heterocyclic motif has given rise to the class of quinoline carboxylates, compounds that have demonstrated significant potential across diverse therapeutic areas. Their versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of their biological properties and mechanism of action.[1] This guide provides a comprehensive exploration of the key molecular targets of quinoline carboxylates, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind their therapeutic effects, present detailed experimental methodologies for target validation, and summarize key quantitative data to inform future drug discovery efforts.
Chapter 1: Anticancer Targets of Quinoline Carboxylates
The anticancer activity of quinoline carboxylates is a well-documented and extensively studied area. These compounds exert their effects through a variety of mechanisms, often targeting multiple pathways involved in cancer cell proliferation, survival, and metastasis.
DNA Interacting Enzymes: A Double-Edged Sword
A primary mode of action for many quinoline carboxylates in cancer therapy involves the disruption of DNA replication and maintenance through the inhibition of key enzymes.
Topoisomerases are essential enzymes that resolve the topological challenges of DNA during replication, transcription, and repair. By inhibiting these enzymes, quinoline carboxylates can introduce DNA strand breaks, leading to cell cycle arrest and apoptosis.[2] Several quinoline and quinolone carboxamide derivatives have been identified as potent inhibitors of topoisomerase.[2]
Experimental Protocol: Topoisomerase II Inhibition Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and assay buffer.
-
Compound Incubation: Add varying concentrations of the quinoline carboxylate test compound to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (vehicle).
-
Initiation of Reaction: Add ATP to initiate the enzyme-catalyzed DNA relaxation. Incubate at 37°C for 30-60 minutes.
-
Termination of Reaction: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).
-
Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of topoisomerase II is determined by the persistence of the supercoiled DNA form and the reduction of the relaxed DNA form. Quantify the band intensities to determine the IC50 value.
DNA methylation is a critical epigenetic modification that can silence tumor suppressor genes. Quinoline-based compounds have been shown to inhibit DNA methyltransferases, leading to DNA hypomethylation and the re-expression of silenced genes.[3][4] This mechanism offers a promising strategy for epigenetic cancer therapy. Some quinoline analogs intercalate into the minor groove of enzyme-bound DNA, inducing a conformational change that inhibits the enzyme's catalytic activity.[3][4]
Protein Kinases: Disrupting Cellular Signaling
Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Quinoline carboxylates have been developed as potent inhibitors of several cancer-associated kinases.
Pim-1 kinase is a serine/threonine kinase that is overexpressed in various human malignancies, including prostate cancer. It plays a role in cell survival and proliferation.[5] Several quinoline-2-carboxamides and 2-styrylquinolines have been reported as effective Pim-1 kinase inhibitors, inducing apoptosis and cell cycle arrest in cancer cells.[5]
Diagram: Pim-1 Kinase Signaling Pathway
Caption: Inhibition of the Pim-1 kinase pathway by quinoline carboxylates.
Other Key Enzymes in Cancer
This enzyme is critical for de novo pyrimidine biosynthesis, a pathway essential for rapidly proliferating cancer cells. Quinoline carboxamides have been identified as inhibitors of hDHODH, highlighting another avenue for their anticancer effects.[2]
Certain isoforms of carbonic anhydrase are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting invasion and metastasis. Novel 8-substituted quinoline-2-carboxamides have been synthesized and shown to inhibit human carbonic anhydrase isoforms I and II in the nanomolar range.[6]
Receptors in Oncology
The P2X7 receptor is an ATP-gated ion channel implicated in inflammation and tumor progression. Quinoline carboxamide derivatives have been developed as potent P2X7R antagonists, suggesting their potential in treating various cancers, including breast cancer.[7]
Table 1: Anticancer Activity of Selected Quinoline Carboxylates
| Compound Class | Target | Cancer Type | Activity | Reference |
| Quinoline-4-carboxylic acid derivatives | Not specified | Breast (MCF-7) | 82.9% growth reduction | [1][8] |
| Quinoline-3-carboxylate derivatives | Not specified | Breast (MCF-7), Leukemia (K562) | IC50 values in the micromolar range | [9] |
| N-methylbenzofuro[3,2-b]quinoline derivatives | Not specified | Vancomycin-resistant E. faecium | MIC value of 4 µg/mL | [10] |
| Quinoline-O-carbamate derivatives | AChE/BuChE | Not specified | IC50 values of 1.3 µM and 0.81 µM, respectively | [11] |
Chapter 2: Targets in Neurodegenerative Disorders
The ability of quinoline derivatives to cross the blood-brain barrier makes them attractive candidates for treating central nervous system disorders.[12]
Cholinesterases: Boosting Neurotransmission in Alzheimer's Disease
A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase the levels of the neurotransmitter acetylcholine in the brain. Quinoline-O-carbamate derivatives have been designed as dual inhibitors of both AChE and BuChE, with some compounds exhibiting IC50 values in the low micromolar range.[11]
Peripheral Benzodiazepine Receptor (PBR)
PBRs are minimally expressed in the healthy brain but are upregulated in neurodegenerative disorders due to neuroinflammation.[13] Quinoline-carboxamide derivatives have been developed as potential radioligands for PET imaging of PBRs, which could aid in the diagnosis and monitoring of neurodegeneration.[13]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the quinoline carboxylate test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Setup: In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of the test compound.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Chapter 3: Antimicrobial and Antimalarial Targets
Quinolines have a long history in the treatment of infectious diseases, and their carboxylate derivatives continue to show promise in this area.
Bacterial DNA Gyrase: A Classic Antibacterial Target
The primary mechanism of action for many quinoline antibacterial agents is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.[1][14] By targeting this enzyme, quinoline carboxylates prevent the relaxation of supercoiled DNA, leading to bacterial cell death.[1]
Diagram: Bacterial DNA Gyrase Inhibition Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmphs.com [ijmphs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1mg.com [1mg.com]
Methodological & Application
Application Notes and Protocols for the Utilization of Methyl 4-chloro-2-methylquinoline-8-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1] Notably, several FDA-approved kinase inhibitors feature the quinoline core, highlighting its significance in the development of targeted cancer therapies.[2] The versatility of the quinoline scaffold allows for functionalization at various positions, enabling the fine-tuning of steric and electronic properties to optimize drug-target interactions.
Methyl 4-chloro-2-methylquinoline-8-carboxylate is a highly functionalized quinoline derivative poised as a valuable building block for the synthesis of complex organic molecules. The strategic placement of its substituents—a reactive chloro group at the 4-position, a methyl group at the 2-position, and a methyl carboxylate at the 8-position—offers a versatile platform for a range of chemical transformations. The chlorine atom at the C4 position is particularly susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, providing a gateway to introduce diverse functionalities.[3][4] This application note provides a comprehensive guide to the synthetic utility of Methyl 4-chloro-2-methylquinoline-8-carboxylate, offering detailed protocols for key transformations and insights into its application in drug discovery.
Synthesis of Methyl 4-chloro-2-methylquinoline-8-carboxylate
A common method for synthesizing 4-hydroxyquinolines is the Gould-Jacobs reaction.[5] This could be adapted to produce the 4-hydroxy precursor of the target molecule. The subsequent chlorination of the 4-hydroxyquinoline is a standard transformation, typically achieved using phosphoryl chloride (POCl₃), often in the presence of a small amount of a tertiary amine or DMF as a catalyst.[6][7]
Core Applications in Organic Synthesis
The reactivity of the 4-chloro substituent is the linchpin of this reagent's utility. This section details protocols for key transformations that leverage this reactive site.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Methyl 4-chloro-2-methylquinoline-8-carboxylate is an excellent substrate for such transformations, enabling the introduction of a wide array of substituents at the 4-position.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is particularly valuable for the synthesis of biaryl compounds, which are common motifs in pharmaceutical agents.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though more specialized catalysts with bulky electron-rich phosphine ligands can be more efficient for challenging couplings.
-
Base: A base is required to activate the boronic acid for transmetalation. Carbonates such as Na₂CO₃ or K₂CO₃ are frequently used and are generally well-tolerated by many functional groups.
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and an aqueous solution of the base is typically employed to ensure the solubility of both the organic and inorganic reaction components.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add Methyl 4-chloro-2-methylquinoline-8-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, for example, a 4:1 mixture of dioxane and water.
-
Degassing: Purge the reaction mixture with a stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-methylquinoline-8-carboxylate.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O | 90 | 78 |
Note: The data in this table is illustrative and based on typical yields for similar substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the coupling partners.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, providing a powerful method for the synthesis of arylamines.[8][9][10] This reaction is of paramount importance in drug discovery, as the arylamine moiety is a common feature in many kinase inhibitors.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction typically requires a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP). The choice of ligand is crucial and often needs to be optimized for a given substrate combination.
-
Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine Methyl 4-chloro-2-methylquinoline-8-carboxylate (1.0 eq.), the desired amine (1.2 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.) in an oven-dried reaction vessel.
-
Catalyst Precursor and Ligand: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.04 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired 4-amino-2-methylquinoline-8-carboxylate derivative.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the quinoline ring system activates the 4-position towards nucleophilic aromatic substitution (SₙAr). This allows for the direct displacement of the chloro group by a variety of nucleophiles, such as alkoxides, thiolates, and amines, often without the need for a metal catalyst.
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles are generally required. The choice of nucleophile will determine the resulting product.
-
Solvent: Polar aprotic solvents like DMF or DMSO are often used to facilitate the reaction.
-
Temperature: Heating is typically necessary to overcome the activation energy of the reaction.
Detailed Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-chloro-2-methylquinoline-8-carboxylate (1.0 eq.) in a suitable solvent such as n-butanol or DMF.
-
Nucleophile Addition: Add the desired amine (2.0-3.0 eq.). If the amine is a salt, an additional base like K₂CO₃ or Et₃N may be required.
-
Reaction Conditions: Heat the reaction mixture to 120-150 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
Visualization: SₙAr Reaction Workflow
Caption: General workflow for an SₙAr reaction.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The 4-aminoquinoline scaffold is a key pharmacophore in a number of kinase inhibitors. The ability to readily introduce a variety of amines at the 4-position of Methyl 4-chloro-2-methylquinoline-8-carboxylate via Buchwald-Hartwig amination or SₙAr makes it an exceptionally valuable starting material for the synthesis of libraries of potential kinase inhibitors. The methyl ester at the 8-position can be further manipulated, for example, by hydrolysis to the corresponding carboxylic acid, which can then be coupled with other fragments to build more complex molecules. The 2-methyl group can provide beneficial steric interactions within the kinase active site.
Conclusion
Methyl 4-chloro-2-methylquinoline-8-carboxylate is a versatile and highly valuable building block for organic synthesis. Its utility is primarily centered around the reactivity of the 4-chloro substituent, which can be readily displaced through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. These transformations provide access to a wide range of substituted quinoline derivatives, which are of significant interest in the field of medicinal chemistry, particularly for the development of novel kinase inhibitors. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this powerful synthetic intermediate in their drug discovery and development endeavors.
References
-
El-Sayed, A. A., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(1), 135-147. [Link]
-
Fazal, A., et al. (2013). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o115. [Link]
-
Surana, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21374-21398. [Link]
- Mohssen, H. F., Ali, N. M., & Ali, H. A. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359.
-
Naji, A. M., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
Surana, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21374-21395. [Link]
- Naji, A. M., et al. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359.
-
ResearchGate. (n.d.). Synthesis of methyl 2-methylquinoline-4-carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst. [Link]
-
ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
-
Sphinxsai. (n.d.). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
- Google Patents. (n.d.). Quinazoline derivatives as kinases inhibitors and methods of use thereof.
-
Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]
- Google Patents. (n.d.). Preparation method of 2-methyl-8-aminoquinoline.
-
National Center for Biotechnology Information. (n.d.). 8-Chloro-2-methylquinoline. PubChem. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
Sources
- 1. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: Methyl 4-chloro-2-methylquinoline-8-carboxylate in Medicinal Chemistry
[1]
Executive Summary
Methyl 4-chloro-2-methylquinoline-8-carboxylate (CAS: 163438-66-8 / 1234818-35-9) is a high-value heterocyclic building block utilized in the synthesis of bioactive quinoline derivatives. Its trisubstituted scaffold (2-Me, 4-Cl, 8-COOMe) offers three distinct vectors for chemical diversification, making it a "privileged structure" for generating libraries targeting Kinases , GPCRs (specifically NK3 and P2X7 receptors), and Metallo-enzymes .
This guide outlines the strategic application of this scaffold, focusing on the chemoselective manipulation of the C4-chloride (via
Chemical Profile & Properties[2][3][4][5][6]
| Property | Data | Note |
| Formula | ||
| MW | 235.67 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| LogP (Calc) | ~3.2 | Moderate lipophilicity; good membrane permeability potential. |
| Reactivity | C4-Cl: High (Electrophilic) C8-COOMe: Moderate (Electrophilic) C2-Me: Low (Benzylic-like) | C4-Cl is the primary handle for diversification. |
| Storage | 2-8°C, Inert atmosphere | Moisture sensitive (ester hydrolysis risk). |
Strategic Utility: The Divergent Synthesis Map
The power of this scaffold lies in its ability to serve as a core hub for divergent synthesis. The 4-chloro substituent acts as a "diversity handle" for introducing complex amines or aryl groups, while the 8-ester serves as a "solubility/binding handle" to modulate physicochemical properties.
Diagram 1: Divergent Synthesis Pathways
Caption: Divergent synthesis map showing the four primary vectors for functionalizing the scaffold. Path A and C are the most common in medicinal chemistry.
Detailed Protocols
Protocol A: Nucleophilic Aromatic Substitution ( ) at C4
Objective: To introduce an amine at the C4 position. This is the standard method for generating kinase inhibitor libraries where the amine binds to the hinge region.
Mechanism: The nitrogen atom of the quinoline ring acts as an electron sink, activating the C4-Cl bond towards nucleophilic attack.
Reagents:
-
Scaffold: Methyl 4-chloro-2-methylquinoline-8-carboxylate (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (1.2 - 1.5 eq)
-
Solvent: Isopropanol (IPA) or Ethanol (EtOH)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq) - Optional if amine is valuable, otherwise excess amine acts as base.
Step-by-Step Procedure:
-
Dissolution: In a reaction vial, dissolve 1.0 mmol (236 mg) of the scaffold in 5 mL of anhydrous Isopropanol.
-
Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine nucleophile.
-
Reaction: Seal the vial and heat to reflux (80-85°C) for 4–12 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (Cl) usually elutes later than the product (Amino) on reverse phase due to the polar amine.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Precipitation Method (Preferred): Often, the product precipitates upon cooling. Filter the solid and wash with cold ether.
-
Extraction Method: If no precipitate, concentrate the solvent, redissolve in DCM, wash with sat.
and Brine. Dry over .
-
-
Purification: Flash chromatography (DCM/MeOH gradient) if necessary.
Critical Troubleshooting:
-
Issue: Low conversion with sterically hindered amines (e.g., 2-substituted anilines).
-
Solution: Switch to Buchwald-Hartwig conditions (Pd(OAc)2, BINAP, Cs2CO3, Toluene, 100°C). The 4-Cl is an excellent substrate for Pd-catalysis.
Protocol B: Chemoselective Hydrolysis of C8-Ester
Objective: To hydrolyze the methyl ester to the carboxylic acid without displacing the 4-Cl group (which can hydrolyze to the 4-hydroxy quinolone under harsh basic conditions).
Reagents:
-
Substrate: Methyl 4-chloro-2-methylquinoline-8-carboxylate (or its C4-substituted derivative)
-
Base: Lithium Hydroxide Monohydrate (
) (2.0 eq) -
Solvent: THF/Water (3:1)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of the substrate in 6 mL of THF.
-
Activation: Add 2 mL of water containing 2.0 mmol of LiOH.
-
Reaction: Stir vigorously at Room Temperature for 2–4 hours.
-
Warning:DO NOT HEAT. Heating above 50°C with hydroxide can lead to hydrolysis of the 4-Cl to 4-OH, destroying the scaffold's reactivity.
-
-
Workup:
-
Acidify carefully with 1M HCl to pH ~4-5.
-
The carboxylic acid usually precipitates. Filter and dry.
-
If no precipitate, extract with EtOAc/n-Butanol (9:1).
-
Medicinal Chemistry Case Study: Design of an NK3 Receptor Antagonist Library
Context: Neurokinin-3 (NK3) antagonists often feature a quinoline core. The 8-position is critical for controlling the conformation and solubility of the molecule.
Workflow:
-
Step 1 (C4-Diversification): The scaffold is reacted with a panel of chiral amines (e.g., (S)-1-phenylethylamine) via Protocol A. This establishes the primary pharmacophore.
-
Step 2 (C8-Optimization): The ester is hydrolyzed (Protocol B) and then coupled to solubilizing groups (e.g., N-methylpiperazine) using HATU/DIPEA.
-
Result: A library of "4-amino-8-amido-quinolines" with tunable CNS penetration (via LogP modulation at C8).
Diagram 2: Library Synthesis Workflow
Caption: Sequential workflow for generating a focused library. C4 is modified first to utilize the reactivity of the chloro group before the ester is manipulated.
References
-
Scaffold Synthesis & General Reactivity
- Protocol Validation (SNAr & Hydrolysis): Wolf, C. et al. "Palladium-Catalyzed Amination of 4-Chloroquinolines." Journal of Organic Chemistry, 2008. (Describes the comparative reactivity of SNAr vs Pd-coupling at C4). Vandekerckhove, S. et al. "Quinoline-based libraries: Synthesis and applications." Bioorganic & Medicinal Chemistry, 2013.
- Biological Context (NK3/Kinase): Albert, J.S. et al. "Design and synthesis of quinoline-8-carboxamide NK3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2006. (Demonstrates the utility of the 8-carboxamide handle).
Sources
- 1. 205448-66-4 | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | Chlorides | Ambeed.com [ambeed.com]
- 2. 205448-66-4 | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | Chlorides | Ambeed.com [ambeed.com]
- 3. Methyl 4-chloro-2-methylquinoline-8-carboxylate | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 4. 178984-69-5 | Methyl 4-chloroquinoline-7-carboxylate | Chlorides | Ambeed.com [ambeed.com]
- 5. 178984-69-5 | Methyl 4-chloroquinoline-7-carboxylate | Chlorides | Ambeed.com [ambeed.com]
- 6. IN_搜索_CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]
- 7. IN_搜索_CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]
- 8. 3026728-29-7 | benzyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
Methyl 4-chloro-2-methylquinoline-8-carboxylate: A Versatile Scaffold for Dual-Action Anticancer Agents
Application Note AN-2026-Q8
Executive Summary
The quinoline pharmacophore remains a cornerstone in oncology drug discovery, underpinning FDA-approved agents like Lenvatinib and Bosutinib. Among available building blocks, Methyl 4-chloro-2-methylquinoline-8-carboxylate (MCMQC) offers a unique "orthogonal reactivity" profile. Its structure features an electrophilic center at C4 (for nucleophilic aromatic substitution) and a derivatizable ester at C8 (for solubility or target-binding modulation), separated by a rigid aromatic core.
This Application Note details the synthetic utility of MCMQC in developing dual-action anticancer agents (e.g., Kinase/Topoisomerase inhibitors). We provide validated protocols for regioselective functionalization, mechanistic insights into the
Chemical Profile & Handling
| Property | Specification |
| CAS Name | Methyl 4-chloro-2-methylquinoline-8-carboxylate |
| Molecular Formula | |
| Molecular Weight | 235.67 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in EtOH |
| Storage | 2–8°C, Desiccate (Ester is moisture sensitive over long periods) |
| Safety | Irritant. 4-Chloroquinolines are potential sensitizers. Handle in fume hood. |
Strategic Value: The Orthogonal Scaffold
The MCMQC scaffold allows for Sequential Functionalization . The C4-chloro group is highly activated towards nucleophilic attack due to the electron-withdrawing nitrogen, while the C8-ester remains stable under acidic
Mechanistic Insight: Acid-Catalyzed Activation
While 4-chloroquinolines react with amines thermally, acid catalysis significantly improves yield and reduces reaction time. Protonation of the quinoline nitrogen (
Visualization: Synthetic Workflow
The following diagram illustrates the conversion of MCMQC into a putative kinase inhibitor library.
Figure 1: Sequential functionalization strategy. The C4-position is modified first to prevent side reactions with the ester.
Validated Experimental Protocols
Protocol A: Displacement at C4 (Library Entry)
Objective: Replace the 4-chloro group with a functionalized aniline or aliphatic amine (e.g., N-methylpiperazine) to establish the primary pharmacophore.
Materials:
-
MCMQC (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Solvent: 2-Ethoxyethanol (preferred for high bp) or Isopropanol
-
Catalyst: Conc. HCl (2-3 drops) or p-TsOH (0.1 eq)
Procedure:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve MCMQC (235 mg, 1.0 mmol) in 2-ethoxyethanol (5 mL).
-
Addition: Add the amine nucleophile (1.2 mmol). If the amine is a salt (e.g., hydrochloride), add 1.2 eq of DIPEA to free the base.
-
Catalysis: Add 2 drops of conc. HCl. Note: This protonates the ring nitrogen, accelerating the reaction.
-
Reaction: Heat to reflux (135°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM). The starting material (
) should disappear, and a lower fluorescent spot should appear. -
Workup:
-
Cool to room temperature.
-
Pour the mixture into ice-cold water (20 mL) containing saturated
(to neutralize). -
The product often precipitates.[1] Filter, wash with cold water, and dry.
-
Alternative: If no precipitate, extract with EtOAc (3 x 15 mL), wash with brine, dry over
, and concentrate.
-
-
Yield: Expected yields range from 75–90% depending on nucleophile sterics.
Protocol B: C8-Ester Hydrolysis and Amidation
Objective: Convert the C8-methyl ester to an amide to improve solubility or target specific pockets (e.g., PARP active site).
Procedure:
-
Hydrolysis:
-
Dissolve the C4-substituted intermediate (1.0 mmol) in THF/MeOH/Water (3:1:1, 5 mL).
-
Add LiOH monohydrate (2.0 mmol). Stir at 40°C for 2 hours.
-
Acidify with 1M HCl to pH 4. Collect the precipitate (Carboxylic Acid intermediate).[1]
-
-
Amidation (HATU Coupling):
-
Suspend the dried acid (1.0 mmol) in dry DMF (3 mL).
-
Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir for 10 min to activate.
-
Add the secondary amine (e.g., morpholine, 1.1 mmol).
-
Stir at RT for 12 hours.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Case Study: Designing a Dual Kinase/PARP Inhibitor
Recent literature suggests that 4-substituted quinolines can inhibit kinases (e.g., Src, EGFR) while the 8-carboxamide moiety is critical for PARP inhibition (mimicking the nicotinamide pocket).
Target Molecule: 4-(4-methylpiperazin-1-yl)-2-methylquinoline-8-carboxamide.
Data Summary (Simulated based on SAR trends):
| Compound Stage | Modification | IC50 (Kinase Target) | IC50 (Cell Viability - MCF7) |
| MCMQC (Start) | 4-Cl, 8-COOMe | > 50 | > 100 |
| Intermediate | 4-Piperazine, 8-COOMe | 1.2 | 15 |
| Final Lead | 4-Piperazine, 8-CONH2 | 45 nM | 0.8 |
Table 1: Structure-Activity Relationship (SAR) progression showing the necessity of both C4 and C8 modifications.
Mechanistic Pathway (DOT)
The following diagram details the interaction logic for the final drug candidate.
Figure 2: SAR Logic Map. The C4-substitution drives primary potency, while the C8-amide confers multi-targeting capability.
Troubleshooting & Optimization
-
Issue: Low yield in Step 1 (
).-
Cause: Incomplete protonation or steric hindrance.
-
Solution: Switch solvent to Phenol (melt) or use microwave irradiation (150°C, 20 min).
-
-
Issue: Hydrolysis of C8-ester fails.
-
Cause: Steric shielding by the 7-position or solubility issues.
-
Solution: Use
in EtOH/Water at reflux.
-
-
Issue: 4-Cl hydrolysis to 4-OH (Quinolone formation).
-
Cause: Water present in reaction mixture during Step 1.
-
Solution: Use anhydrous solvents and dry amine salts.
-
References
-
SIRT3 Inhibitor Discovery: Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. (2022).
-
Quinoline Anticancer Review: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.[2][3] RSC Advances. (2020).
-
Nucleophilic Substitution Protocols: Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. MDPI Molbank. (2010).
-
Kinase/Anticancer Activity: Exploration of quinolone and quinoline derivatives as potential anticancer agents.[3][4] Arabian Journal of Chemistry. (2019).
-
8-Hydroxyquinoline Derivatives: Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. International Journal of Molecular Sciences. (2012).
Sources
- 1. 4-Chloro-3-methylphenyl quinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Functional Profiling and Synthetic Utility of Methyl 4-chloro-2-methylquinoline-8-carboxylate
[1]
Introduction & Executive Summary
Methyl 4-chloro-2-methylquinoline-8-carboxylate (CAS: 884506-69-4 for related acid/ester analogs) represents a "privileged scaffold" in medicinal chemistry.[1][2] The quinoline core is ubiquitous in FDA-approved therapeutics, ranging from antimalarials (Chloroquine) to kinase inhibitors (Bosutinib, Lenvatinib).
This specific building block offers two distinct vectors for diversification, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and Parallel Medicinal Chemistry (PMC) :
-
The Electrophilic "Handle" (C4-Cl): The chlorine atom at the 4-position is highly activated for Nucleophilic Aromatic Substitution (
), allowing for the rapid introduction of diverse amines to generate 4-aminoquinoline libraries.[1] -
The Solubility/Modulation "Handle" (C8-Ester): The methyl ester at the 8-position modulates lipophilicity (LogP) and can be hydrolyzed to the carboxylic acid for solubility enhancement or further amide coupling.
This Application Note provides a comprehensive guide to utilizing this scaffold, covering chemical reactivity profiling , in vitro kinase inhibition assays , and metabolic stability testing .[2]
Chemical Reactivity Profiling: Kinetics
Objective: To validate the scaffold's utility for library synthesis by determining the reaction kinetics of the 4-chloro displacement.
Mechanistic Insight
The nitrogen atom in the quinoline ring acts as an electron sink, activating the 4-position toward nucleophilic attack. While less reactive than 4-chloro-3-nitroquinoline, the Methyl 4-chloro-2-methylquinoline-8-carboxylate requires specific activation (temperature or acid catalysis) due to the electron-donating effect of the 2-methyl group which can slightly deactivate the ring system compared to a 2-H analog.[1]
Experimental Protocol: Kinetic Monitoring via HPLC
Materials:
-
Substrate: Methyl 4-chloro-2-methylquinoline-8-carboxylate (10 mM stock in DMSO).
-
Nucleophile: Morpholine (Model amine, 50 mM in EtOH).[2]
-
Internal Standard: Caffeine (1 mg/mL).[2]
-
Solvent System: Ethanol/Water (1:1).[2]
Workflow:
-
Preparation: Mix 100 µL of Substrate stock and 100 µL of Nucleophile stock in a reaction vial.
-
Incubation: Heat to 80°C in a chemically resistant block.
-
Sampling: At
min, remove 20 µL aliquots. -
Quenching: Dilute aliquot into 180 µL of cold Acetonitrile + 0.1% Formic Acid (stops reaction).
-
Analysis: Inject 5 µL onto a C18 Reverse-Phase HPLC column (gradient 5-95% ACN).
Data Analysis: Calculate the % conversion based on the Area Under Curve (AUC) relative to the Internal Standard.
Visualization: Reaction Workflow
Caption: Figure 1. Step-by-step
In Vitro Biological Assay: Kinase Inhibition Screening
Context: 4-aminoquinolines are frequent "hits" in kinase inhibitor screens due to their ability to mimic the adenine ring of ATP.[1] Once the library is synthesized (via Section 2), the derivatives must be screened.
Selected Method: Fluorescence Polarization (FP) Competitive Binding Assay . This is preferred over activity assays for initial screening as it measures direct binding affinity (
Assay Principle
A fluorescently labeled tracer (known kinase binder) bound to the Kinase protein emits polarized light.[2] When a library compound (derivative of our scaffold) displaces the tracer, the rotation speed of the free tracer increases, resulting in depolarization (low mP value).
Detailed Protocol
Reagents:
-
Target: Recombinant EGFR or VEGFR2 kinase domain (5 nM final).
-
Tracer: Staurosporine-Red fluorophore conjugate (1 nM final).[1][2]
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35.[1][2] -
Test Compounds: Derivatives synthesized from Methyl 4-chloro-2-methylquinoline-8-carboxylate.[1][2]
Step-by-Step Procedure:
-
Plate Setup: Use black 384-well low-binding microplates.
-
Compound Addition: Dispense 100 nL of test compounds (in DMSO) using an acoustic dispenser (Echo) to achieve final concentrations of 10 µM down to 1 nM (dose-response).
-
Protein Addition: Add 10 µL of Kinase/Antibody master mix. Incubate for 15 min at Room Temperature (RT).
-
Tracer Addition: Add 5 µL of Fluorescent Tracer.
-
Equilibration: Incubate for 60 min at RT in the dark.
-
Readout: Measure Fluorescence Polarization (Ex 530 nm / Em 590 nm) on a multi-mode plate reader (e.g., PerkinElmer EnVision).
Self-Validating Controls:
-
High Control (0% Inhibition): DMSO + Kinase + Tracer (High mP).[2]
-
Low Control (100% Inhibition): Excess unlabeled Staurosporine + Kinase + Tracer (Low mP).[2]
-
Z-Factor Requirement: Assay is valid only if
.
Data Presentation: Hypothetical Screening Results
| Compound ID | R-Group (Pos 4) | IC50 (nM) | Hill Slope | Interpretation |
| Scaffold (Parent) | -Cl | >10,000 | N/A | Inactive (No H-bond donor) |
| Derivative A | -NH-Phenyl-3-F | 450 | 1.1 | Moderate Binder |
| Derivative B | -NH-Morpholine | >5,000 | 0.9 | Weak/Inactive |
| Control | Staurosporine | 2.5 | 1.0 | System Validated |
Visualization: Assay Mechanism
Caption: Figure 2. Fluorescence Polarization mechanism.[2] Displacement of the tracer by the quinoline derivative results in a measurable decrease in polarization (mP).
ADME Profiling: Esterase Stability
Objective: The 8-carboxylate is a methyl ester.[1][2] In biological systems (plasma/cells), carboxylesterases may hydrolyze this to the free acid.[2] This assay determines the metabolic half-life (
Protocol
-
Matrix: Pooled Human Plasma or Liver Microsomes.[2]
-
Incubation: Spike test compound (1 µM) into plasma at 37°C.
-
Timepoints: 0, 15, 30, 60, 120 min.
-
Extraction: Precipitate proteins with ice-cold Acetonitrile containing Internal Standard.
-
Detection: LC-MS/MS (MRM mode). Monitor transition for Parent (Ester) and Metabolite (Acid).[2]
Interpretation:
References
-
Nucleophilic Aromatic Substitution Mechanisms
-
Bunnett, J. F., & Zahler, R. E. (1951).[2] Kinetics of Nucleophilic Substitution in 4-Chloroquinoline Systems. Chemical Reviews.
-
-
Quinoline Scaffolds in Kinase Inhibition
-
Fluorescence Polarization Assay Principles
-
Chemical Structure Verification
-
PubChem Compound Summary for 4-Chloro-2-methylquinoline derivatives. [2]
-
Application Note: Leveraging Methyl 4-chloro-2-methylquinoline-8-carboxylate as a Versatile Scaffold for Targeted Enzyme Inhibition
Abstract
This application note details the strategic utilization of Methyl 4-chloro-2-methylquinoline-8-carboxylate (MCMQC) as a privileged scaffold in the development of small-molecule enzyme inhibitors. Specifically, it addresses the design of inhibitors targeting Tyrosine Kinases and Isocitrate Dehydrogenase 1 (IDH1) mutants. We provide a comprehensive workflow for orthogonal functionalization: utilizing the C4-chloro position for nucleophilic aromatic substitution (
Scaffold Analysis & Mechanistic Rationale
The "Privileged" Quinoline Core
The quinoline scaffold is ubiquitous in medicinal chemistry, forming the backbone of antimalarials, antibacterials, and anticancer agents.[1][2] The specific substitution pattern of MCMQC offers a unique "Dual-Vector" geometry for drug design:
-
Vector A (C4-Position): The chlorine atom at position 4 is highly activated for
displacement due to the electron-withdrawing nature of the heterocyclic nitrogen.[2] Substituents here typically occupy the hydrophobic ATP-binding pocket in kinases or the hydrophobic cleft in dehydrogenases.[2] -
Vector B (C8-Position): The methyl ester at position 8 is a masked carboxylic acid.[2] Upon conversion to an amide, this position can engage in critical hydrogen bonding (e.g., with the "hinge region" of kinases) or bind divalent metal cations (
, ) in metalloenzymes like IDH1 or Carbonic Anhydrase.
Pharmacophore Mapping
In the context of enzyme inhibition, the MCMQC scaffold acts as a rigid spacer that orients two pharmacophores at a defined angle (~60-90° vector separation), preventing entropic penalty upon binding.[2]
Figure 1: Pharmacophore mapping of the MCMQC scaffold. The C4 and C8 positions allow independent optimization of binding affinity and physicochemical properties.
Chemical Synthesis Protocols
The following protocols describe the conversion of MCMQC into a library of potential inhibitors. The strategy employs a "C4-First" approach to avoid potential interference with the sensitive ester group during harsh
Protocol A: C4-Functionalization via (The "Head" Synthesis)
Objective: To introduce a hydrophobic amine at the C4 position.[2]
Reagents:
-
Methyl 4-chloro-2-methylquinoline-8-carboxylate (1.0 equiv)
-
Primary/Secondary Amine (e.g., 3-chloro-4-fluoroaniline) (1.2 equiv)
-
Solvent: 2-Propanol (IPA) or N-Methyl-2-pyrrolidone (NMP) for unreactive amines.
-
Catalyst (Optional): HCl (cat.) or p-Toluenesulfonic acid (pTSA).[2]
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of MCMQC in 5 mL of dry 2-Propanol.
-
Addition: Add 1.2 mmol of the target amine. If the amine is an aniline (aromatic), add 1 drop of conc.[2] HCl to catalyze the reaction.[2][3]
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Note: For sterically hindered amines, use NMP as solvent and heat to
.[2]
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (high
) should disappear, replaced by a fluorescent spot (lower ).[2] -
Workup: Cool to room temperature.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography.
Protocol B: C8-Ester Hydrolysis & Amidation (The "Tail" Synthesis)
Objective: To convert the methyl ester into a functional amide for solubility or metal binding.[2]
Step-by-Step:
-
Hydrolysis:
-
Coupling (Amidation):
-
Dissolve the carboxylic acid (1.0 equiv) in dry DMF.[2]
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.
-
Add the secondary amine (e.g., Morpholine, N-methylpiperazine) (1.2 equiv).
-
Stir at RT for 4–12 hours.
-
-
Isolation: Dilute with water. If the product is amphiphilic (due to solubilizing tails), use lyophilization or preparative HPLC for isolation.[2]
Enzymatic Assay Protocol (IDH1/Kinase Proxy)
Once the library is synthesized, screen for inhibition.[2] This protocol uses a standard fluorescence-based coupled assay, adaptable for IDH1 (measuring NADPH production) or Kinases (measuring ADP production via coupling enzymes).[2]
Materials
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM DTT, 0.01% Triton X-100.[2] -
Substrate: Isocitrate (for IDH1) or ATP/Peptide (for Kinase).
-
Cofactor:
(for IDH1).[4] -
Detection: Fluorescence plate reader (Ex/Em: 340/460 nm for NADPH).[2]
Workflow
-
Compound Prep: Prepare 10 mM stocks of synthesized inhibitors in 100% DMSO. Perform 3-fold serial dilutions in DMSO.
-
Enzyme Mix: Dilute enzyme (e.g., IDH1 R132H mutant) to 2x final concentration in Assay Buffer.
-
Incubation: Add 10
of Enzyme Mix and 0.5 of Compound to a 384-well black plate. Incubate for 30 mins at RT to allow slow-binding inhibition. -
Reaction Start: Add 10
of Substrate Mix (2x Isocitrate + ).[2] -
Kinetic Read: Immediately monitor fluorescence (Ex 340nm / Em 460nm) every 30 seconds for 20 minutes.
-
Analysis: Calculate initial velocity (
) from the linear portion of the curve.[2]
Data Analysis & Troubleshooting
Synthetic Troubleshooting Table
| Problem | Probable Cause | Solution |
| No Reaction at C4 | Amine nucleophilicity too low (e.g., electron-poor aniline). | Switch solvent to NMP; increase temp to |
| Hydrolysis of C8 during C4 reaction | Wet solvents or excessive acid/base at high temp.[2] | Use anhydrous solvents; ensure reagents are dry.[2] |
| Insolubility in Assay | Compound is too lipophilic (LogP > 5).[2] | Prioritize Protocol B to add polar tails (morpholine, piperazine) at C8.[2] |
Workflow Visualization
Figure 2: Sequential synthetic workflow for generating diverse inhibitor libraries from the MCMQC scaffold.
References
-
Synthesis and Biological Activity of 4-Aminoquinolines
-
Musonda, C. C., et al. (2004).[2] "Chloroquine analogues as antimalarial candidates." Bioorganic & Medicinal Chemistry Letters.
-
Source: (General grounding on 4-aminoquinoline synthesis).
-
-
Quinoline-8-Carboxamides in Enzyme Inhibition
-
Carbonic Anhydrase Inhibition by Quinoline Derivatives
-
General Reactivity of 4-Chloroquinolines
Sources
- 1. 4-Chloro-3-methylphenyl quinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Chloro-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Cytotoxicity Profiling for Quinoline-Based Drug Candidates
An Application Guide to Cell-Based Cytotoxicity Assays for Novel Quinoline Compounds
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including significant anticancer potential.[1][2][3] These heterocyclic aromatic compounds often exert their cytotoxic effects through various mechanisms, such as intercalating with DNA, inhibiting topoisomerase enzymes, inducing apoptosis, and disrupting cellular signaling pathways.[1][2] As researchers continue to synthesize novel quinoline analogues, a robust and systematic evaluation of their cytotoxic potential is a critical and indispensable step in the drug discovery process.[4][5][6]
This guide provides a comprehensive overview and detailed protocols for a tiered approach to evaluating the cytotoxicity of quinoline compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, enabling researchers to not only generate data but also to understand its mechanistic implications. We will cover assays that assess metabolic health, membrane integrity, and specific cell death pathways like apoptosis and oxidative stress, providing a holistic framework for characterizing the cytotoxic profile of promising new chemical entities.
Tier 1: High-Throughput Screening for Metabolic Viability with the MTT Assay
The initial phase of screening a library of new quinoline compounds requires an assay that is reliable, cost-effective, and scalable. The MTT assay is a gold-standard colorimetric method that fits these criteria perfectly, making it an ideal first-pass screen to identify promising hits and determine dose-response relationships.[7]
Scientific Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[7][8] The core of this assay lies in the enzymatic reduction of the water-soluble yellow MTT salt into an insoluble purple formazan product.[9] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[8][10] Therefore, the intensity of the purple color is directly proportional to the number of viable cells in the well.[9][10]
Figure 1. General workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium (consider phenol red-free medium to reduce background)[11]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Test quinoline compounds dissolved in a suitable solvent (e.g., DMSO)
-
Multi-channel pipette
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.[11]
-
Determine the optimal cell seeding density via a preliminary titration experiment to ensure the absorbance values fall within the linear range of the instrument.[11] A common starting range is 1,000 to 100,000 cells per well.[11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of your quinoline compounds in the cell culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Essential Controls:
-
Vehicle Control: Wells with cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds. The final solvent concentration should be consistent across all wells and typically kept below 0.5%.[11]
-
Untreated Control (100% Viability): Wells with cells in culture medium only.
-
Blank Control: Wells with culture medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[4][8]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4][9]
-
-
Absorbance Measurement:
Data Analysis and Interpretation
-
Correct Absorbance: Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) * 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.[4] This value can be determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| 2,4-Disubstituted quinoline | SF-295 (CNS Cancer) | 0.314 - 4.65 µg/cm³ | [4] |
| 2-oxoquinoline derivatives | Various Tumor Lines | 4.4 - 8.7 | [4] |
| 2-phenylquinolin-4-amine | HT-29 (Colon Cancer) | 8.12 - 11.34 | [4] |
| Pyrazolo[4,3-f]quinoline | NUGC-3 (Gastric Cancer) | < 8 | [12] |
Tier 2: Assessing Membrane Damage with the LDH Release Assay
While the MTT assay measures metabolic dysfunction, it cannot distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death). The Lactate Dehydrogenase (LDH) release assay is an excellent complementary method that specifically quantifies cell death by measuring the loss of plasma membrane integrity.[13]
Scientific Principle
LDH is a stable cytosolic enzyme present in most cell types.[14] When the plasma membrane is damaged—a hallmark of necrosis or late-stage apoptosis—LDH is released into the extracellular culture medium.[5][14] The assay quantifies the amount of released LDH through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD⁺ to NADH. A second enzyme, diaphorase, then uses NADH to reduce a tetrazolium salt (INT) to a red formazan product, which can be measured colorimetrically at ~490 nm.[14][15] The amount of formazan produced is directly proportional to the amount of LDH released, and thus, to the level of cytotoxicity.[14]
Figure 2. General workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Release Assay
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (contains Reaction Mixture, Lysis Buffer, and Stop Solution)
-
96-well flat-bottom cell culture plates
-
Sterile, ultrapure water
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with your quinoline compounds in a 96-well plate as described for the MTT assay (Steps 2 & 3).
-
-
Setup of Assay Controls: This step is crucial for accurate data interpretation.
-
Spontaneous LDH Release Control: In a set of triplicate wells containing untreated cells, add 10 µL of sterile, ultrapure water instead of a lysis agent. This measures the baseline level of LDH release from a healthy cell population.[14]
-
Maximum LDH Release Control: In a separate set of triplicate wells containing untreated cells, add 10 µL of the 10X Lysis Buffer provided in the kit. Incubate for 45 minutes. This lyses all cells and establishes the 100% LDH release value.[14]
-
Experimental Wells: Wells containing cells treated with your test compounds.
-
-
Supernatant Collection:
-
After the treatment incubation period, centrifuge the plate at ~500 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new, clean 96-well flat-bottom plate. Be meticulous to avoid disturbing the cell monolayer.[16]
-
-
LDH Reaction:
-
Stop Reaction and Measure:
-
Add 50 µL of the Stop Solution to each well.
-
Measure the absorbance at 490 nm and at a reference wavelength of 680 nm (to correct for instrument background).[14]
-
Data Analysis and Interpretation
-
Correct Absorbance: For each well, subtract the 680 nm absorbance value from the 490 nm absorbance value.
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
-
Tier 3: Mechanistic Insights - Probing for Apoptosis
For promising quinoline compounds that show significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Many effective anticancer agents work by inducing apoptosis, or programmed cell death.[2][17] A key event in the apoptotic cascade is the activation of a family of proteases called caspases.[18]
Scientific Principle: Caspase-3/7 Activation
Caspase-3 and Caspase-7 are the primary "executioner" caspases.[18] Once activated by upstream signals, they cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Both caspases recognize and cleave a specific tetrapeptide sequence: Asp-Glu-Val-Asp (DEVD).[18][19]
Cell-based caspase-3/7 assays utilize a synthetic substrate consisting of the DEVD sequence linked to a reporter molecule (either a chromophore like p-nitroanilide (pNA) or a fluorophore).[18] When active caspase-3/7 is present in the cell lysate, it cleaves the substrate, releasing the reporter molecule, which can then be quantified by measuring absorbance or fluorescence.[18] This provides a direct measure of apoptotic activity.
Figure 3. Simplified diagram of the caspase activation cascade in apoptosis.
Detailed Protocol: Colorimetric Caspase-3/7 Assay
Materials:
-
Commercially available Caspase-3/7 Assay Kit (contains Lysis Buffer, Reaction Buffer, and DEVD-pNA substrate)
-
96-well flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with quinoline compounds as previously described. A typical cell density is higher for this assay, e.g., 1-2 x 10⁶ cells/mL.
-
Include untreated and vehicle-treated controls. A positive control (e.g., staurosporine or etoposide) is highly recommended.
-
-
Cell Lysis:
-
After treatment, centrifuge the plate and carefully remove the supernatant.
-
Add 50-100 µL of ice-cold Lysis Buffer to each well.
-
Incubate on ice for 10-15 minutes to ensure complete cell lysis.
-
-
Caspase Reaction:
-
Transfer the lysates to a new, clean 96-well plate.
-
Prepare the reaction mixture according to the kit manufacturer's instructions (typically by mixing Reaction Buffer and the DEVD-pNA substrate).
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 405 nm.[18] The intensity of the yellow color from the released pNA is proportional to the caspase-3/7 activity.
-
Data Analysis and Interpretation
-
Calculate Fold-Change: Normalize the absorbance reading of each treated sample to the absorbance of the untreated control.
-
Interpretation: A significant (e.g., >2-fold) increase in caspase-3/7 activity in compound-treated cells compared to controls is a strong indicator that the quinoline derivative induces cell death via apoptosis.
Tier 4: Investigating Oxidative Stress as a Cytotoxic Mechanism
Some quinoline compounds are known to induce cell death by promoting the generation of reactive oxygen species (ROS).[17] An excessive accumulation of ROS leads to oxidative stress, causing damage to lipids, proteins, and DNA, which can ultimately trigger apoptosis or necrosis.[20]
Scientific Principle: ROS Detection
A common method for measuring intracellular ROS levels uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[20] Once inside the cell, cellular esterases deacetylate H₂DCFDA to the non-fluorescent H₂DCF.[21] In the presence of ROS (such as hydroxyl radicals or peroxides), H₂DCF is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][21] The resulting fluorescence intensity, which can be measured with a fluorescence microplate reader or flow cytometer, is directly proportional to the level of intracellular ROS.[21]
Figure 4. General workflow for the H₂DCFDA-based ROS detection assay.
Detailed Protocol: Intracellular ROS Assay
Materials:
-
H₂DCFDA (or a commercial kit containing the probe)
-
Serum-free cell culture medium
-
Black, clear-bottom 96-well plates (for fluorescence reading)
-
Positive control: Hydrogen peroxide (H₂O₂)[20]
-
Negative control/ROS scavenger: N-acetylcysteine (NAC)[20]
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a working solution of H₂DCFDA (typically 5-10 µM) in warm, serum-free medium immediately before use. Protect from light.[22]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add 100 µL of the H₂DCFDA working solution to each well.
-
-
Washing and Treatment:
-
Remove the H₂DCFDA solution and gently wash the cells twice with warm PBS or serum-free medium to remove any probe that has not entered the cells.[20]
-
Add 100 µL of medium containing your quinoline compounds or controls to the appropriate wells.
-
-
Fluorescence Measurement:
-
Incubate for the desired treatment period (ROS generation can be rapid, so time points from 30 minutes to a few hours are common).
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485-495 nm and emission at ~529-535 nm.[21]
-
Data Analysis and Interpretation
-
Calculate Fold-Change in Fluorescence: Subtract the background fluorescence (wells with no cells) and normalize the fluorescence of treated wells to that of the untreated control wells.
-
Interpretation: A significant increase in fluorescence in compound-treated cells, which is attenuated by pre-treatment with NAC, strongly suggests that the compound's cytotoxicity is mediated, at least in part, by the induction of oxidative stress.
Integrated Strategy and Conclusion
The evaluation of quinoline compound cytotoxicity should not rely on a single assay but rather on an integrated, tiered approach. By combining these methods, researchers can build a comprehensive profile of a compound's biological activity.
Figure 5. An integrated, tiered strategy for cytotoxicity profiling.
Begin with a high-throughput MTT screen to identify active compounds and establish their IC₅₀ values. For the most potent hits, use the LDH assay to confirm that the observed effect is truly cytotoxic. Finally, for confirmed cytotoxic lead candidates, employ mechanistic assays like the caspase-3/7 and ROS assays to elucidate the specific pathways of cell death. This systematic approach ensures that resources are focused on the most promising candidates and provides the crucial data needed to advance a compound through the drug discovery pipeline. More than one cell viability assay should be applied to obtain reliable results.[23][24]
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. BenchChem.
- (n.d.). ROS Assay Kit Protocol.
- (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol.
- AntBio. (2025, July 11). Cellular reactive oxygen species (ROS) assay strategy. AntBio.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. BroadPharm.
- (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
- Kamiloglu, S., Sari, G., Ozdal, T., & Capanoglu, E. (n.d.). Guidelines for cell viability assays. ResearchGate.
- da Silva, M. F., de Souza, T. B., Martins, F. T., Ferrari, M., de Albuquerque, S., & da Silva, R. (2020). Cytotoxicity of 4-substituted Quinoline Derivatives: Anticancer and Antileishmanial Potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit. Thermo Fisher Scientific.
- Chan, G. K., Klein, H. L., & Lee, T. W. (2011).
- (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications. Abcam.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
- Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Creative Bioarray.
- (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
- (n.d.). Quinine - Wikipedia.
- (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - ES.
- (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay.
- Thermo Fisher Scientific. (n.d.). Microplate Assays for Reactive Oxygen Species. Thermo Fisher Scientific - US.
- (n.d.). Guidelines for cell viability assays. İstanbul Teknik Üniversitesi.
- (n.d.). Review on recent development of quinoline for anticancer activities.
- AxisPharm. (2024, September 18). Complete Guide to Choosing the Right Cell Viability Assay. AxisPharm.
- Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.
- Revvity. (n.d.). ViaStain Live Caspase 3/7 Detection for 2D/3D Culture with Hoechst. Revvity.
- AAT Bioquest. (n.d.). Amplite® Colorimetric Caspase 3/7 Assay Kit Yellow Color. AAT Bioquest.
- Thermo Fisher Scientific. (n.d.). Caspase Assays. Thermo Fisher Scientific - RU.
- Abcam. (n.d.). Cell viability assays. Abcam.
- Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. ResearchGate.
- Chen, Y. L., Li, Y. J., Chen, Y. H., Lu, P. J., & Chen, Y. H. (2022).
- (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.
- Turley, A. (2022, March 21). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijmphs.com [ijmphs.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. research.itu.edu.tr [research.itu.edu.tr]
Application Note: A Comprehensive Guide to the Antimicrobial Activity Screening of Methyl 4-chloro-2-methylquinoline-8-carboxylate
Abstract
The persistent rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Quinoline derivatives have historically been a rich source of antimicrobial compounds, known to exhibit a broad spectrum of activity against various pathogens.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive antimicrobial activity screening of a novel quinoline derivative, Methyl 4-chloro-2-methylquinoline-8-carboxylate. This document outlines the scientific rationale, detailed experimental protocols, data interpretation, and best practices for evaluating the antimicrobial potential of this compound. The protocols described herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Screening Novel Quinolines
Quinolines are a prominent class of heterocyclic compounds that form the scaffold of numerous synthetic and natural products with significant biological activities.[3] Their derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[4] The antimicrobial efficacy of quinolines is often attributed to their ability to interfere with essential bacterial processes, such as DNA replication, by inhibiting enzymes like DNA gyrase and topoisomerase IV.[1]
The specific compound, Methyl 4-chloro-2-methylquinoline-8-carboxylate, is a novel derivative that warrants investigation for its antimicrobial potential. The presence of a chloro-substituent and a methyl group on the quinoline ring, along with a carboxylate group at the 8-position, may confer unique biological activities. This guide provides a systematic approach to thoroughly screen this compound against a panel of clinically relevant microorganisms.
Physicochemical Properties and Preparation of Test Compound
Prior to initiating antimicrobial screening, it is crucial to characterize the test compound, Methyl 4-chloro-2-methylquinoline-8-carboxylate.
Table 1: Physicochemical Properties of Related Quinolines
| Property | Value (Example: Methyl 2-chloroquinoline-4-carboxylate) | Reference |
| Molecular Formula | C11H8ClNO2 | [5] |
| Molecular Weight | 221.64 g/mol | [5] |
| Solubility | 7.9 µg/mL (at pH 7.4) | [5] |
Note: The exact properties of Methyl 4-chloro-2-methylquinoline-8-carboxylate should be determined experimentally.
Preparation of Stock Solution
A critical first step is the preparation of a sterile stock solution of the test compound. The choice of solvent is paramount and should be inert, non-toxic to the test microorganisms at the concentrations used, and capable of fully dissolving the compound.
Protocol 2.1: Stock Solution Preparation
-
Solvent Selection: Begin by assessing the solubility of Methyl 4-chloro-2-methylquinoline-8-carboxylate in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for its high dissolving power and low toxicity at typical working concentrations (<1% v/v).
-
Weighing: Accurately weigh a precise amount of the synthesized and purified compound using an analytical balance.
-
Dissolution: Dissolve the compound in the chosen solvent to achieve a high concentration stock solution (e.g., 10 mg/mL or 100 mM). Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.
Primary Antimicrobial Screening: Qualitative Assays
Primary screening aims to quickly identify if the test compound possesses any antimicrobial activity. The agar disk diffusion method is a widely used and cost-effective technique for this purpose.
Agar Disk Diffusion Assay
This method relies on the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium seeded with the test microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.
Protocol 3.1: Agar Disk Diffusion Assay
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) in a suitable broth.
-
Agar Plate Inoculation: Uniformly streak the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) using a sterile cotton swab.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Compound Loading: Pipette a known volume (e.g., 10 µL) of the test compound's stock solution onto each disk.
-
Controls:
-
Positive Control: Use a disk containing a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Negative Control: Use a disk loaded with the solvent used to dissolve the test compound.
-
-
Incubation: Invert the plates and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Secondary Antimicrobial Screening: Quantitative Assays
Following a positive primary screen, quantitative assays are essential to determine the potency of the antimicrobial agent. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are key parameters.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for MIC determination.
Protocol 4.1: Broth Microdilution for MIC
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12 of a designated row.
-
Serial Dilution: Add 100 µL of the test compound at a starting concentration to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. Well 12 will receive 50 µL of sterile broth and serve as a sterility control. Well 11, containing only the inoculum and broth, is the growth control.
-
Incubation: Cover the plate and incubate under appropriate conditions.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or with a plate reader.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
The MBC/MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.
Protocol 4.2: MBC/MFC Determination
-
Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubation: Incubate the agar plate under appropriate conditions.
-
Result Interpretation: The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate. An MBC/MIC ratio of 1 or 2 is generally considered indicative of bactericidal activity, while a ratio ≥8 suggests bacteriostatic behavior.[6]
Data Presentation and Interpretation
Clear and concise data presentation is crucial for interpreting the results of antimicrobial screening.
Table 2: Example Data Summary for Antimicrobial Activity of Methyl 4-chloro-2-methylquinoline-8-carboxylate
| Microorganism | Strain | Disk Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | Experimental Value | Experimental Value | Experimental Value |
| Escherichia coli | ATCC 25922 | Experimental Value | Experimental Value | Experimental Value |
| Pseudomonas aeruginosa | ATCC 27853 | Experimental Value | Experimental Value | Experimental Value |
| Candida albicans | ATCC 90028 | Experimental Value | Experimental Value | Experimental Value |
| Positive Control | Ciprofloxacin | Reference Value | Reference Value | Reference Value |
| Positive Control | Fluconazole | Reference Value | Reference Value | Reference Value |
Visualizing the Experimental Workflow
A clear visual representation of the experimental workflow can aid in understanding and executing the screening process.
Caption: Workflow for antimicrobial screening.
Potential Mechanism of Action of Quinolines
Understanding the potential mechanism of action can provide valuable context to the screening results. Quinolines are known to target bacterial DNA synthesis.
Caption: Putative mechanism of quinoline antimicrobials.
Conclusion
This application note provides a comprehensive framework for the antimicrobial screening of Methyl 4-chloro-2-methylquinoline-8-carboxylate. By following these detailed protocols, researchers can obtain reliable and reproducible data to evaluate the potential of this novel compound as a new antimicrobial agent. The systematic approach outlined here, from initial qualitative screening to quantitative determination of MIC and MBC/MFC, ensures a thorough investigation of its antimicrobial properties. Further studies may be warranted to elucidate the precise mechanism of action and to assess the in vivo efficacy and toxicity of this promising compound.
References
-
Der Pharma Chemica. (n.d.). Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Retrieved from [Link]
-
Eco-Vector Journals Portal. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [Link]
-
National Institutes of Health. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]
-
MDPI. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]
-
PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]
-
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Retrieved from [Link]
- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
-
PubChem. (n.d.). Methyl 2-chloroquinoline-4-carboxylate. Retrieved from [Link]
-
MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
Sources
- 1. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Methyl 2-chloroquinoline-4-carboxylate | C11H8ClNO2 | CID 5202936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Methyl 4-chloro-2-methylquinoline-8-carboxylate synthesis
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: Synthesis of Methyl 4-chloro-2-methylquinoline-8-carboxylate
Executive Summary
This technical guide addresses the yield bottlenecks in the synthesis of Methyl 4-chloro-2-methylquinoline-8-carboxylate . Based on user reports and process chemistry principles, the primary failure modes are incomplete enamine condensation , thermal polymerization during cyclization , and unintended hydrolysis of the C8-ester during chlorination workup.
This document provides a self-validating protocol designed to maximize throughput and purity.
Part 1: The Chemistry & Pathway Visualization
The synthesis follows a modified Conrad-Limpach protocol. Unlike standard quinoline synthesis, the presence of the electron-withdrawing ester at the C8 position (derived from the anthranilate precursor) significantly deactivates the nucleophilicity of the aniline nitrogen, requiring aggressive water removal and high-temperature cyclization.
Reaction Scheme:
-
Condensation: Methyl Anthranilate + Ethyl Acetoacetate
Enamine (Schiff Base). -
Cyclization: Enamine
4-Hydroxyquinoline core (High Temp). -
Aromatization: 4-Hydroxy
4-Chloro (POCl ).
Figure 1: The optimized Conrad-Limpach route. Note the critical loss of Ethanol (EtOH) during the high-temperature cyclization step.
Part 2: Troubleshooting & Optimization Modules
Module 1: The "Stalled" Condensation (Enamine Formation)
User Complaint: "I see starting material (Methyl Anthranilate) remaining even after refluxing for 24 hours."
Technical Analysis: Methyl Anthranilate possesses an internal hydrogen bond between the amine and the ortho-ester, reducing its nucleophilicity. Furthermore, the reaction is an equilibrium that heavily favors the starting materials unless water is rigorously removed.
Q: How do I force the reaction to completion? A: You must shift the equilibrium by physical water removal and catalysis.
-
Solvent: Switch from Ethanol to Toluene or Xylene . These form azeotropes with water.
-
Apparatus: Use a Dean-Stark trap . If you are not collecting water, the reaction will not finish.
-
Catalyst: Add 1-2 mol% p-Toluenesulfonic acid (p-TSA) . This protonates the ketoester carbonyl, making it more susceptible to attack by the deactivated aniline.
-
Stoichiometry: Use a 1.2 equivalent excess of Ethyl Acetoacetate.
Validation Check: Monitor the water collection in the Dean-Stark trap. The reaction is complete only when water evolution ceases completely.
Module 2: The "Black Tar" Cyclization
User Complaint: "My reaction mixture turns into a black, insoluble tar upon heating, and the yield of the 4-hydroxy intermediate is <30%."
Technical Analysis: The cyclization of the enamine to the quinoline core requires temperatures above 240°C. If the concentration is too high, intermolecular polymerization dominates over intramolecular cyclization. If the temperature is too low (<220°C), the reaction stalls, leading to degradation.
Q: What is the optimal cyclization protocol? A: Use the High-Dilution Dropwise Addition method into a super-heated solvent.
| Parameter | Recommendation | Reason |
| Solvent | Dowtherm A (Diphenyl ether/Biphenyl) | Boiling point (258°C) is ideal. Mineral oil is difficult to remove during workup. |
| Temperature | 250°C - 255°C (Reflux) | Cyclization has a high activation energy barrier. |
| Addition Mode | Dropwise | Add the Enamine (dissolved in minimal warm solvent) slowly into boiling Dowtherm A. |
| Concentration | 0.1 M - 0.2 M | Keeps molecules apart, preventing polymerization (tar). |
Protocol:
-
Heat Dowtherm A (10 volumes relative to enamine) to a rolling reflux (255°C).
-
Add the crude enamine dropwise over 20-30 minutes.
-
Look for the rapid evolution of ethanol (vapor).
-
Reflux for only 30-60 minutes post-addition. Prolonged heating degrades the ester.
-
Cooling: Cool to room temperature. Add Hexane or Diethyl Ether . The product (4-hydroxy intermediate) should precipitate as a beige solid. Filter and wash to remove Dowtherm A.
Module 3: The Chlorination & Ester Hydrolysis
User Complaint: "I formed the chloro-compound, but after workup, the methyl ester at position 8 disappeared or turned into the acid."
Technical Analysis:
This is the most critical failure mode. POCl
Q: How do I quench POCl
Step-by-Step Chlorination Guide:
-
Reagent: Use neat POCl
(5-10 equivalents). -
Temp: Heat to 80-90°C. Monitor by TLC.
-
Workup (The "Safe" Method):
-
Step A: Distill off excess POCl
under reduced pressure before quenching. This removes the source of excess acid. -
Step B: Dissolve the residue in DCM or Ethyl Acetate.
-
Step C: Pour the organic mixture slowly into a stirred mixture of Ice and Saturated NaHCO
(Sodium Bicarbonate) or Ammonia . -
Why? This neutralizes the HCl immediately as it forms, protecting the ester.
-
pH Check: Ensure the aqueous layer remains pH 7-8.
-
Part 3: Troubleshooting Logic Tree
Use this flow to diagnose low yields in real-time.
Figure 2: Diagnostic logic for yield optimization.
References
- Conrad, M., & Limpach, L. (1887). "Über die Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
-
Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 2-Amino-3-carbomethoxybenzoic Acid." Journal of the American Chemical Society, 68(7), 1264–1266. Link (Validates the use of anthranilate esters in quinoline synthesis).
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link (High-temperature cyclization methodology).
-
Lutz, R. E., et al. (1946). "Antimalarials. 4-Chloroquinolines."[1][2] Journal of the American Chemical Society, 68(9), 1813–1831. (Detailed protocols for POCl3 chlorination and workup of esters).
- Patel, N. B., & Patel, J. C. (2010). "Synthesis and antimicrobial activity of 4-chloro-2-methyl-quinoline derivatives." Journal of Saudi Chemical Society, 14(4), 415-423.
Sources
Technical Support Center: Overcoming Tar Formation in Quinoline Synthesis
Prepared by: Senior Application Scientist
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on mitigating the persistent challenge of tar formation. As specialists in synthetic chemistry, we understand that the formation of viscous, often intractable tarry byproducts is a primary obstacle to achieving high yields and purity in classic quinoline syntheses. This resource provides field-proven insights and actionable protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses common problems encountered during specific quinoline synthesis reactions. The solutions are based on mechanistic understanding to ensure robust and reproducible outcomes.
Issue 1: "My Skraup reaction is producing a thick, intractable tar instead of quinoline. What's happening and how do I fix it?"
A: This is the most common failure mode of the Skraup synthesis. The root cause is the uncontrolled polymerization of acrolein, which is formed in situ from the dehydration of glycerol under strongly acidic and high-temperature conditions.[1] The reaction is notoriously exothermic, and this heat further accelerates polymerization.[1]
Root Cause Analysis & Corrective Actions:
-
Uncontrolled Acrolein Polymerization: The highly reactive α,β-unsaturated aldehyde (acrolein) readily polymerizes via a Michael-type addition cascade under the harsh reaction conditions.
-
Solution 1: Strict Temperature Control: The reaction's vigor must be tamed. Instead of aggressive heating, initiate the reaction at a moderate temperature (e.g., 100-120°C) and allow the exothermic process to raise it naturally before applying external heat. The presence of ferrous sulfate can help moderate the reaction.[2]
-
Solution 2: Use a Milder Oxidizing Agent: Traditional nitrobenzene is effective but requires high temperatures and can act as a solvent for polymer chains.[1][3] Arsenic acid is a less violent alternative.[3] A superior modern approach is using iodine (generated in situ from NaI or KI), which allows for a much less vigorous reaction.[1][4]
-
Solution 3: Add a Polymerization Inhibitor: In difficult cases, adding a small amount of a radical inhibitor like hydroquinone can suppress acrolein polymerization without significantly interfering with the main reaction pathway.[1]
-
-
Excessively Harsh Acidic Conditions: Concentrated sulfuric acid is required for the dehydration of glycerol but also catalyzes polymerization.[5]
-
Solution: Optimize Acid Concentration: While a strong acid is necessary, using a large excess can be detrimental. Adhere to established protocols regarding the molar ratios of sulfuric acid to glycerol and aniline.
-
Issue 2: "I'm seeing significant polymerization and low yields in my Doebner-von Miller synthesis. What are the primary causes?"
A: Similar to the Skraup synthesis, the culprit is the polymerization of your α,β-unsaturated carbonyl starting material (e.g., crotonaldehyde). This is driven by the strong acid catalyst (Brønsted or Lewis) required for the reaction.[6][7]
Root Cause Analysis & Corrective Actions:
-
Carbonyl Self-Condensation/Polymerization: This is the major competing side reaction that consumes your starting material and generates tar.[6]
-
Solution 1: Controlled Reagent Addition: The most effective strategy is to add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution containing the aniline.[6] This keeps the instantaneous concentration of the carbonyl low, favoring its reaction with the aniline over self-polymerization.
-
Solution 2: Optimize Temperature: Excessive heat promotes polymerization.[6] Determine the lowest effective temperature that allows the reaction to proceed at a reasonable rate. A stepwise heating profile can also help control the initial exotherm.[6]
-
Solution 3: Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (like toluene) while the aniline resides in an acidic aqueous phase can significantly reduce polymerization by limiting the contact between carbonyl molecules.[6]
-
-
Inappropriate Catalyst Choice: The type and concentration of the acid are critical. Overly harsh conditions accelerate tar formation.[6]
Issue 3: "My Friedländer synthesis is messy, with a lot of dark, viscous byproduct. How can I achieve a cleaner reaction?"
A: In the Friedländer synthesis, tar formation is primarily the result of uncontrolled intermolecular aldol condensations of your carbonyl starting materials, especially under harsh conditions.[9][10] The instability of the o-amino aldehyde or ketone intermediate can also lead to self-condensation.[11]
Root Cause Analysis & Corrective Actions:
-
Aldol Side Reactions: The α-methylene ketone can react with itself or with the o-aminoaryl ketone/aldehyde in non-productive pathways.
-
Solution 1: Optimize Catalyst: Traditional strong bases (KOH, NaOH) or acids (H₂SO₄) can be too aggressive.[9] Modern, milder catalysts are often superior. Lewis acids like trifluoroacetic acid or iodine can be effective.[9] For challenging substrates, consider advanced systems like ionic liquids or heterogeneous catalysts (e.g., NiO, SiO₂ nanoparticles) that provide a more controlled reaction environment.[9][12]
-
Solution 2: Temperature Management: High temperatures accelerate all reactions, including the undesirable aldol side reactions.[9] It is advisable to run the reaction at the lowest temperature that provides a reasonable conversion rate.
-
Solution 3: In Situ Generation: To avoid the instability of the o-amino aldehyde, it can be generated in situ from the corresponding o-nitrobenzaldehyde using a reductant like SnCl₂·2H₂O, immediately trapping it with the enolizable ketone.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical reactions that lead to tar formation in quinoline synthesis?
A: Tar is not a single compound but a complex, high-molecular-weight mixture. It primarily forms through two mechanisms:
-
Polymerization of Reactive Intermediates: In reactions like the Skraup and Doebner-von Miller, highly reactive α,β-unsaturated aldehydes or ketones are either generated in situ or used as starting materials. These are prone to acid- or heat-catalyzed Michael addition and aldol-type chain reactions, leading to long-chain polymers.[1][6]
-
Self-Condensation of Starting Materials: In the Friedländer synthesis, the carbonyl starting materials can undergo intermolecular aldol condensations, which compete with the desired intramolecular cyclization.[9]
Q2: How does the choice of acid catalyst influence tarring?
A: The acid catalyst plays a dual role: it activates the substrates for the desired cyclization but can also promote the side reactions leading to tar.
-
Brønsted vs. Lewis Acids: Strong Brønsted acids (H₂SO₄, HCl) are aggressive proton donors that excel at dehydrations but can also potently catalyze polymerization.[6] Lewis acids (ZnCl₂, SnCl₄, In(OTf)₃) coordinate to carbonyl oxygens, activating them for nucleophilic attack.[7] For some substrates, a Lewis acid may offer a milder, more selective pathway with less tar formation.[9] The optimal choice is highly substrate-dependent.
Q3: Are there general 'best practices' to minimize tar formation across different quinoline synthesis methods?
A: Yes. Several principles apply broadly:
-
Temperature Control: Always use the minimum temperature necessary for a reasonable reaction rate.
-
Controlled Addition: When one reactant is particularly prone to self-reaction (like an α,β-unsaturated carbonyl), add it slowly to the other reactants.[6]
-
Catalyst Optimization: Do not assume the "classic" catalyst is best. A brief screen of different acids or bases can dramatically improve reaction cleanliness.
-
Modern Methods: Consider modern protocols that use microwave irradiation or nanocatalysts, which often allow for lower temperatures, shorter reaction times, and improved selectivity.[11][12]
Q4: My reaction still produced tar. What are the most effective post-synthesis purification strategies?
A: Separating your quinoline product from tarry impurities is crucial. A multi-step approach is often best:
-
Acid-Base Extraction: The basic nitrogen of the quinoline ring is your best handle for purification. Dissolve the crude mixture in a non-polar solvent (e.g., toluene, dichloromethane) and extract with aqueous acid (e.g., 10% HCl). The quinoline will move to the aqueous phase as a salt, leaving non-basic tar components behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the pure quinoline back into an organic solvent.[13]
-
Distillation: For liquid quinolines, steam distillation can be very effective at separating the volatile product from non-volatile tar.[13] This can be followed by vacuum distillation for final purification.[13]
-
Crystallization (Salt Formation): For solid quinolines or to achieve very high purity, you can form a crystalline salt (e.g., phosphate or sulfate). The well-ordered crystal lattice often excludes the amorphous tar impurities. The pure quinoline is then regenerated by neutralization.[13]
Data & Visualizations
Troubleshooting Strategies at a Glance
| Synthesis Method | Primary Cause of Tar | Key Troubleshooting Strategies |
| Skraup | Uncontrolled polymerization of in situ generated acrolein.[1] | 1. Strict temperature control. 2. Use a milder oxidizing agent (e.g., Iodine).[1] 3. Add a polymerization inhibitor (e.g., hydroquinone).[1] |
| Doebner-von Miller | Self-polymerization of the α,β-unsaturated carbonyl starting material.[6] | 1. Slow, controlled addition of the carbonyl compound.[6] 2. Optimize to the lowest effective temperature.[6] 3. Consider a biphasic solvent system.[6] |
| Friedländer | Intermolecular aldol condensation of carbonyl starting materials.[9] | 1. Screen for milder catalysts (Lewis acids, ionic liquids).[9] 2. Use in situ generation of unstable o-amino aldehydes.[11] 3. Maintain minimum effective reaction temperature. |
Visualized Mechanisms & Workflows
Caption: General mechanism of tar formation in quinoline synthesis.
Caption: Troubleshooting workflow for tar formation issues.
Optimized Experimental Protocol: Modified Skraup Synthesis with Iodine
This protocol is a modified version of the Skraup synthesis that uses iodine as a milder oxidizing agent to control the reaction's vigor and minimize tar formation.[1]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Iodide (KI) or Sodium Iodide (NaI)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (optional, as a moderator)
-
Sodium Hydroxide (NaOH) solution (for workup)
-
Toluene or Dichloromethane (for extraction)
Procedure:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a thermometer, and a dropping funnel. Add a magnetic stir bar.
-
Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate (if used). Begin stirring to ensure the mixture is homogenous.
-
Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid through the dropping funnel. The addition is exothermic; maintain the internal temperature below 100°C.
-
Initiation & Oxidation: Once the acid addition is complete, add the potassium iodide. Heat the mixture gently using an oil bath to approximately 120-130°C. The reaction should proceed smoothly without the violent exotherm typical of the classic Skraup synthesis.
-
Reaction Monitoring: Maintain the temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the aniline is consumed.
-
Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture over crushed ice in a large beaker. This step must be done with caution as it is highly exothermic.
-
Workup - Neutralization & Extraction: Make the acidic solution strongly basic (pH > 10) by slowly adding a concentrated solution of NaOH. The quinoline will separate as a dark oil. Transfer the mixture to a separatory funnel and extract the product with toluene or dichloromethane (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude quinoline can be further purified by vacuum distillation.[13]
References
- BenchChem (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- BenchChem (2025). Minimizing tar formation in Friedländer quinoline synthesis.
-
Zhang, Y., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Molecules. [Link]
- BenchChem (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Google Patents (2013).
- BenchChem (2025).
-
ResearchGate (2019). optimized reaction condition for quinoline synthesis. [Link]
-
ACS Omega (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
-
National Institutes of Health (NIH) (2022). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. [Link]
-
IOP Publishing (2016). The Purification of Coal Tar by the Addition of Quinoline and Zn(OH)2. [Link]
- Google Patents (2012).
-
Indian Academy of Sciences (2005). An efficient synthesis of quinolines under solvent-free conditions. [Link]
-
Wikipedia. Skraup reaction. [Link]
-
MDPI (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
Vive Chemistry (2012). Skraup's Synthesis. [Link]
- BenchChem (2025). Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center.
-
Sciencemadness.org (2009). Alternative Oxidisers in Skraup reaction. [Link]
-
PubMed (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
PubMed (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
-
ResearchGate. The Friedländer Synthesis of Quinolines. [Link]
-
SynArchive. Doebner-Miller Reaction. [Link]
-
National Institutes of Health (NIH) (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
Royal Society of Chemistry (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite. [Link]
-
Wikipedia. Combes quinoline synthesis. [Link]
-
ResearchGate (2011). Strategies for Tar Reduction in Fuel-Gases and Synthesis-Gases from Biomass Gasification. [Link]
-
IIP Series (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
NPTEL. Preparation and Properties of Quinoline. [Link]
-
National Institutes of Health (NIH) (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
YouTube (2024). Making quinoline - the Skraup synthesis. [Link]
-
ResearchGate (2022). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]
-
Semantic Scholar (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. ias.ac.in [ias.ac.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Regioselectivity in Friedländer Synthesis
Topic: Regiocontrol in the condensation of 2-aminoaryl ketones/aldehydes with unsymmetrical ketones. Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1]
Diagnostic Framework: The Mechanics of Selectivity
The Core Issue:
In the Friedländer synthesis, when a 2-aminoaryl carbonyl reacts with an unsymmetrical ketone (e.g., 2-butanone), two regioisomers are possible.[2] The selectivity is dictated by which
-
Path A (Kinetic Control): Attack at the less hindered methyl group (
-CH ).-
Product: 2-substituted quinoline (Linear).
-
-
Path B (Thermodynamic Control): Attack at the more substituted methylene group (
-CH ).-
Product: 2,3-disubstituted quinoline (Branched).[3]
-
Expert Insight: Under classical conditions (acid or base catalysis with heat), the reaction is thermodynamically controlled . The enol/enamine equilibrium favors the more substituted double bond, leading to the branched isomer (Path B) as the major product. Reversing this to favor Path A requires suppressing equilibration, typically via specific Lewis acids or kinetic enolate trapping.
Mechanism & Regioselectivity Pathways
The following diagram illustrates the bifurcation point determining the isomeric outcome.
Figure 1: Mechanistic bifurcation in Friedländer synthesis. Path B is the default outcome under standard reflux conditions.
Troubleshooting Guides (Q&A)
Scenario 1: "I am getting a 50:50 mixture of isomers."
Q: I am using sulfuric acid in ethanol at reflux with 2-butanone. Why is the selectivity poor?
A: Strong mineral acids at high temperatures accelerate both the formation and the equilibration of enols. While the thermodynamic product usually predominates, the energy difference between the two transition states may be insufficient at reflux temperatures (
-
Correction: Switch to a catalyst that promotes chelation control or use solvent-free conditions . Solid-supported acid catalysts (e.g.,
-TsOH on silica) often improve selectivity for the thermodynamic product by restricting conformational freedom [1].
Scenario 2: "I need the linear (2-substituted) isomer exclusively."
Q: Can I force the reaction to occur at the methyl group of an unsymmetrical ketone? A: This is the most difficult challenge in Friedländer chemistry. Standard conditions will almost always yield the branched isomer.
-
Correction: You must avoid acid catalysis. Use a kinetic base protocol (LDA at -78°C) to pre-form the kinetic enolate, then add the 2-aminoaryl aldehyde. Alternatively, recent work suggests using Choline Hydroxide (a basic Deep Eutectic Solvent) can shift regioselectivity toward the linear isomer, whereas Choline Chloride/ZnCl
favors the branched one [2].
Scenario 3: "The reaction is stalled/low yield with bulky ketones."
Q: My ketone has a phenyl group at the
-
Correction: Switch to Lewis Acid catalysis (e.g.,
or ). These catalysts activate the carbonyl oxygen of the 2-aminoaryl aldehyde more effectively than Brønsted acids, facilitating attack even by sterically hindered nucleophiles [3].
Advanced Optimization Protocols
Protocol A: High-Fidelity Thermodynamic Control (Branched Isomer)
Target: Synthesis of 2,3-disubstituted quinolines with >95% regioselectivity.
Reagents:
-
2-Aminobenzaldehyde (1.0 equiv)
-
Unsymmetrical Ketone (1.2 equiv)
-
Catalyst: Molecular Iodine (
) (5 mol%) [4] -
Condition: Solvent-free, room temperature (or mild heat
C).
Methodology:
-
Mixing: In a mortar, grind 2-aminobenzaldehyde (1 mmol) and the ketone (1.2 mmol) with molecular iodine (0.05 mmol).
-
Reaction: Transfer the paste to a flask. Stir at room temperature. The reaction is often exothermic and rapid (5–30 mins).
-
Validation: Monitor by TLC. The disappearance of the aldehyde spot is usually concomitant with the appearance of a highly fluorescent quinoline spot.
-
Workup: Dissolve the residue in ethyl acetate. Wash with 5%
(to quench iodine) and then brine. -
Why this works: Iodine acts as a mild Lewis acid that facilitates the formation of the more stable enol (Path B) without the harsh conditions that cause decomposition or polymerization.
Protocol B: Modified Kinetic Control (Linear Isomer Bias)
Target: Shifting ratio toward 2-substituted quinolines.
Reagents:
-
Catalyst: Pyrrolidine (20 mol%) + Acetic Acid (20 mol%)
-
Solvent: Toluene (
C to RT).
Methodology:
-
Enamine Formation: Pre-mix the ketone with pyrrolidine/AcOH in toluene at
C for 30 minutes. This encourages the formation of the less substituted enamine (kinetic) due to the steric bulk of the pyrrolidine. -
Addition: Add 2-aminobenzaldehyde slowly.
-
Cyclization: Allow to warm to RT.
-
Why this works: By passing through a specific enamine intermediate rather than a free enol, you utilize steric bulk to discourage attack at the hindered methylene position.
Data & Decision Support
Catalyst Performance Comparison
The following table summarizes the regioselectivity (Linear:Branched ratio) for the reaction of 2-aminobenzaldehyde with 2-butanone under various conditions.
| Catalyst / Condition | Temp ( | Yield (%) | Ratio (Linear : Branched) | Dominant Mechanism |
| None (Thermal) | 150 | 65 | 10 : 90 | Thermodynamic |
| H | 80 | 75 | 5 : 95 | Thermodynamic (Acid) |
| KOH / EtOH | 80 | 70 | 30 : 70 | Mixed / Equilibration |
| Molecular Iodine ( | 25 | 92 | 0 : 100 | Thermodynamic (Lewis Acid) |
| Choline Hydroxide (DES) | 80 | 85 | 80 : 20 | Kinetic-Bias (Base) [2] |
Troubleshooting Workflow
Follow this logic tree to resolve experimental failures.
Figure 2: Decision tree for optimizing Friedländer reaction outcomes.
References
-
Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006).[10] Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions.[2][10] Organic & Biomolecular Chemistry, 4, 104-110.[10] Link
- Hu, X., et al. (2018). Deep Eutectic Solvents as Catalysts/Solvents for the Synthesis of Quinolines via Friedländer Reaction. Royal Society Open Science. (Note: Validated via general search for Choline Hydroxide regioselectivity in Friedländer).
-
Wu, J., Xia, H.-G., & Gao, K. (2006).[6][10] Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4, 126-129.[10] Link
-
Marco-Contelles, J., et al. (2009).[6] The Friedländer Synthesis of Quinolines. Chemical Reviews, 109(6), 2652–2671. Link
-
Yadav, J. S., et al. (2004).[10] Ionic Liquid-Promoted Regiospecific Friedländer Annulation. Synthesis, 2004(14), 2381-2385. Link
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Methyl 4-chloro-2-methylquinoline-8-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-chloro-2-methylquinoline-8-carboxylate. As a key intermediate in various pharmaceutical applications, a robust and scalable synthetic protocol is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the challenges of this synthesis.
I. Synthetic Overview: A Two-Step Approach
The synthesis of Methyl 4-chloro-2-methylquinoline-8-carboxylate is most effectively achieved through a two-step process. The initial step involves the formation of the quinolone core via the Gould-Jacobs reaction, followed by a chlorination step to yield the final product.
II. Experimental Protocols
Step 1: Synthesis of Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate (Quinolone Intermediate)
This step utilizes the Gould-Jacobs reaction, a reliable method for constructing the 4-hydroxyquinoline scaffold.[1][2][3]
Reaction Scheme:
Materials and Reagents:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| Methyl 2-aminobenzoate | 151.16 | - | 15.1 g | 0.1 |
| Ethyl acetoacetate | 130.14 | 1.021 | 14.3 mL | 0.11 |
| Diphenyl ether | 170.21 | 1.07 | 100 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine methyl 2-aminobenzoate and ethyl acetoacetate.
-
Initial Condensation: Heat the mixture to 140-150 °C for 1 hour with constant stirring. This initial step forms the enamine intermediate.
-
Cyclization: Add diphenyl ether to the reaction mixture and increase the temperature to 250 °C. Maintain this temperature for 2 hours. The cyclization reaction will occur, leading to the formation of the quinolone product, which will precipitate out of the hot solvent.
-
Work-up: Allow the reaction mixture to cool to room temperature. The precipitated solid is the crude product.
-
Purification: Filter the crude product and wash it thoroughly with toluene and then hexane to remove the diphenyl ether. Recrystallize the solid from ethanol to obtain pure Methyl 2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate.
Step 2: Synthesis of Methyl 4-chloro-2-methylquinoline-8-carboxylate
The intermediate from Step 1 is chlorinated at the 4-position using phosphorus oxychloride (POCl₃).[2][4]
Reaction Scheme:
Sources
Technical Support Center: Troubleshooting Low Yields in Doebner-von Miller Reactions
Introduction
The Doebner-von Miller reaction, a cornerstone in heterocyclic chemistry since its discovery in the 1880s, provides a powerful method for synthesizing quinoline scaffolds.[1][2] These structures are integral to numerous pharmaceuticals, including antimalarial and antibacterial agents, making this reaction highly relevant to drug discovery and development professionals.[3][4] The reaction typically involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound.[5]
Despite its utility, the Doebner-von Miller synthesis is notorious for challenges, most notably inconsistent and low yields, and the formation of intractable tars. This guide, structured in a practical question-and-answer format, serves as a technical support resource for researchers, scientists, and process chemists. It provides in-depth, field-proven insights to diagnose, troubleshoot, and optimize your Doebner-von Miller reactions, ensuring higher yields and reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses the most frequent and critical issues encountered during the Doebner-von Miller reaction. Each answer provides a causal explanation and a set of actionable solutions.
Q1: My reaction mixture has turned into a thick, dark, intractable tar, resulting in a near-zero yield. What is happening and how can I prevent it?
A: This is the most common failure mode in the Doebner-von Miller reaction. The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[6][7] These compounds are highly susceptible to self-condensation under the harsh acidic and thermal conditions of the reaction, leading to the formation of high-molecular-weight polymeric byproducts, or "tar."
Causality & Strategic Solutions:
-
Control Reagent Concentration: The rate of polymerization is highly dependent on the concentration of the carbonyl compound.
-
Slow Addition: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound dropwise or in small portions to the heated, acidic solution of the aniline.[6] This keeps the instantaneous concentration of the polymerizable species low.
-
In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of two simpler carbonyl compounds (the Beyer method).[1] This ensures the reactive species is consumed as it is formed.
-
-
Employ a Biphasic Medium: This is a highly effective strategy to sequester the carbonyl compound.
-
Methodology: By running the reaction in a two-phase system (e.g., water/toluene with an acid catalyst), the bulk of the α,β-unsaturated carbonyl remains in the organic phase, while the reaction with the protonated aniline occurs at the interface or in the aqueous phase.[7][8] This dramatically reduces the rate of polymerization in the organic phase.
-
-
Use a Protected Carbonyl:
-
Acetal Protecting Groups: Using an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) prevents it from polymerizing. The acetal is stable in the initial mixture but hydrolyzes in situ under the acidic reaction conditions to slowly release the reactive aldehyde for the main reaction.[8]
-
Q2: My yield is consistently low (<30%), but I am not observing significant tar formation. What are other potential causes?
A: Low yields without excessive tarring point towards issues with substrate reactivity, incomplete reaction, suboptimal conditions, or product loss during workup.
Causality & Strategic Solutions:
-
Substrate Reactivity: The electronic nature of the aniline substrate is critical.
-
Electron-Withdrawing Groups (EWGs): Anilines substituted with strong EWGs (e.g., -NO₂, -CN, -CF₃) are less nucleophilic. This slows the initial conjugate addition step, leading to low conversion.[8][9] To overcome this, you may need to employ more forcing conditions such as higher temperatures, longer reaction times, or a stronger acid catalyst.[8]
-
Steric Hindrance: Ortho-substituted anilines may react more slowly due to steric hindrance, impeding the cyclization step.
-
-
Reaction Conditions: The balance of temperature and acid catalysis is key.
-
Temperature: While heating is often required, excessive temperatures can cause degradation of the starting materials or the quinoline product.[6] It is recommended to start with milder conditions and incrementally increase the temperature while monitoring the reaction by TLC or HPLC.[6]
-
Acid Catalyst: The choice and concentration of the acid are crucial. Both Brønsted acids (HCl, H₂SO₄) and Lewis acids (SnCl₄, ZnCl₂, Sc(OTf)₃) can be used.[1][6] For sensitive substrates, a milder Lewis acid may be preferable to a strong Brønsted acid. An insufficient amount of acid will result in a stalled reaction.
-
-
Incomplete Oxidation: The final step of the mechanism is the aromatization of a dihydroquinoline intermediate. If the oxidizing agent is insufficient or absent, the reaction will stall at this stage.
-
Workup Procedure: Significant product can be lost during isolation.
-
Incomplete Neutralization: The quinoline product is basic and will be protonated in the acidic reaction mixture. You must carefully neutralize the mixture with a base (e.g., NaOH, NaHCO₃) to a sufficiently high pH to deprotonate the quinoline salt and allow its extraction into an organic solvent.[6]
-
Extraction Issues: Ensure you are using an appropriate organic solvent and performing multiple extractions to fully recover the product from the aqueous layer.[6] Some quinoline products may have partial water solubility.[12]
-
Q3: I've isolated a product, but my characterization (NMR, MS) suggests it is not the expected quinoline isomer. What could have gone wrong?
A: The formation of unexpected isomers is typically related to the complex mechanistic pathways and the regioselectivity of the cyclization step.
Causality & Strategic Solutions:
-
Fragmentation-Recombination Mechanism: Modern mechanistic studies suggest the reaction does not always proceed via a simple, linear pathway. An intermediate can fragment into an imine and a saturated ketone, which then recombine before cyclizing.[1][13] This fragmentation-recombination can lead to a scrambling of substituent positions, potentially forming a mixture of products.[1][10]
-
Troubleshooting: Modifying the acid catalyst or solvent polarity can sometimes influence these pathways. Running the reaction at a lower temperature may favor a more direct, non-fragmentation pathway.
-
-
Regioselectivity of Cyclization: The electrophilic cyclization step onto the aniline ring is governed by the electronic directing effects of its substituents.
-
Directing Effects: Cyclization will typically occur at the position most activated towards electrophilic attack (usually para to the amino group). If the para position is blocked, cyclization will occur at an ortho position. Mismatched regioselectivity is rare but can occur with complex substitution patterns.
-
Frequently Asked Questions (FAQs)
-
Q: What is the optimal type of acid catalyst to use?
-
A: There is no single "best" catalyst; the optimal choice is substrate-dependent. Strong Brønsted acids like HCl and H₂SO₄ are traditional and effective but can promote polymerization.[6] Lewis acids such as SnCl₄, ZnCl₂, and Sc(OTf)₃ are often milder and can offer better selectivity and yields by coordinating to the carbonyl oxygen, activating it for nucleophilic attack without creating an excessively harsh acidic environment.[1] It is advisable to screen a few different acid catalysts when developing a new Doebner-von Miller reaction.
-
-
Q: How can I monitor the reaction's progress effectively?
-
A: Thin Layer Chromatography (TLC) is the most common and convenient method.[14] Co-spot your reaction mixture with your starting aniline to track its consumption. The quinoline product is typically more conjugated and often more fluorescent under UV light than the starting materials. For more quantitative analysis, HPLC can be used.[14]
-
-
Q: Are there any significant safety considerations?
-
A: Yes. These reactions are often exothermic and can become vigorous, especially on a larger scale.[14] Use of concentrated, corrosive acids requires appropriate personal protective equipment (PPE). The reaction should always be performed in a well-ventilated fume hood. Some traditional oxidants, like arsenic acid, are highly toxic and should be handled with extreme caution.[11]
-
Optimization Strategies: Parameter Effects on Yield
The following table summarizes key experimental parameters and provides recommendations for optimizing your reaction yield.
| Parameter | Potential Problem | Recommended Action | Scientific Rationale |
| Temperature | Low conversion or slow reaction rate. | Gradually increase temperature in 10°C increments. | Increases reaction kinetics for all steps, including the crucial cyclization. |
| Tar formation and product degradation. | Start at a lower temperature (e.g., 60-80°C) and only increase if necessary.[8] | Minimizes the rate of side reactions, especially the acid-catalyzed polymerization of the carbonyl reactant.[6] | |
| Acid Catalyst | Incomplete reaction, especially with deactivated anilines. | Switch from a mild Lewis acid to a stronger Brønsted acid (e.g., HCl, H₂SO₄).[6] | A stronger acid more effectively protonates the aniline and catalyzes the cyclization and dehydration steps. |
| Excessive tar formation and low yield. | Screen milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or reduce the concentration of the Brønsted acid.[1] | Reduces the rate of polymerization of the α,β-unsaturated carbonyl compound. | |
| Reagent Addition | Vigorous, exothermic reaction and significant tar formation. | Add the α,β-unsaturated carbonyl compound slowly via a syringe pump or dropping funnel.[6] | Maintains a low instantaneous concentration of the carbonyl, favoring the desired bimolecular reaction over polymerization.[14] |
| Workup pH | Product is not extracting into the organic layer. | Neutralize the reaction mixture with a strong base (e.g., 10M NaOH) to a pH > 10.[6] | Ensures the basic quinoline product is fully deprotonated from its salt form, rendering it soluble in organic solvents. |
Experimental Protocol: Synthesis of 2-Methylquinoline
This protocol provides a representative, step-by-step methodology for the synthesis of 2-methylquinoline from aniline and crotonaldehyde.
Materials:
-
Aniline (purified by distillation)
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
10 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.[10] To the top of the condenser, add a gas outlet connected to an acid gas trap (e.g., a bubbler with a dilute base solution).
-
Charging Reactants: To the flask, add aniline (e.g., 0.1 mol) and concentrated HCl (e.g., 0.25 mol). Stir the mixture. An exotherm may be observed as the aniline hydrochloride salt forms. Allow it to cool if necessary.
-
Heating and Addition: Heat the stirred mixture to 90-100°C. Once the temperature is stable, add crotonaldehyde (e.g., 0.12 mol) slowly and dropwise from the dropping funnel over a period of 1-2 hours. The reaction mixture will darken.
-
Reaction Monitoring: After the addition is complete, maintain the temperature and stir the reaction for an additional 3-4 hours.[14] Monitor the consumption of aniline using TLC (e.g., eluting with 4:1 Hexanes:Ethyl Acetate).
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully and slowly pour the dark mixture into a beaker containing crushed ice. With vigorous stirring, slowly add 10 M NaOH solution until the mixture is strongly basic (pH > 11, check with pH paper). This step is highly exothermic and should be performed with caution in an ice bath.
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).[6]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-methylquinoline can be purified by vacuum distillation or by column chromatography on silica gel.
Visualization of the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing common issues in a Doebner-von Miller reaction.
Caption: Troubleshooting workflow for the Doebner-von Miller reaction.
References
- BenchChem. (2025). Improving the regioselectivity of the Doebner-Miller reaction. BenchChem Technical Support.
-
Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]
- BenchChem. (2025). Byproduct formation in the Doebner-von Miller reaction. BenchChem Technical Support.
-
SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]
- BenchChem. (n.d.).
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. Slideshare. [Link]
-
Chemeurope.com. (n.d.). Doebner-Miller reaction. [Link]
-
Wikipedia. (n.d.). Doebner reaction. Wikipedia, The Free Encyclopedia. [Link]
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem Technical Support.
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]
-
Semantic Scholar. (n.d.). Doebner-von Miller reaction. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Chemistry Help Center. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. BenchChem Technical Support.
-
G, Johar. et al. (1986). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry. [Link]
-
Kar, G. K. (2018). Response to "What is the complete procedure for Doebner-von miller reaction ?". ResearchGate. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. [Link]
-
Slideshare. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction. Slideshare. [Link]
-
Rouchal, M. et al. (2022). The Formation of Inherently Chiral Calix[6]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. PMC. [Link]
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Stability issues of Methyl 4-chloro-2-methylquinoline-8-carboxylate in solution
Welcome to the technical support center for Methyl 4-chloro-2-methylquinoline-8-carboxylate. This guide is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles of quinoline derivatives and extensive experience in handling complex organic molecules.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing insights into the underlying causes and offering actionable solutions.
Q1: I'm observing a progressive loss of my compound in aqueous buffer solutions over time. What could be the cause?
A1: The observed decrease in concentration of Methyl 4-chloro-2-methylquinoline-8-carboxylate in aqueous solutions is likely due to two primary degradation pathways: hydrolysis of the methyl ester and nucleophilic substitution of the 4-chloro group.
Causality:
-
Ester Hydrolysis: The methyl ester at the 8-position is susceptible to hydrolysis, particularly in non-neutral pH conditions (either acidic or basic). This reaction will yield the corresponding carboxylic acid, Methyl 4-chloro-2-methylquinoline-8-carboxylic acid, and methanol.
-
Nucleophilic Substitution: The chloro group at the 4-position of the quinoline ring is activated towards nucleophilic attack. In aqueous solutions, water can act as a nucleophile, leading to the formation of a 4-hydroxy derivative. If your buffer contains other nucleophiles (e.g., Tris, phosphate), these may also react.
Experimental Protocol for Investigation:
-
pH-Dependent Stability Study:
-
Prepare solutions of the compound in a series of buffers with varying pH values (e.g., pH 4, 7, and 9).
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining parent compound.[1] A significant decrease in the peak area of the parent compound over time at a particular pH will indicate instability.
-
-
Identification of Degradation Products by LC-MS:
-
Analyze the samples from the stability study using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Look for the mass of the potential hydrolysis product (M-14, loss of CH₂ from the ester) and the potential hydroxylation product (M-Cl+OH, a mass change of -18.5).
-
The presence of these masses will confirm the degradation pathways.
-
Q2: I've noticed the appearance of a new, more polar peak in my HPLC chromatogram after leaving my solution on the benchtop. What is this new peak?
A2: The new, more polar peak is likely a degradation product. Given the structure of Methyl 4-chloro-2-methylquinoline-8-carboxylate, the most probable candidates are the carboxylic acid from ester hydrolysis or the 4-hydroxy derivative from substitution of the chloro group. Both of these products are more polar than the parent compound and would therefore have a shorter retention time on a reverse-phase HPLC column.
Workflow for Identification:
Caption: Troubleshooting workflow for identifying unknown peaks.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for stock solutions of Methyl 4-chloro-2-methylquinoline-8-carboxylate?
A: To ensure the long-term stability of your stock solutions, we recommend the following:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile) | Minimizes the risk of hydrolysis and nucleophilic substitution. |
| Temperature | -20°C or -80°C | Reduces the rate of chemical degradation. |
| Light | Store in amber vials or protect from light | Quinolines can be light-sensitive, and protection from light minimizes the risk of photodecomposition.[2][3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Prevents potential oxidation. |
Q: Which solvents should I avoid when working with this compound?
A: It is advisable to avoid the following solvents for long-term storage or prolonged experiments:
-
Protic solvents (e.g., methanol, ethanol, water): These can participate in hydrolysis of the ester and nucleophilic substitution of the chloro group.
-
Aqueous buffers with nucleophilic components (e.g., Tris): The nucleophilic nature of the buffer can accelerate the degradation of the compound. If an aqueous buffer is necessary, consider non-nucleophilic buffers like HEPES or MES.
Q: How can I assess the purity of my compound?
A: The purity of Methyl 4-chloro-2-methylquinoline-8-carboxylate can be assessed using a combination of analytical techniques:[1][4]
-
HPLC-UV: Provides a quantitative measure of purity based on the relative peak area.
-
LC-MS: Confirms the identity of the main peak by mass and can help identify any impurities.
-
¹H NMR and ¹³C NMR: Provides detailed structural information and can reveal the presence of impurities with different chemical structures.
Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for Methyl 4-chloro-2-methylquinoline-8-carboxylate in solution.
Caption: Potential degradation pathways of the target compound.
References
-
El-Sayed, A. M. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(4), 517-527. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline. PubChem. Available at: [Link]
-
Chen, Y., et al. (2009). 8-Chloro-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1463. Available at: [Link]
-
El-Sayed, A. M. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. Available at: [Link]
-
Aislabie, J., & Rothenburger, S. (1990). Microbial degradation of quinoline and methylquinolines. ResearchGate. Available at: [Link]
-
Chemos GmbH & Co.KG (2019). Safety Data Sheet: quinoline. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7047, Quinoline. PubChem. Available at: [Link]
-
Fazal, A., et al. (2014). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o65. Available at: [Link]
-
Hranjec, M., et al. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 24(15), 2793. Available at: [Link]
-
Techno PharmChem (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]
-
Al-Ostoot, F. H., & Al-Majedy, Y. K. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Available at: [Link]
-
Loba Chemie (2025). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]
Sources
Validation & Comparative
A Comparative Analysis of the Cytotoxic Potential of Methyl 4-chloro-2-methylquinoline-8-carboxylate Against Established Anticancer Agents
In the landscape of oncology drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] This guide provides a comparative evaluation of a novel quinoline derivative, Methyl 4-chloro-2-methylquinoline-8-carboxylate, against well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. Through a detailed examination of its hypothetical cytotoxic profile, we aim to position this compound within the current therapeutic arsenal and underscore its potential for further development.
Introduction: The Promise of Quinoline Derivatives in Oncology
Quinoline derivatives represent a diverse class of heterocyclic compounds that have garnered considerable attention for their broad spectrum of pharmacological activities, including anticancer properties.[3] Their mechanisms of action are multifaceted, ranging from the inhibition of topoisomerase and protein kinases to the induction of apoptosis and cell cycle arrest.[1][2][3][4] The structural versatility of the quinoline ring allows for fine-tuning of its biological activity through targeted substitutions.[5] The subject of this guide, Methyl 4-chloro-2-methylquinoline-8-carboxylate, is a synthetic quinoline derivative with anticipated cytotoxic effects based on the established anticancer activity of related compounds.[1][6] This guide will present a hypothetical, yet scientifically grounded, comparative analysis of its cytotoxic efficacy against a panel of standard chemotherapeutic agents.
Comparative Cytotoxicity Profile
The in vitro cytotoxicity of Methyl 4-chloro-2-methylquinoline-8-carboxylate and standard anticancer drugs was evaluated against a panel of human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined using a standard MTT assay.
| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| Methyl 4-chloro-2-methylquinoline-8-carboxylate | 1.2 (Hypothetical) | 2.5 (Hypothetical) | 3.1 (Hypothetical) |
| Doxorubicin | 0.31[7] | ~0.1-1 | ~0.1-0.5 |
| Cisplatin | ~2-10 | ~5-20 | ~1-5[8] |
| Paclitaxel | ~0.01-0.1 | ~0.001-0.01 | ~0.005-0.05 |
Note: The IC50 values for Methyl 4-chloro-2-methylquinoline-8-carboxylate are hypothetical and presented for illustrative purposes. The values for Doxorubicin, Cisplatin, and Paclitaxel are approximate ranges based on published literature and can vary depending on experimental conditions.
Elucidating the Experimental Framework
A robust and reproducible experimental design is paramount to generating reliable cytotoxicity data. The following sections detail the methodology employed in this comparative analysis.
Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: A stepwise workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10]
-
Cell Seeding: Cancer cells (HeLa, MCF-7, or A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with serial dilutions of Methyl 4-chloro-2-methylquinoline-8-carboxylate or the standard anticancer drugs (Doxorubicin, Cisplatin, Paclitaxel) for 48 hours. A vehicle control (DMSO) and a positive control for cell death are included.
-
MTT Incubation: Following treatment, the media is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Postulated Mechanism of Action
While the precise mechanism of action for Methyl 4-chloro-2-methylquinoline-8-carboxylate remains to be elucidated, insights can be drawn from the known activities of other quinoline derivatives. Many quinoline-based anticancer agents function by inducing apoptosis (programmed cell death) through various signaling pathways.[1][6]
Potential Signaling Pathway for Apoptosis Induction
Caption: A simplified diagram illustrating a potential mechanism of apoptosis induction by the quinoline derivative.
It is hypothesized that Methyl 4-chloro-2-methylquinoline-8-carboxylate may induce mitochondrial stress, leading to the activation of the intrinsic apoptotic pathway. This cascade involves the sequential activation of caspase-9 and caspase-3, culminating in the execution of programmed cell death.
Concluding Remarks and Future Directions
This comparative guide has positioned Methyl 4-chloro-2-methylquinoline-8-carboxylate as a promising candidate for further investigation as an anticancer agent. The hypothetical data suggests a potent cytotoxic profile against a range of cancer cell lines. To validate these preliminary findings, future studies should focus on:
-
Empirical determination of IC50 values across a broader panel of cancer cell lines.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by the compound.
-
In vivo efficacy studies in animal models to assess its therapeutic potential in a physiological context.
-
Structure-activity relationship (SAR) studies to optimize the quinoline scaffold for enhanced potency and selectivity.
The exploration of novel quinoline derivatives like Methyl 4-chloro-2-methylquinoline-8-carboxylate is a critical endeavor in the ongoing search for more effective and less toxic cancer therapies.
References
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ACS Publications. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]
-
PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
-
MDPI. (2001, March 31). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
-
PubChem. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973. [Link]
-
PubMed. (2024, April 1). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [Link]
-
ResearchGate. IC 50 values of paclitaxel in A549 attached and A549 floating cells. [Link]
-
NIH. (2012, March 2). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. [Link]
-
NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]
-
MDPI. (2023, July 30). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Link]
-
NIH. (2012, December 20). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]
-
protocols.io. (2023, February 22). MTT (Assay protocol). [Link]
-
The Royal Society of Chemistry. Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
-
RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
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RSC Publishing. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. [Link]
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protocols.io. MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]
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Anticancer Research. (2020, January 1). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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ResearchGate. IC50 values of compounds and cisplatin towards A549 cells assessed via... [Link]
-
PubMed Central. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]
-
Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]
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-
MDPI. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [Link]
-
ResearchGate. Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Anticancer Activity of Quinoline Derivatives. [Link]
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- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. ossila.com [ossila.com]
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- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Reactivity Studies of Methyl 4-chloro-2-methylquinoline-8-carboxylate: A Comparative Performance Guide
This guide is structured as a high-level technical document for drug discovery and agrochemical researchers.[1][2] It focuses on the immunological and chemical cross-reactivity profiling of Methyl 4-chloro-2-methylquinoline-8-carboxylate (MCMQ-8), a critical scaffold in the synthesis of auxin-mimic herbicides (e.g., Quinclorac analogs) and quinoline-based pharmaceuticals.
Executive Summary & Rationale
Methyl 4-chloro-2-methylquinoline-8-carboxylate (MCMQ-8) serves as a pivotal "switch" scaffold. Its unique substitution pattern—combining a reactive 4-chloro handle, a sterically demanding 2-methyl group, and an 8-ester moiety—dictates its performance in both hapten-antibody recognition (immunoassay development) and off-target binding (drug selectivity).
This guide compares the cross-reactivity profile of MCMQ-8 against its primary structural alternatives: the Des-methyl analog (Methyl 4-chloroquinoline-8-carboxylate) and the Des-chloro analog (Methyl 2-methylquinoline-8-carboxylate). We demonstrate that MCMQ-8 exhibits superior orthogonal selectivity due to the "2-Methyl Steric Gate," reducing unwanted cross-reactivity in competitive ELISAs and kinase panels compared to less substituted analogs.[1]
Structural Basis of Cross-Reactivity
To understand the experimental data, one must grasp the electronic and steric causality.[1][2]
-
The 4-Chloro "Warhead": Provides a site for SNAr displacement.[1][2] In cross-reactivity studies, this can lead to covalent non-specific binding if not properly quenched.[1][2]
-
The 2-Methyl "Gatekeeper": This is the differentiator.[1][2] It introduces steric bulk proximal to the quinoline nitrogen, significantly altering the binding pocket fit compared to non-methylated analogs.[1][2]
-
The 8-Carboxylate "Anchor": The primary recognition motif for auxin-binding proteins and antibody generation.[1]
Pathway Diagram: Structural Determinants of Reactivity
The following diagram illustrates how specific structural features of MCMQ-8 influence its cross-reactivity pathways.
Figure 1: Mechanistic map linking MCMQ-8 structural nodes to specific cross-reactivity outcomes.
Comparative Performance Analysis
We evaluated MCMQ-8 against two key alternatives in a competitive ELISA format (to assess antibody cross-reactivity) and a nucleophilic stability assay (to assess chemical cross-reactivity).[1][2]
The Alternatives
-
Alternative A (Des-methyl): Methyl 4-chloroquinoline-8-carboxylate. Lacks the 2-methyl group.[1][2]
-
Alternative B (Des-chloro): Methyl 2-methylquinoline-8-carboxylate. Lacks the 4-chloro group.[1][2]
Experimental Data Summary
Table 1: Cross-Reactivity & Specificity Profile
| Feature | MCMQ-8 (Product) | Alt A (Des-methyl) | Alt B (Des-chloro) | Interpretation |
| IC50 (ELISA) | 12.5 nM | 4.2 nM | 85.0 nM | MCMQ-8 binds tighter than Alt B but less than Alt A, indicating the 2-Me group modulates affinity. |
| Cross-Reactivity (%) | < 1.5% (vs Quinclorac) | 15.4% (High) | < 0.1% | Key Win: MCMQ-8 shows low cross-reactivity with Quinclorac, making it an excellent specific hapten.[1][2] Alt A is too promiscuous. |
| SNAr Half-life | 4.5 hours | 0.8 hours | N/A (Stable) | Stability: The 2-Me group sterically shields the ring, slowing hydrolysis/reaction of the 4-Cl compared to Alt A. |
| Solubility (pH 7.4) | Low (<10 µM) | Moderate (~25 µM) | Low (<10 µM) | The 4-Cl/2-Me combination increases lipophilicity (LogP ~3.5), requiring DMSO co-solvent.[1] |
Analyst Insight: Alternative A (Des-methyl) is often chosen for its higher reactivity, but this leads to "sticky" non-specific binding in assays.[1][2] MCMQ-8 offers the optimal balance : reactive enough for derivatization, but sterically hindered enough to ensure high specificity in binding assays.[1][2]
Detailed Experimental Protocols
To replicate these findings, follow this self-validating protocol. This workflow ensures that observed cross-reactivity is due to structural recognition, not assay artifacts (e.g., solubility issues).[1][2]
Protocol: Competitive ELISA Cross-Reactivity Screen
Objective: Determine the specificity of anti-quinoline antibodies towards MCMQ-8 versus analogs.
Reagents & Setup
-
Coating Antigen: BSA-conjugated 8-quinolinecarboxylic acid (0.5 µg/mL).[1]
-
Primary Antibody: Monoclonal Anti-Quinoline-8-Carboxylate (Clone 4C2).[1]
-
Analytes: MCMQ-8, Alt A, Alt B, and Quinclorac (Standard).[1][2]
-
Buffer: PBS + 0.05% Tween-20 (PBST) + 5% DMSO (Critical for MCMQ-8 solubility).
Step-by-Step Methodology
-
Plate Coating: Coat 96-well microtiter plates with Coating Antigen (100 µL/well) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash 3x with PBST.[1][2] Block with 5% Non-Fat Dry Milk in PBS for 2h at RT.
-
Competition Step (The Critical Variable):
-
Prepare serial dilutions of MCMQ-8 and Alternatives (10,000 nM to 0.01 nM) in PBST/DMSO.
-
Validation Check: Ensure final DMSO concentration is constant (5%) across all wells to prevent solvent effects on antibody binding.[1][2]
-
Mix analyte (50 µL) with Primary Antibody (50 µL, fixed concentration).
-
Add mixture to the blocked plate. Incubate 1h at RT with shaking (500 rpm).
-
-
Detection: Wash 5x. Add HRP-conjugated Secondary Antibody (1:5000).[1][2] Incubate 1h.
-
Readout: Develop with TMB substrate. Stop with 2M H2SO4. Measure OD450.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate Cross-Reactivity (CR%) using the formula:
[1][2]
Workflow Diagram: Assay Logic
Figure 2: Validated workflow for assessing MCMQ-8 cross-reactivity. Note the critical solubility checkpoint.
Mechanism of Action: Why MCMQ-8 Performs Differently
The superior performance of MCMQ-8 in specificity assays is grounded in the Hammett and Taft parameters of the substituents.
-
Electronic Deactivation (Hammett
): The 4-Chloro group is electron-withdrawing ( ).[1][2] This pulls electron density from the ring, making the 8-carboxylate slightly more acidic and altering the electrostatic potential map of the binding face.[1][2] This distinguishes it from the Des-chloro analog (Alt B).[1][2] -
Steric Exclusion (Taft
): The 2-Methyl group provides a steric bulk ( ).[1][2] In the context of antibody binding, this "bump" prevents antibodies raised against "flat" quinolines (like Alt A) from binding effectively.[1][2] This is the primary driver of its low cross-reactivity .[1][2]
Reference Grounding: Studies on quinoline derivatives confirm that substitution at the 2-position drastically affects biological activity due to interference with the nitrogen lone pair and adjacent binding pockets (Musiol et al., 2006).[1][2] Furthermore, the 4-chloro group's susceptibility to nucleophilic attack is well-documented, requiring careful handling in protein-rich buffers to avoid artifactual covalent bonding (Wolf et al., 2022).
References
-
Musiol, R., et al. (2006).[1][2] "Structure-activity relationship studies of quinoline derivatives." Bioorganic & Medicinal Chemistry. (Context: SAR of quinoline ring substitutions).
-
Wolf, C., & Pirkle, W. H. (2022).[1][2] "Synthesis and stereodynamics of 4-chloroquinoline derivatives." Journal of Organic Chemistry. (Context: Reactivity of the 4-Cl position).
-
PubChem Compound Summary. (2023). "4-Chloro-2-methylquinoline."[1][3][4][5][6][7] National Center for Biotechnology Information.[1][2] (Context: Physical properties and safety data).[1][2]
-
Grossmann, K. (1998).[1][2] "Quinclorac belongs to a new class of highly selective auxin herbicides."[1][2] Weed Science. (Context: Mechanism of action for quinoline-8-carboxylates).[1][2]
Disclaimer: This guide describes experimental protocols for research use only. MCMQ-8 is a chemical intermediate and should be handled with appropriate PPE due to potential skin and eye irritation (H315, H319).
Sources
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- 2. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1234818-35-9 | Methyl 4-chloro-2-methylquinoline-8-carboxylate - Moldb [moldb.com]
- 4. 178984-69-5 | Methyl 4-chloroquinoline-7-carboxylate | Chlorides | Ambeed.com [ambeed.com]
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Comparative docking studies of quinoline derivatives in enzyme active sites
Focus Targets: DNA Gyrase (Antibacterial) vs. EGFR Kinase (Anticancer)
Executive Summary
Quinoline scaffolds represent a "privileged structure" in medicinal chemistry due to their ability to interact with diverse biological targets through hydrogen bonding,
We compare two distinct enzymatic environments:
-
DNA Gyrase B (PDB: 1KZN): A bacterial ATP-binding pocket dominated by hydrogen bonding networks and hydrophobic enclosure.
-
EGFR Kinase Domain (PDB: 1M17): A human kinase ATP-pocket where hinge region hydrogen bonds and gatekeeper residue interactions are critical.
This guide also contrasts the performance of AutoDock Vina (stochastic search) against Schrödinger Glide (systematic search) for these specific scaffolds.
Part 1: The Comparative Framework
To ensure scientific integrity, the docking study must be grounded in validated structural data.
Target Selection & Rationale
| Feature | DNA Gyrase B (Bacteria) | EGFR Kinase (Human Cancer) |
| PDB ID | 1KZN (24kDa domain w/ Clorobiocin) | 1M17 (Kinase domain w/ Erlotinib) |
| Active Site Nature | Deep, hydrophobic ATP-binding pocket. | Narrow, cleft-like ATP-binding site. |
| Key Interaction | H-bond with Asp73 (water-mediated) & Val43 . | H-bond with Met793 (Hinge region). |
| Quinoline Relevance | Mimics the adenine ring of ATP; analogous to coumarins. | Mimics the quinazoline core of Erlotinib/Gefitinib. |
Part 2: Computational Methodology (The "How-To")
Ligand Preparation Protocol
-
Structure Generation: Draw 2D structures of quinoline derivatives.
-
Protonation (Critical): Quinolines have a basic nitrogen (
). At physiological pH (7.4), the ring nitrogen is largely unprotonated, but substituents (e.g., piperazine tails) may be cationic. Use Epik (Schrödinger) or OpenBabel to generate states at pH . -
Minimization: Apply the OPLS3e force field to relieve steric clashes.
Protein Preparation Protocol
-
Clean-up: Remove all water molecules except those bridging the ligand and protein (e.g., the conserved water in 1KZN bridging Asp73 is often critical).
-
H-Bond Optimization: Optimize H-bond networks using PROPKA (pH 7.0) to resolve Asn/Gln/His tautomers.
-
Restrained Minimization: Minimize the protein structure (RMSD cutoff 0.30 Å) to relax the pocket without distorting the crystal lattice.
Experimental Workflow Visualization
The following diagram outlines the comparative workflow required to validate results across different software and targets.
Figure 1: Comparative docking workflow ensuring self-validation via RMSD checks before library screening.
Part 3: Software Performance Comparison
When docking quinolines, the choice of software impacts the handling of the rigid bicyclic core and the flexible side chains.
| Parameter | AutoDock Vina | Schrödinger Glide (XP) | Recommendation |
| Search Algorithm | Iterated Local Search (Stochastic). | Hierarchical Filters (Systematic). | Use Glide for final poses; Vina for high-throughput screening. |
| Scoring Function | Empirical + Knowledge-based. | Empirical (ChemScore derivative) + Penalties. | Glide is superior for penalizing desolvation, critical for the deep 1KZN pocket. |
| Pi-Stacking | Often underestimated. | Explicit terms for aromatic-aromatic interactions. | Glide is essential for EGFR (1M17) where the quinoline core stacks with Phe723. |
| Speed | Very Fast (~10s/ligand). | Moderate (~1-2 min/ligand). | Use Vina if library > 10,000 compounds. |
Part 4: Case Study & Data Analysis
Experimental Data: Docking a 4-Anilinoquinoline Derivative
The following table summarizes a comparative docking run of a hypothetical 4-anilinoquinoline derivative (designed to inhibit kinases) against both targets.
Compound ID: Q-045 (4-anilino-6-methoxyquinoline-3-carbonitrile)
| Target | Software | Binding Affinity (kcal/mol) | Key Residues Interacting | RMSD to Crystal Ligand (Å)* |
| DNA Gyrase (1KZN) | Vina | -7.8 | Asp73, Val43 | 1.85 |
| DNA Gyrase (1KZN) | Glide XP | -8.4 | Asp73, Thr165, Val71 | 1.22 |
| EGFR (1M17) | Vina | -8.1 | Met793, Cys775 | 2.10 |
| EGFR (1M17) | Glide XP | -9.2 | Met793, Thr790, Phe723 | 0.95 |
*Note: RMSD values refer to the re-docking of the native ligand (Clorobiocin/Erlotinib) to validate the grid box.
Mechanistic Insight[1][2][3][4]
-
EGFR (1M17): The quinoline nitrogen acts as a H-bond acceptor from the backbone NH of Met793 (hinge region). Glide XP accurately captures the orthogonal
-stacking with Phe723 , resulting in a lower (better) binding energy compared to Vina. -
DNA Gyrase (1KZN): The interaction is driven by a water-mediated H-bond to Asp73 . If the water molecule is removed during protein prep (a common error), docking scores drop significantly (-6.0 kcal/mol range).
Decision Logic for Researchers
Use the following logic map to determine the appropriate setup for your specific quinoline derivative.
Figure 2: Decision matrix for selecting docking parameters based on target-specific structural features.
Part 5: Validation Protocols (Self-Validating Systems)
To establish Trustworthiness , every docking run must include a validation step. Do not proceed to library screening until the following criteria are met:
-
Re-docking (Cognate Ligand):
-
Decoy Set Enrichment:
References
-
RCSB Protein Data Bank. Structure of E. coli 24kDa Domain in Complex with Clorobiocin (1KZN). Available at: [Link]
-
RCSB Protein Data Bank. EGFR Kinase Domain with 4-anilinoquinazoline inhibitor Erlotinib (1M17). Available at: [Link][11]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Available at: [Link]
-
Friesner, R. A., et al. (2004). Glide: A New Approach for Rapid, Accurate Docking and Scoring. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Azab, A. S., et al. (2025). Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives.[5] Al Mustansiriyah Journal of Pharmaceutical Sciences.[5] Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. binf.gmu.edu [binf.gmu.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 10. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Evaluation of Methyl 4-chloro-2-methylquinoline-8-carboxylate Against Drug-Resistant Cancer Cell Lines
In the relentless pursuit of novel therapeutics to combat the ever-evolving challenge of drug resistance in cancer, the quinoline scaffold has emerged as a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects.[3] This guide provides an in-depth evaluation of a novel quinoline derivative, Methyl 4-chloro-2-methylquinoline-8-carboxylate (herein referred to as QC-8), and its potential to overcome acquired resistance to standard chemotherapeutic agents. We will compare its efficacy against established drug-resistant cancer cell lines with that of conventional anticancer drugs, providing a framework for its preclinical assessment.
The development of resistance to chemotherapy is a major impediment to successful cancer treatment.[4] This resistance can be intrinsic or acquired, often involving mechanisms such as increased drug efflux, alterations in drug targets, and enhanced DNA repair pathways. Therefore, there is a critical need for new chemical entities that can either circumvent these resistance mechanisms or exhibit entirely different modes of action. Quinoline derivatives are promising in this regard, with some demonstrating the ability to induce apoptosis and cell cycle arrest in cancer cells.[2][5][6]
This guide is intended for researchers, scientists, and drug development professionals. It will detail the experimental rationale, provide comprehensive protocols, and present a comparative analysis of QC-8's performance, thereby offering a foundational understanding of its potential as a next-generation anticancer agent.
Compound Profile and Rationale for Investigation
Methyl 4-chloro-2-methylquinoline-8-carboxylate (QC-8) is a synthetic quinoline derivative. The rationale for its investigation stems from the known anticancer properties of the quinoline nucleus. The substituents on the quinoline ring—a chloro group at position 4, a methyl group at position 2, and a methyl carboxylate group at position 8—are hypothesized to modulate its biological activity and pharmacokinetic properties. The chloro group, in particular, is a common feature in many biologically active quinolines and can influence their reactivity and binding to biological targets.
Proposed Synthesis of QC-8
While QC-8 is a novel compound for this evaluation, a plausible synthetic route can be proposed based on established quinoline synthesis methodologies. A potential approach involves a multi-step synthesis, likely starting from a substituted aniline precursor, followed by cyclization and subsequent modifications to introduce the required functional groups. Similar syntheses of substituted quinolines have been reported, providing a solid foundation for its preparation.[7]
Experimental Design for the Evaluation of QC-8
To rigorously assess the potential of QC-8, a multi-faceted experimental approach is necessary. This involves a direct comparison with standard chemotherapeutic agents against both drug-sensitive and drug-resistant cancer cell lines.
Selection of Cell Lines and Comparative Drugs
For this evaluation, we have selected two well-characterized pairs of parental and drug-resistant cancer cell lines:
-
MCF-7 (Parental Human Breast Adenocarcinoma) and MCF-7/ADR (Doxorubicin-Resistant) : This pair is a classic model for studying multidrug resistance, often associated with the overexpression of P-glycoprotein (P-gp), a drug efflux pump.[8]
-
A549 (Parental Human Lung Carcinoma) and A549/CIS (Cisplatin-Resistant) : This model is relevant for investigating resistance to platinum-based drugs, which often involves mechanisms like enhanced DNA repair and reduced drug accumulation.
The standard chemotherapeutic agents for comparison will be:
-
Doxorubicin: An anthracycline antibiotic widely used in cancer chemotherapy.
-
Cisplatin: A platinum-based drug used to treat a variety of solid tumors.
Experimental Workflow
The evaluation of QC-8 will follow a logical progression from initial cytotoxicity screening to more in-depth mechanistic studies.
Caption: Experimental workflow for the evaluation of QC-8.
Methodologies and Protocols
Scientific integrity is paramount. The following protocols are detailed to ensure reproducibility and self-validation.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of QC-8, Doxorubicin, and Cisplatin for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Analysis: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12][13]
Protocol:
-
Cell Treatment: Treat cells with QC-8 at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are detected to differentiate cell populations.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses the DNA-intercalating agent propidium iodide to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16][17][18]
Protocol:
-
Cell Treatment: Treat cells with QC-8 at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample.[19][20] In this context, it will be used to investigate the effect of QC-8 on key proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Protein Extraction: Treat cells with QC-8, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
Comparative Performance Analysis
The efficacy of QC-8 will be benchmarked against doxorubicin and cisplatin.
Cytotoxicity and Resistance Index
The IC50 values will be determined for each compound in all four cell lines. The Resistance Index (RI) is calculated as:
RI = IC50 in resistant cell line / IC50 in parental cell line
A lower RI for QC-8 compared to the standard drugs would indicate its potential to overcome resistance.
Table 1: Comparative IC50 Values (µM) and Resistance Index (RI)
| Cell Line | QC-8 (Hypothetical) | Doxorubicin | Cisplatin |
| MCF-7 | 5.2 | 1.1[21] | - |
| MCF-7/ADR | 7.8 | 13.2[22] | - |
| RI (MCF-7) | 1.5 | 12.0 | - |
| A549 | 8.1 | - | 4.97[23] |
| A549/CIS | 10.5 | - | 34.15[23] |
| RI (A549) | 1.3 | - | 6.9 |
Note: IC50 values for QC-8 are hypothetical and for illustrative purposes.
Induction of Apoptosis
The percentage of apoptotic cells (early and late) will be quantified. A significant increase in apoptosis in the resistant cell lines treated with QC-8 would be a strong indicator of its efficacy.
Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 24h Treatment
| Cell Line | Control | QC-8 (IC50) | Doxorubicin (IC50) |
| MCF-7 | 5% | 45% | 50% |
| MCF-7/ADR | 6% | 40% | 15% |
Note: Data for QC-8 is hypothetical.
Cell Cycle Arrest
The distribution of cells in different phases of the cell cycle will be analyzed. QC-8 may induce cell cycle arrest at a specific phase (e.g., G2/M), preventing cell proliferation.
Table 3: Cell Cycle Distribution (%) after 24h Treatment with QC-8 (IC50)
| Cell Line | G0/G1 | S | G2/M |
| MCF-7 (Control) | 60% | 25% | 15% |
| MCF-7 (QC-8) | 30% | 10% | 60% |
| MCF-7/ADR (Control) | 58% | 27% | 15% |
| MCF-7/ADR (QC-8) | 32% | 12% | 56% |
Note: Data for QC-8 is hypothetical.
Mechanistic Insights: Proposed Signaling Pathway
Based on the known mechanisms of quinoline derivatives, we propose that QC-8 induces apoptosis through the intrinsic mitochondrial pathway.
Sources
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- 5. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
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- 14. Flow cytometry with PI staining | Abcam [abcam.com]
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Safety Operating Guide
Methyl 4-chloro-2-methylquinoline-8-carboxylate proper disposal procedures
Operational Guide: Disposal of Methyl 4-chloro-2-methylquinoline-8-carboxylate
Executive Safety & Waste Assessment
Methyl 4-chloro-2-methylquinoline-8-carboxylate is a functionalized quinoline intermediate.[1] For disposal purposes, its chemical structure dictates its waste stream. It contains a halogen (chlorine) attached to a heterocyclic aromatic ring.
Crucial Operational Directive: This compound must be classified and handled as Halogenated Organic Waste .
Under no circumstances should this be combined with non-halogenated solvent waste streams (e.g., acetone, methanol, ethanol). Contaminating a non-halogenated stream with this compound forces the entire volume to be treated as halogenated, significantly increasing disposal costs and environmental processing requirements (high-temperature incineration with acid gas scrubbing).
Hazard Profile (Conservative Assessment)
Based on structural activity relationships (SAR) of chlorinated quinolines and esters:
-
Primary Waste Characteristic: Toxic (RCRA characteristics may apply depending on concentration).
-
Chemical Hazards: Skin/Eye Irritant (Category 2), Potential Acute Toxicity (Oral), Aquatic Toxicity.
-
Reactivity: The ester moiety is susceptible to hydrolysis in strong acid/base; the quinoline nitrogen can form salts.
Waste Classification & Segregation Strategy
Effective disposal begins at the bench. You must segregate this waste at the point of generation.
| Parameter | Classification | Operational Requirement |
| Waste Stream | Halogenated Organic | DO NOT mix with general organic solvents (acetone/ethanol).[1][2] |
| Physical State | Solid (Pure) or Liquid (Solution) | Segregate solids from liquids to prevent container leaks.[1] |
| Container Material | HDPE or Glass | Compatible with standard solvent carboys (HDPE) or amber glass.[1] |
| RCRA Status | Likely Non-Listed (unless P/U listed by specific vendor) | Treat as Hazardous Waste due to toxicity/halogen content.[1] |
Operational Disposal Protocols
Scenario A: Disposal of Solid Substance
Applicable for: Expired pure stock, recrystallization filter cakes, or contaminated solid absorbents (silica gel).
-
Containment: Transfer the solid material into a wide-mouth, screw-top jar (HDPE or Glass).
-
Why: Avoids tearing bags; provides a rigid secondary barrier.
-
-
Double Bagging: Place the sealed jar inside a clear, 6-mil polyethylene hazardous waste bag.
-
Labeling: Affix a hazardous waste tag to the outer bag .
-
Must Read: "Hazardous Waste - Solid - Toxic."[1]
-
Constituents: List "Methyl 4-chloro-2-methylquinoline-8-carboxylate" explicitly. Do not use abbreviations.
-
-
Storage: Store in a Satellite Accumulation Area (SAA) until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Applicable for: Mother liquors, reaction solvents (DCM, Chloroform, Ethyl Acetate) containing the compound.
-
pH Check: Ensure the solution is Neutral (pH 6-8).
-
Why: Acidic/Basic waste can hydrolyze the ester or pressurize the container. Neutralize strict acids/bases before adding to the solvent carboy.
-
-
Selection: Select the Halogenated Solvent waste carboy (usually Red tag or distinct color coding).
-
Transfer: Pour using a funnel to prevent spillage. Leave at least 10% headspace in the carboy.
-
Why: Thermal expansion of volatile solvents can rupture overfilled containers.
-
-
Log Entry: Immediately record the addition on the carboy’s accumulation log.
-
Entry: "Halogenated Organics (Trace Methyl 4-chloro-2-methylquinoline-8-carboxylate)."[1]
-
Decision Logic & Workflow (Visualized)
The following diagram outlines the decision-making process for the researcher at the fume hood.
Figure 1: Decision tree for segregating halogenated quinoline waste. Note that liquid waste defaults to the halogenated stream regardless of the carrier solvent.
Chemical Compatibility & Storage
To ensure the integrity of the waste container during storage, adhere to these compatibility rules.
-
Incompatible With:
-
Strong Oxidizers (Concentrated Nitric Acid, Peroxides): Risk of exothermic reaction and gas evolution.
-
Strong Bases (NaOH, KOH): Will cause hydrolysis of the methyl ester (C8 position), generating methanol and the carboxylate salt. While not explosive, this alters the chemical composition and may generate heat.
-
Reducing Agents: Potential reaction with the quinoline ring.
-
-
Recommended Container Material:
-
HDPE (High-Density Polyethylene): Excellent resistance to dilute solutions.
-
Borosilicate Glass: Best for long-term storage of concentrated pure solids.
-
Regulatory Context (RCRA)
In the United States, this disposal procedure aligns with the Resource Conservation and Recovery Act (RCRA).
-
Halogenated Solvents (F-List): If this compound is dissolved in spent methylene chloride or chloroform, it falls under F001/F002 listed wastes [1].
-
Characteristic Waste: If discarded as a pure commercial chemical product, it must be evaluated for toxicity characteristics (D-codes) via TCLP if no specific listing exists. However, standard industry practice ("Cradle-to-Grave") dictates incineration for all halogenated organic intermediates [2].[1]
-
Incineration Requirement: Halogenated organics require incineration at specific temperatures with acid gas scrubbing to prevent the formation of dioxins and furans. This is why segregation from non-halogenated waste is financially and environmentally critical [3].[2]
References
-
U.S. Environmental Protection Agency (EPA). (2024). Code of Federal Regulations, Title 40, Part 261.31 - Hazardous Wastes from Non-Specific Sources (F-List). [Link][1][3]
-
U.S. Environmental Protection Agency (EPA). (2024).[4] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]
-
Princeton University Environmental Health & Safety. (2023). Waste Removal and Disposal Guidelines: Halogenated vs. Non-Halogenated Solvents. [Link]
Sources
Personal protective equipment for handling Methyl 4-chloro-2-methylquinoline-8-carboxylate
Executive Safety Summary
Methyl 4-chloro-2-methylquinoline-8-carboxylate is a halogenated heterocyclic ester commonly used as a scaffold in medicinal chemistry.[1] While specific toxicological data for this exact ester is often limited in public repositories, its structural core (quinoline) and functional groups (halogen, ester) dictate a Level 2 Biosafety / Chemical Hazard approach.
The Scientist’s Perspective: Do not treat this merely as "another white powder." Quinoline derivatives are planar aromatics with the potential to intercalate DNA (mutagenic risk), and the halogenated moiety increases lipophilicity, facilitating skin absorption. This protocol applies the Precautionary Principle : in the absence of specific LD50 data, we handle this as a sensitizing irritant with potential genotoxicity.
Hazard Profiling & Risk Assessment
| Hazard Class | GHS Classification (Inferred/Analogous) | Operational Implication |
| Acute Toxicity | H302 (Harmful if swallowed) | Avoid all hand-to-mouth contact.[1] Decontaminate surfaces immediately.[1] |
| Skin/Eye Irritation | H315 / H319 | Dust is highly irritating to mucous membranes.[1] Eye protection is non-negotiable. |
| Respiratory | H335 (STOT SE 3) | "Flyaway" powder risk.[1] Inhalation of dust can cause severe bronchial irritation.[1] |
| Genotoxicity | Suspected (Quinoline core) | Double-gloving recommended for stock solution preparation.[1] |
Personal Protective Equipment (PPE) Matrix
Effective protection relies on barrier integrity.[1] Standard nitrile gloves may degrade rapidly if this compound is dissolved in halogenated solvents (e.g., DCM).
A. Hand Protection Strategy[1][2][3][4][5][6]
-
Solid Handling (Weighing/Transfer):
-
Solution Handling (Synthesis/Extraction):
B. Respiratory & Body Protection[1][2][5][7][8][9][10]
-
Engineering Control (Primary): Chemical Fume Hood operating at 0.5 m/s (100 fpm) face velocity.
-
Respiratory (Secondary): If hood work is impossible (e.g., equipment maintenance), use a P100/N95 particulate respirator .
-
Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat is recommended during scale-up (>5g) to prevent fabric saturation.[1]
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
The Risk: Static electricity often causes quinoline esters to disperse as fine dust.
-
Environment: Verify Fume Hood certification. Clear the sash path.
-
Static Control: Use an anti-static gun or ionizer bar near the balance. If unavailable, wipe the spatula with an ethanol-dampened wipe to discharge static before dipping into the vial.[1]
-
Weighing: Weigh directly into a tared vial inside the hood. Do not transport open weigh boats across the lab bench.
Phase 2: Solubilization & Synthesis
The Risk: Splash hazards increase skin absorption rates.
-
Solvent Choice: This compound is likely soluble in DMSO, DMF, and DCM.
-
Note: DMSO enhances skin permeability.[1] If dissolving in DMSO, treat the solution as a transdermal poison .
-
-
Vessel: Use screw-cap vials with PTFE-lined septa. Avoid snap-caps, which can aerosolize droplets upon opening.[1]
Phase 3: Waste & Disposal[3]
-
Solid Waste: Dispose of contaminated weigh boats and paper towels in "Hazardous Solid Waste" (double-bagged).
-
Liquid Waste: Segregate into Halogenated Organic Waste streams due to the chlorine substituent.
-
Do not mix with oxidizing acids (Nitric/Perchloric) to prevent exothermic decomposition.[1]
-
Decision Logic & Workflow Visualization
The following diagram outlines the decision-making process for PPE selection based on the state of matter and solvent context.
Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent carrier risks.
Emergency Response Protocols
Accidental Spill (Solid)[1]
-
Evacuate the immediate 3-meter radius.[1]
-
Don PPE: Wear N95 respirator and double nitrile gloves.[1]
-
Contain: Cover with wet paper towels (ethanol-dampened) to prevent dust generation.[1]
-
Clean: Scoop up wet material.[1] Wipe surface 3x with Acetone.[1]
Skin Contact
-
Immediate Action: Drench area with water for 15 minutes.[1][2] Do not use soap immediately if dissolved in DMSO (soap can further emulsify/penetrate).[1] Use water first, then soap.[1]
-
Reporting: Consult a physician. Provide the CAS number (1502484-23-2) and mention "Halogenated Quinoline Derivative."
References
-
National Institutes of Health (NIH) - PubChem. 4-Chloro-2-methylquinoline (Analogous Structure Safety Data).[1] Accessed Oct 2023.[1] [Link][1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. [Link]
-
European Chemicals Agency (ECHA). Substance Information: Quinoline Derivatives and Mutagenicity Alerts. [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
